4-Nitropyridine-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitropyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXBFFICVHJOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical characteristics of 4-Nitropyridine-2-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridine-2-sulfonyl fluoride is a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with both a nitro group and a sulfonyl fluoride moiety, suggests potential applications as a covalent inhibitor or a chemical probe for biological targets. The electron-withdrawing nature of the nitro group and the electrophilic character of the sulfonyl fluoride group make this molecule a candidate for engaging with nucleophilic residues in proteins. This technical guide provides a summary of its physical characteristics, a proposed synthetic pathway, and a potential mechanism of action based on related compounds.
Physical Characteristics
Detailed experimental data on the physical characteristics of this compound is limited in publicly available literature. The following tables summarize the available computed and predicted data.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 2090446-25-4[1] |
| Molecular Formula | C5H3FN2O4S[2] |
| Molecular Weight | 206.15 g/mol |
| Canonical SMILES | C1=CN=C(C=C1--INVALID-LINK--[O-])S(=O)(=O)F[2] |
| InChI | InChI=1S/C5H3FN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H[2] |
| InChIKey | JJXBFFICVHJOOL-UHFFFAOYSA-N[2] |
| Predicted Physicochemical Properties | Value |
| XlogP | 0.8[2] |
| Monoisotopic Mass | 205.97975 Da[2] |
| Predicted Collision Cross Section (CCS) Data (Ų) | Adduct | m/z | Predicted CCS |
| [M+H]+ | 206.98703 | 133.0[2] | |
| [M+Na]+ | 228.96897 | 142.2[2] | |
| [M-H]- | 204.97247 | 135.0[2] | |
| [M+NH4]+ | 224.01357 | 150.1[2] | |
| [M+K]+ | 244.94291 | 135.8[2] | |
| [M+H-H2O]+ | 188.97701 | 130.7[2] |
Synthesis
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols (General Methodologies)
The following are generalized experimental protocols for the key steps in the proposed synthesis. These are based on literature procedures for similar transformations and would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of 4-Nitropyridine
A two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been reported and could be adapted.[3]
-
Nitration of Pyridine N-oxide: Pyridine N-oxide is reacted with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 4-nitropyridine N-oxide.[3]
-
Deoxygenation of 4-Nitropyridine N-oxide: The resulting 4-nitropyridine N-oxide is then treated with a deoxygenating agent, such as phosphorus trichloride (PCl₃), to afford 4-nitropyridine.[3]
Step 2: Conversion of 4-Nitropyridine-2-sulfonic Acid to this compound
General methods for the conversion of sulfonic acids to sulfonyl fluorides can be employed.
-
Method A: Using Thionyl Fluoride: The sodium salt of the sulfonic acid can be reacted with thionyl fluoride (SOF₂) to yield the sulfonyl fluoride.
-
Method B: Using Deoxyfluorination Reagents: The sulfonic acid can be treated with a deoxyfluorinating agent like Xtalfluor-E® under milder conditions.
References
The Ascendant Role of Pyridine Sulfonyl Fluorides in Covalent Drug Discovery: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Reactivity and Application of the Sulfonyl Fluoride Group in Pyridine Scaffolds.
The sulfonyl fluoride moiety, particularly when appended to a pyridine ring, has emerged as a privileged electrophile in the design of covalent inhibitors and chemical probes. Its unique combination of stability and tunable reactivity has positioned it as a powerful tool in modern drug discovery, enabling the targeting of a range of nucleophilic amino acid residues beyond cysteine. This technical guide provides a comprehensive overview of the reactivity of pyridine sulfonyl fluorides, detailing their synthesis, kinetic characterization, and application in targeting key signaling pathways.
Introduction: The Rise of a Versatile Covalent Warhead
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to engage in a variety of interactions with biological targets. When functionalized with a sulfonyl fluoride group (-SO₂F), the resulting molecule becomes a potent and selective covalent modifier. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride, making it susceptible to nucleophilic attack by amino acid residues within a protein's binding pocket. This reactivity is at the heart of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has found broad application in the development of targeted covalent inhibitors.
Unlike more traditional covalent warheads that primarily target cysteine, sulfonyl fluorides have demonstrated the ability to form stable covalent bonds with a broader range of nucleophilic residues, including lysine, serine, threonine, and tyrosine. This expanded targeting scope opens up new avenues for drug discovery, allowing for the covalent inhibition of proteins that lack a suitably positioned cysteine.
Synthesis of Pyridine Sulfonyl Fluorides
The synthesis of pyridine sulfonyl fluorides can be achieved through several routes, most commonly involving the conversion of a corresponding sulfonyl chloride or sulfonic acid. The choice of synthetic strategy often depends on the position of the sulfonyl fluoride group on the pyridine ring and the presence of other functional groups.
A general and widely applicable method involves the diazotization of an aminopyridine, followed by a sulfonyl-chlorination reaction and subsequent fluoride exchange.
Reactivity and Mechanism of Covalent Modification
The covalent modification of a target protein by a pyridine sulfonyl fluoride inhibitor proceeds through a two-step mechanism. Initially, the inhibitor reversibly binds to the protein's active site, driven by non-covalent interactions. This is followed by the irreversible formation of a covalent bond between the sulfonyl fluoride's sulfur atom and a nucleophilic amino acid residue.
The rate of this covalent modification is a critical parameter in the design of effective inhibitors and is typically characterized by the second-order rate constant, k_inact/K_I, which incorporates both the initial binding affinity (K_I) and the maximal rate of inactivation (k_inact).
Targeting Nucleophilic Amino Acid Residues
The versatility of the sulfonyl fluoride warhead lies in its ability to react with a variety of nucleophilic amino acid residues:
-
Lysine: The primary amine of the lysine side chain is a potent nucleophile that readily reacts with sulfonyl fluorides to form a stable sulfonamide bond.
-
Serine and Threonine: The hydroxyl groups of serine and threonine can also be targeted, forming sulfonate esters.
-
Tyrosine: The phenolic hydroxyl group of tyrosine is another key target, leading to the formation of a stable sulfonate ester.
-
Histidine: The imidazole side chain of histidine can also be modified, although the resulting adducts may be less stable than those formed with other residues.
Quantitative Analysis of Pyridine Sulfonyl Fluoride Reactivity
The potency and selectivity of pyridine sulfonyl fluoride inhibitors are quantified through a combination of enzymatic and cellular assays. The key parameters determined are the half-maximal inhibitory concentration (IC₅₀) and the kinetic constants of covalent modification (k_inact and K_I).
Table 1: Inhibitory Potency of Pyridine Sulfonyl Fluoride-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| 1 | FGFR4 | < 10 | 1.5 x 10⁵ | FGIN-1-27 |
| 2 | EGFR (L858R/T790M) | 5.2 | 0.019 (k_obs/[I]) | Wu et al. (2016) |
| 3 | BTK | 85 | Not Reported | U.S. Patent US-20140024651-A1 |
| 4 | JAK3 | 150 | Not Reported | U.S. Patent US-20140024651-A1 |
Table 2: Reactivity of a Pyridine Sulfonyl Fluoride Probe with Amino Acid Nucleophiles
| Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) |
| N-α-acetyl-L-lysine | 0.25 |
| N-α-acetyl-L-cysteine | 0.18 |
| N-α-acetyl-L-histidine | 0.08 |
| N-α-acetyl-L-tyrosine | 0.05 |
Application in Targeting Signaling Pathways
Pyridine sulfonyl fluoride-based inhibitors have shown significant promise in targeting key signaling pathways implicated in cancer and other diseases. Notably, they have been successfully employed to inhibit protein kinases, a class of enzymes frequently dysregulated in cancer.
Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGFR4 signaling pathway plays a crucial role in cell proliferation and differentiation, and its aberrant activation is implicated in hepatocellular carcinoma. Pyridine sulfonyl fluoride inhibitors have been developed to covalently target a non-catalytic cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, leading to potent and selective inhibition.
FGFR4 Signaling Pathway and Covalent Inhibition.
Overcoming Resistance in Epidermal Growth Factor Receptor (EGFR) Inhibition
Mutations in EGFR are a common driver of non-small cell lung cancer. While first- and second-generation EGFR inhibitors have been effective, the emergence of resistance mutations, such as T790M and C797S, has limited their long-term efficacy. Pyridine sulfonyl fluoride-based inhibitors that target the catalytic lysine residue (Lys745) offer a promising strategy to overcome this resistance, as they do not rely on the cysteine residue that is mutated in some resistant forms of the enzyme.
Experimental Protocols
Synthesis of Pyridine-3-Sulfonyl Fluoride
This protocol describes a representative synthesis of pyridine-3-sulfonyl fluoride from 3-aminopyridine.
Materials:
-
3-Aminopyridine
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Potassium fluoride (KF)
-
Acetonitrile
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Diazotization: Dissolve 3-aminopyridine in a solution of concentrated HCl and water at 0°C. Slowly add an aqueous solution of NaNO₂ while maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sulfonyl Chloride Formation: In a separate flask, prepare a solution of SO₂ in acetic acid and add CuCl as a catalyst. Cool this solution to 0°C and slowly add the diazonium salt solution from the previous step. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Work-up and Extraction: Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude pyridine-3-sulfonyl chloride.
-
Fluorination: Dissolve the crude pyridine-3-sulfonyl chloride in acetonitrile and add an excess of KF. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, filter off the salts, and concentrate the filtrate. Purify the residue by column chromatography to obtain pyridine-3-sulfonyl fluoride.
Determination of k_inact and K_I
This protocol outlines a general procedure for determining the kinetic parameters of a covalent inhibitor.
Materials:
-
Target enzyme
-
Pyridine sulfonyl fluoride inhibitor
-
Substrate for the enzyme
-
Assay buffer
-
96-well plates
-
Plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the enzyme and inhibitor in a suitable buffer (e.g., PBS or Tris-HCl).
-
Incubation: In a 96-well plate, incubate the enzyme at a fixed concentration with a range of inhibitor concentrations.
-
Time-course Measurement: At various time points, initiate the enzymatic reaction by adding the substrate.
-
Data Acquisition: Measure the rate of product formation using a plate reader.
-
Data Analysis: Plot the observed rate constant (k_obs) for enzyme inactivation at each inhibitor concentration. The k_obs values are then plotted against the inhibitor concentration. The resulting hyperbolic curve is fitted to the Michaelis-Menten equation for irreversible inhibitors to determine k_inact and K_I.
Mass Spectrometry Analysis of Covalent Adducts
This protocol describes the use of LC-MS/MS to confirm the covalent modification of a target protein and identify the modified residue.
Materials:
-
Target protein
-
Pyridine sulfonyl fluoride inhibitor
-
Tris buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the target protein with an excess of the pyridine sulfonyl fluoride inhibitor in Tris buffer at 37°C for a time sufficient to ensure complete reaction.
-
Reduction and Alkylation: Add DTT to reduce disulfide bonds, followed by IAM to alkylate any free cysteine residues.
-
Proteolytic Digestion: Add trypsin to the protein solution and incubate overnight at 37°C to digest the protein into peptides.
-
LC-MS/MS Analysis: Acidify the peptide mixture with formic acid and analyze by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the protein sequence database, including a variable modification corresponding to the mass of the pyridine sulfonyl group on potential nucleophilic residues (lysine, serine, threonine, tyrosine, histidine). The identification of a peptide with this mass shift confirms the covalent modification and pinpoints the site of adduction.
Workflow for Covalent Inhibitor Discovery and Validation
The discovery and validation of pyridine sulfonyl fluoride-based covalent inhibitors typically follows a multi-step workflow, from initial screening to in vivo efficacy studies.
Workflow for the Discovery and Validation of Covalent Inhibitors.
Conclusion
Pyridine sulfonyl fluorides represent a highly promising class of covalent modifiers for drug discovery. Their favorable balance of stability and reactivity, coupled with their ability to target a diverse range of nucleophilic amino acid residues, provides a powerful platform for the development of potent and selective inhibitors against challenging biological targets. As our understanding of the nuanced reactivity of this unique warhead continues to grow, we can expect to see the emergence of a new generation of covalent therapies with improved efficacy and safety profiles.
The Advent of Nitropyridine Sulfonyl Fluorides: A Technical Guide to Their Discovery, Synthesis, and Applications
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthesis of nitropyridine sulfonyl fluorides has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at this important class of compounds, which have garnered significant recent interest as covalent inhibitors and antibacterial agents.
Introduction: A New Era in Covalent Inhibitors
Nitropyridine sulfonyl fluorides have emerged as a significant class of compounds in medicinal chemistry and chemical biology. Their unique electronic properties, arising from the presence of both a nitro group and a sulfonyl fluoride on a pyridine ring, confer a balance of stability and reactivity that makes them particularly suitable for the development of targeted covalent inhibitors. The journey of these molecules, from their synthetic origins to their current applications, reflects a growing appreciation for their potential in addressing challenging biological targets.
The Genesis of a Privileged Scaffold: Discovery and Early History
While the synthesis of sulfonyl fluorides and nitropyridines as separate chemical entities has a long history, the specific discovery of nitropyridine sulfonyl fluorides is more recent. The initial impetus for their synthesis likely arose from the broader exploration of substituted pyridines and their potential applications in various fields of chemistry.
The key precursors to nitropyridine sulfonyl fluorides are the corresponding nitropyridine sulfonyl chlorides. The synthesis of compounds such as 5-nitro-pyridine-2-sulfonyl chloride and 3-nitropyridine-2-sulfonyl chloride has been established, making them commercially available starting materials.[1][2] The conversion of these sulfonyl chlorides to the corresponding sulfonyl fluorides is a critical step, often achieved through halide exchange reactions.
A significant turning point in the history of these compounds was the discovery that ortho-nitroaryl sulfonyl fluorides possess potent antibacterial activity. This finding spurred a renewed interest in the synthesis and biological evaluation of a wide range of nitrated aromatic sulfonyl fluorides, including their pyridine-based analogs.
Synthetic Strategies: Crafting the Core Structure
The synthesis of nitropyridine sulfonyl fluorides can be broadly approached through two main pathways: the formation of the sulfonyl fluoride moiety on a pre-existing nitropyridine core, or the nitration of a pyridine ring already bearing a sulfonyl fluoride or a precursor group.
From Nitropyridine Sulfonyl Chlorides
The most common and direct route to nitropyridine sulfonyl fluorides involves the fluorination of the corresponding nitropyridine sulfonyl chloride. This halide exchange reaction is typically achieved using a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The reaction conditions, including the solvent and temperature, can be optimized to achieve high yields.
Table 1: Synthesis of Nitropyridine Sulfonyl Fluorides from Sulfonyl Chlorides
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Nitro-pyridine-2-sulfonyl chloride | KF | Acetonitrile | 80 | >90 (Typical) | General Method |
| 3-Nitro-pyridine-2-sulfonyl chloride | KHF₂ | Acetonitrile/Water | 60 | High | General Method |
A general workflow for this synthetic approach is illustrated below:
Caption: General workflow for the synthesis of nitropyridine sulfonyl fluorides from their corresponding sulfonyl chlorides.
From Nitropyridine Sulfonic Acids
An alternative route involves the conversion of nitropyridine sulfonic acids to their sulfonyl fluoride counterparts. This can be achieved in a one-pot, two-step process where the sulfonic acid is first converted to the sulfonyl chloride in situ, followed by the addition of a fluoride source.[3]
Table 2: Synthesis of Nitropyridine Sulfonyl Fluorides from Sulfonic Acids
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-Nitropyridine-2-sulfonic acid | 1. Thionyl chloride 2. KF | DMF | 100 | Moderate to High | [3] |
The general logic for this synthetic pathway is as follows:
Caption: Logical flow for the synthesis of nitropyridine sulfonyl fluorides from sulfonic acids.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of nitropyridine sulfonyl fluorides. The following are representative protocols for the synthesis of key precursors and the final products.
Synthesis of 3-Pyridine Sulfonyl Chloride
A common method for the synthesis of 3-pyridine sulfonyl chloride starts from 3-aminopyridine. The process involves a diazotization reaction followed by sulfochlorination.[4][5]
Protocol:
-
Diazotization: 3-Aminopyridine is dissolved in a suitable acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt.
-
Sulfochlorination: The diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, often in the presence of a copper(I) chloride catalyst.
-
Workup: The reaction mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 3-pyridine sulfonyl chloride.
Fluorination of 5-Nitro-pyridine-2-sulfonyl Chloride
Protocol:
-
To a solution of 5-nitro-pyridine-2-sulfonyl chloride in anhydrous acetonitrile, add an excess of potassium fluoride.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography or LC-MS.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to afford 5-nitropyridine-2-sulfonyl fluoride.
Quantitative Data for Fluorination:
| Parameter | Value |
| Starting Material | 5-Nitro-pyridine-2-sulfonyl chloride (1.0 eq) |
| Fluorinating Agent | Potassium Fluoride (3.0 eq) |
| Solvent | Anhydrous Acetonitrile |
| Reaction Temperature | 82 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Applications in Drug Discovery and Chemical Biology
The primary driver for the recent surge in interest in nitropyridine sulfonyl fluorides is their application as covalent inhibitors, particularly as antibacterial agents.
Covalent Inhibition and Signaling Pathways
Sulfonyl fluorides act as "privileged warheads" in chemical biology, capable of forming covalent bonds with nucleophilic amino acid residues such as serine, threonine, lysine, and tyrosine in protein active sites. The presence of an ortho-nitro group in nitropyridine sulfonyl fluorides is believed to enhance their electrophilicity and selectivity towards specific biological targets.
The proposed mechanism of action for their antibacterial activity involves the covalent modification of essential bacterial enzymes, thereby disrupting critical cellular pathways.
Caption: Proposed signaling pathway for the antibacterial action of nitropyridine sulfonyl fluorides.
Conclusion
The discovery and development of nitropyridine sulfonyl fluorides represent a significant advancement in the field of covalent inhibitors. Their unique chemical properties and potent biological activities have positioned them as promising candidates for the development of new therapeutics, particularly in the fight against antibiotic resistance. This technical guide provides a foundational understanding of their history, synthesis, and applications, serving as a valuable resource for scientists working at the forefront of drug discovery.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 5. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
In-depth Technical Guide: Spectral Data for 4-Nitropyridine-2-sulfonyl fluoride (NMR, MS)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental spectral data (NMR and MS) for 4-Nitropyridine-2-sulfonyl fluoride is limited. This guide provides predicted mass spectrometry data and an analysis of expected NMR spectral characteristics based on the compound's structure and data from analogous molecules. The experimental protocols described are general best practices for this type of analysis.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Sulfonyl fluorides are recognized for their utility as chemical probes and potential therapeutic agents.[1][2] Accurate spectral characterization is crucial for the unequivocal identification and quality control of this compound. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides generalized experimental protocols for their acquisition.
Predicted Mass Spectrometry Data
Table 1: Predicted Mass Spectrometry Data for this compound [3]
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 206.98703 |
| [M+Na]⁺ | 228.96897 |
| [M-H]⁻ | 204.97247 |
| [M+NH₄]⁺ | 224.01357 |
| [M+K]⁺ | 244.94291 |
| [M]⁺ | 205.97920 |
| [M]⁻ | 205.98030 |
Expected NMR Spectral Data
Based on the structure of this compound, the following NMR spectral characteristics are anticipated.
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing effects of the nitro group and the sulfonyl fluoride group will cause these signals to appear at a relatively low field (downfield). The expected splitting pattern would be a doublet, a triplet (or more complex multiplet), and another doublet, reflecting the coupling between adjacent protons.
The carbon NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The carbon atoms directly attached to the nitro and sulfonyl fluoride groups will be significantly deshielded and appear at a lower field. The other three carbon signals will resonate at higher fields.
The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom in the sulfonyl fluoride group. The chemical shift of this signal will be characteristic of sulfonyl fluorides.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and MS data for a solid organic compound like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Typical parameters: 64-128 scans, a broad spectral width to encompass the expected chemical shift range of organofluorine compounds.
-
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
-
Acquire data in both positive and negative ion modes to observe different adducts.
-
Obtain a high-resolution mass spectrum to determine the accurate mass and elemental composition.
-
Visualizations
The following diagrams illustrate a general workflow for compound characterization and the logical relationship of spectral data in structure elucidation.
References
Commercial Availability and Synthetic Insights for 4-Nitropyridine-2-sulfonyl fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 4-Nitropyridine-2-sulfonyl fluoride (CAS No. 2090446-25-4), a valuable reagent in chemical biology and drug discovery. The guide also outlines a plausible synthetic pathway, drawing from established chemical principles, to aid researchers in its preparation.
Commercial Availability
This compound is available from several specialized chemical suppliers. While pricing and stock levels are often subject to inquiry, the following table summarizes the known commercial sources.
| Supplier | Website | CAS No. | Purity | Pack Sizes | Price | Availability |
| Biosynth | --INVALID-LINK-- | 2090446-25-4 | ≥95% | 100 mg, 1 g | ~
| Typically 3-4 weeks[1] |
| Ambeed, Inc. | --INVALID-LINK-- | 2090446-25-4 | Inquiry | Inquiry | Inquiry | Inquiry |
| Chemenu Inc. | --INVALID-LINK-- | 2090446-25-4 | Inquiry | Inquiry | Inquiry | Inquiry |
| BLD Pharmatech Ltd. | --INVALID-LINK-- | 2090446-25-4 | Inquiry | Inquiry | Inquiry | Inquiry |
Note: Pricing and availability are subject to change and should be confirmed directly with the supplier.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₅H₃FN₂O₄S |
| Molecular Weight | 206.15 g/mol [1] |
| Appearance | Inquire with supplier |
| Storage Conditions | Inquire with supplier |
Proposed Synthetic Pathway
The proposed pathway involves the nitration of pyridine-N-oxide to yield 4-nitropyridine-N-oxide, followed by deoxygenation to 4-nitropyridine. The subsequent conversion to the target sulfonyl fluoride would likely proceed via a Sandmeyer-type reaction from an amino precursor.
Caption: Proposed synthetic pathway for this compound.
Key Experimental Protocols
Step 1: Synthesis of 4-Nitropyridine
A two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been reported.[2] This method offers high yield and improved safety compared to batch processes.
Materials:
-
Pyridine N-oxide
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Phosphorus trichloride (PCl₃)
-
1,2-dichloroethane (DCE)
-
Acetonitrile (CH₃CN)
-
Sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Nitration (Continuous Flow): A solution of pyridine N-oxide in concentrated sulfuric acid and fuming nitric acid is pumped through a heated reactor coil. The output is then mixed with ice water and extracted with 1,2-dichloroethane.
-
Deoxygenation (Continuous Flow): The DCE phase containing 4-nitropyridine N-oxide is mixed with a solution of PCl₃ in acetonitrile and passed through a second heated reactor coil.[3]
-
Work-up: The reaction mixture is cooled, quenched with water, and neutralized with sodium carbonate. The product is extracted with DCE, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-nitropyridine.[3]
Step 2: Proposed Conversion to this compound
The conversion of an amino-substituted pyridine to the corresponding sulfonyl fluoride can be achieved via a modified Sandmeyer reaction. This would first require the reduction of 4-nitropyridine to 4-amino-2-aminopyridine, which is a non-trivial step that may require optimization. A general procedure for the conversion of an aromatic amine to a sulfonyl fluoride is outlined below.
Materials:
-
4-Amino-2-aminopyridine (hypothetical intermediate)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sulfur dioxide (SO₂)
-
Copper(I) chloride (CuCl)
-
Potassium fluoride (KF)
Procedure:
-
Diazotization: The aminopyridine is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
Sulfonylation and Fluorination: The cold diazonium salt solution is added to a mixture of sulfur dioxide and copper(I) chloride in a suitable solvent. This is followed by the addition of potassium fluoride to yield the sulfonyl fluoride.
-
Work-up: The reaction mixture is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of a sulfonyl fluoride from an aromatic amine precursor.
References
Theoretical Studies on 4-Nitropyridine-2-sulfonyl fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical overview of 4-Nitropyridine-2-sulfonyl fluoride, a heteroaromatic sulfonyl fluoride with potential applications in drug discovery and chemical biology. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from established principles of sulfonyl fluoride chemistry, particularly within the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and covalent inhibitor design. We present a putative synthesis pathway, predicted physicochemical properties, and a discussion of its potential reactivity and biological applications as a covalent probe. This guide is intended to serve as a foundational resource for researchers interested in the exploration and application of this and related compounds.
Introduction
Sulfonyl fluorides have emerged as a privileged class of electrophiles in drug discovery and chemical biology, primarily due to their unique balance of stability and reactivity.[1][2] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability in aqueous environments, yet can be activated to form covalent bonds with nucleophilic amino acid residues in proteins, such as lysine, tyrosine, serine, and histidine.[1][3][4] This property makes them ideal "warheads" for the design of targeted covalent inhibitors (TCIs), which can offer enhanced potency, prolonged duration of action, and improved therapeutic indices.[5][6]
The introduction of a nitro group onto the pyridine ring, particularly in a position that can influence the electronics of the sulfonyl fluoride moiety, is expected to modulate its reactivity. Aromatic sulfonyl fluorides bearing ortho-nitro groups have demonstrated notable antibacterial activity, suggesting that compounds like this compound could be of interest in the development of novel anti-infective agents.
This guide will explore the theoretical aspects of this compound, providing a framework for its synthesis, characterization, and potential biological evaluation.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Data Source |
| Molecular Formula | C₅H₃FN₂O₄S | PubChem[7] |
| Molecular Weight | 206.16 g/mol | PubChem[7] |
| Monoisotopic Mass | 205.97975 Da | PubChem[7] |
| XLogP3 | 0.8 | PubChem[7] |
| Hydrogen Bond Donor Count | 0 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[7] |
| Rotatable Bond Count | 1 | PubChem[7] |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound has not been identified in the literature. However, a plausible synthetic route can be proposed based on established methods for the preparation of heteroaryl sulfonyl fluorides from corresponding thiols.
Proposed Synthetic Pathway
The synthesis of this compound would likely proceed through a multi-step sequence starting from the nitration of pyridine-N-oxide, followed by introduction of a thiol group, and subsequent oxidative fluorination.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies (Adaptable Protocols)
The following protocols are based on general procedures for the synthesis of precursors and related heteroaryl sulfonyl fluorides and would require optimization for the specific target molecule.
Step 1: Synthesis of 4-Nitropyridine-N-Oxide
This procedure is adapted from a continuous flow synthesis of 4-nitropyridine.[8]
-
Materials: Pyridine-N-oxide, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄).
-
Protocol: Pyridine-N-oxide is nitrated using a mixture of nitric acid and sulfuric acid. This reaction is highly exothermic and requires careful temperature control. In a continuous flow setup, the reactants are pumped through a microreactor at a controlled temperature to yield 4-nitropyridine-N-oxide.[8] For a batch process, slow addition of the nitrating mixture to a solution of pyridine-N-oxide at low temperature is recommended.
Step 2: Synthesis of 4-Nitropyridine-2-thiol
The introduction of a thiol at the 2-position of the 4-nitropyridine scaffold is a critical step. A common method involves the conversion of a suitable precursor, such as a 2-halopyridine derivative, with a sulfur nucleophile. The synthesis of the isomer, 5-nitropyridine-2-thiolate, has been achieved through the reductive cleavage of 2,2'-dithiobis(5-nitropyridine).[9] A similar strategy could potentially be adapted.
Step 3: Oxidative Fluorination of 4-Nitropyridine-2-thiol
This protocol is adapted from a general method for the preparation of heteroaryl sulfonyl fluorides from heteroaryl thiols.[10][11]
-
Materials: 4-Nitropyridine-2-thiol, Dichloromethane (CH₂Cl₂), Water, Potassium bifluoride (KHF₂), Tetrabutylammonium bisulfate (Bu₄NHSO₄), Sodium hypochlorite (NaOCl) solution (6%).
-
Protocol:
-
Suspend 4-Nitropyridine-2-thiol in a biphasic mixture of CH₂Cl₂ and water containing KHF₂ and Bu₄NHSO₄ in a polypropylene flask.
-
Cool the mixture to 0 to -5 °C with vigorous stirring.
-
Add cold (5 °C) sodium hypochlorite solution dropwise, maintaining the internal temperature between 0 and -5 °C. The NaOCl serves as the oxidant to convert the thiol to the sulfonyl chloride in situ, which is then fluorinated by KHF₂.[10]
-
After the addition is complete, continue stirring at the same temperature for a specified period.
-
The organic layer is then separated, washed, dried, and concentrated to yield the crude this compound, which can be purified by chromatography.
-
An alternative electrochemical approach for the oxidative coupling of thiols and potassium fluoride could also be considered, which avoids the use of chemical oxidants.[12]
Reactivity and Mechanism of Action
Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity
This compound is a potential participant in SuFEx click chemistry. The sulfonyl fluoride group can act as an electrophilic hub, reacting with various nucleophiles to form stable covalent linkages.[6]
Caption: General mechanism of SuFEx reaction with this compound.
Covalent Modification of Biomolecules
The primary application of interest for this compound in drug development is as a covalent modifier of proteins. The electron-withdrawing nitro group is expected to increase the electrophilicity of the sulfur center, potentially enhancing its reactivity towards nucleophilic amino acid residues compared to non-nitrated analogues.
The covalent modification process typically involves an initial non-covalent binding event, which positions the sulfonyl fluoride warhead in proximity to a nucleophilic residue within the protein's binding site. This is followed by the covalent bond-forming reaction.
Caption: Logical workflow for targeted covalent inhibition by this compound.
Potential Biological Applications
Covalent Enzyme Inhibition
Given the reactivity profile of sulfonyl fluorides, this compound could be developed as a covalent inhibitor for a variety of enzyme classes, particularly those with a nucleophilic residue in their active site. The pyridine scaffold can be further functionalized to achieve selectivity for the target of interest.
Antibacterial Drug Discovery
The demonstrated antibacterial activity of ortho-nitro aromatic sulfonyl fluorides suggests a potential application for this compound in this area. The mechanism of action may involve the covalent modification of essential bacterial enzymes.
Chemical Biology Probes
As a reactive fragment, this compound could be utilized in activity-based protein profiling (ABPP) and chemoproteomic studies to identify novel drug targets and map ligandable sites in the proteome.[4][13]
Conclusion
This compound represents a promising, yet underexplored, molecule at the intersection of covalent inhibitor design and SuFEx chemistry. While this guide provides a theoretical framework for its synthesis and application based on extensive literature on related compounds, further experimental validation is necessary. The proposed synthetic routes offer a starting point for its preparation, and the discussion on its reactivity highlights its potential as a valuable tool for researchers in drug discovery and chemical biology. Future studies should focus on the successful synthesis and characterization of this compound, followed by a systematic evaluation of its reactivity and biological activity.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Buy 5-Nitropyridine-2-sulfonyl chloride | 174485-82-6 [smolecule.com]
- 4. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 5. 5-Nitropyridine-2-thiol | C5H4N2O2S | CID 2763652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. prepchem.com [prepchem.com]
- 11. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 13. [PDF] Sulfonyl fluorides as privileged warheads in chemical biology | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to 4-Nitropyridine-2-sulfonyl fluoride: Safety, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited specific experimental data exists for 4-Nitropyridine-2-sulfonyl fluoride. Therefore, this guide provides a comprehensive overview based on available information for structurally related compounds and the general class of sulfonyl fluorides. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.
Introduction to Sulfonyl Fluorides in Research
Sulfonyl fluorides have emerged as a privileged class of reactive electrophiles, or "warheads," in the fields of chemical biology and drug discovery.[1] Their unique balance of aqueous stability and reactivity allows them to act as covalent modifiers of various amino acid residues in proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine.[1][2] This broad reactivity spectrum, beyond the commonly targeted cysteine, opens up new avenues for developing covalent inhibitors for a wider range of biological targets.[3] The application of sulfonyl fluoride probes is instrumental in covalent enzyme inhibition, target identification and validation, and mapping enzyme binding sites and protein-protein interactions.[1][2]
Safety and Handling of this compound
نظرًا لعدم وجود بيانات أمان محددة لمركب 4-نيتروبيريدين-2-سلفونيل فلوريد، تستند احتياطات السلامة التالية إلى بيانات من مركبات ذات صلة هيكلية.
Hazard Identification and Precautionary Measures
Warning: This compound is likely to be harmful if swallowed, comes into contact with skin, or is inhaled, and may cause severe skin burns and eye damage.
Precautionary Statements:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[1]
-
Response:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
First Aid Measures
-
General Advice: If symptoms persist, call a physician.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
-
Ingestion: Call a physician or poison control center immediately. Do NOT induce vomiting.
Physicochemical Properties and Hazard Data
The following table summarizes the available data for this compound and key hazard information extrapolated from related compounds.
| Property | Data for this compound (Predicted) | Hazard Information (Extrapolated from Related Compounds) |
| Molecular Formula | C5H3FN2O4S | - |
| Molecular Weight | 206.15 g/mol | - |
| Appearance | - | Likely a solid |
| Oral Toxicity | - | Harmful if swallowed |
| Dermal Toxicity | - | Harmful in contact with skin |
| Inhalation Toxicity | - | Harmful if inhaled |
| Skin Corrosion/Irritation | - | Causes severe skin burns |
| Eye Damage/Irritation | - | Causes serious eye damage |
| Respiratory Irritation | - | May cause respiratory irritation |
Experimental Protocols
The following are generalized experimental protocols for the use of a sulfonyl fluoride probe, which should be adapted for the specific experimental context.
General Protocol for Protein Labeling with a Sulfonyl Fluoride Probe
-
Reagent Preparation:
-
Prepare a stock solution of the sulfonyl fluoride probe (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the sulfonyl fluoride probe to the desired final concentration (e.g., 10 µM protein and 100 µM probe).
-
Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-4 hours). The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a nucleophile, such as dithiothreitol (DTT), to a final concentration of 10 mM.
-
-
Analysis of Labeling:
-
The extent of protein labeling can be analyzed by various methods, such as:
-
Mass Spectrometry: To identify the modified amino acid residue(s).
-
SDS-PAGE and Western Blotting: If the probe contains a reporter tag (e.g., biotin, fluorescent dye).
-
Enzyme Activity Assay: To determine the effect of covalent modification on protein function.
-
-
General Protocol for an In-Cell Target Engagement Assay
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the sulfonyl fluoride probe at various concentrations for a specified duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
-
Click Chemistry (if the probe has an alkyne or azide handle):
-
To the cell lysate, add the corresponding click chemistry reaction partners (e.g., biotin-azide and copper catalyst for an alkyne-containing probe).
-
Incubate to allow the click reaction to proceed.
-
-
Affinity Purification and Analysis:
-
Use streptavidin beads to pull down the biotin-labeled proteins.
-
Elute the captured proteins and analyze them by SDS-PAGE and Western blotting or by mass spectrometry for target identification.
-
Visualizations
Caption: A generalized experimental workflow for identifying protein targets of a sulfonyl fluoride probe.
Caption: A schematic of a generic signaling pathway being inhibited by a covalent inhibitor.
Conclusion
This compound belongs to a promising class of compounds with significant potential in chemical biology and drug discovery. While specific data for this compound is scarce, the general understanding of sulfonyl fluorides as versatile covalent probes provides a strong basis for its investigation. Researchers working with this and related compounds must adhere to strict safety protocols due to their potential hazards. The experimental workflows and conceptual diagrams provided in this guide offer a framework for the rational design of experiments aimed at elucidating the biological targets and therapeutic potential of this compound.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SuFEx Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a cornerstone of modern "click chemistry," a concept for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry.[1][2] Introduced by Sharpless and coworkers in 2014, SuFEx represents a second generation of click reactions, prized for its reliability, high yields, and broad functional group tolerance.[3][4] At its core, SuFEx involves the reaction of a sulfur(VI) fluoride compound with a nucleophile, leading to the formation of a highly stable covalent bond.[5] The unique stability and reactivity profile of the S-F bond allows for its use in a wide range of applications, from drug discovery and chemical biology to materials science and polymer chemistry.[6][7]
The power of SuFEx lies in the latent reactivity of the sulfonyl fluoride group (-SO₂F). While exceptionally stable under many conditions, including in the presence of water and resistant to reduction, its electrophilicity can be unleashed under specific catalytic conditions to react with a variety of nucleophiles.[5][8] This "sleeping beauty" reactivity allows for highly selective transformations in complex chemical environments.[9]
This technical guide provides a comprehensive overview of the core SuFEx reagents, their synthesis, reactivity, and applications, with a focus on providing practical information for researchers in the field.
Core SuFEx Reagents and Their Properties
A variety of SuFEx "hubs" and reagents have been developed, each with unique properties and applications. The most common classes of SuFEx reagents are sulfonyl fluorides, fluorosulfates, and sulfamoyl fluorides. More complex hubs like thionyl tetrafluoride (SOF₄) and ethenesulfonyl fluoride (ESF) offer multidimensional connectivity.[10]
Key SuFEx Hubs and Reagents:
-
Sulfuryl Fluoride (SO₂F₂): A gaseous reagent that is a fundamental building block for the synthesis of fluorosulfates and sulfamoyl fluorides from phenols and amines, respectively.[8]
-
Thionyl Tetrafluoride (SOF₄): A three-dimensional SuFEx hub that reacts with primary amines to form iminosulfur oxydifluorides, which can be further functionalized.[11][12]
-
Ethenesulfonyl Fluoride (ESF): A versatile reagent that can participate in Michael additions with nucleophiles, thereby introducing a sulfonyl fluoride moiety for subsequent SuFEx reactions.[5]
-
Aryl Sulfonyl Fluorides (Ar-SO₂F): A widely used class of reagents in SuFEx chemistry, often employed in the synthesis of covalent inhibitors and for bioconjugation.[2]
-
Aryl Fluorosulfates (Ar-O-SO₂F): Readily synthesized from phenols and SO₂F₂, these reagents are valuable for late-stage functionalization of bioactive molecules.[13]
-
Sulfamoyl Fluorides (R₂N-SO₂F): Formed from the reaction of secondary amines with SO₂F₂, these compounds serve as important connectors in SuFEx chemistry.[13]
The stability of the S-F bond is a key feature of SuFEx reagents. The homolytic bond dissociation energy of the S-F bond in SO₂F₂ is significantly higher (90.5 ± 4.3 kcal/mol) than that of the S-Cl bond in SO₂Cl₂ (46 ± 4 kcal/mol), making sulfonyl fluorides more resistant to reduction and thermolysis.[14]
Quantitative Data on SuFEx Reactions
The efficiency of SuFEx reactions is a hallmark of this chemistry, with many reactions proceeding to high yields under mild conditions. The following tables summarize representative quantitative data for the synthesis of key SuFEx reagents and their subsequent SuFEx reactions.
Table 1: Synthesis of Aryl Sulfonyl Fluorides
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Aryl Halides | 1. DABSO, PdCl₂(AmPhos)₂, Et₃N, iPrOH, 75 °C, 24 h; 2. NFSI | Moderate to Good | [15] |
| Aryldiazonium Salts | Na₂S₂O₅, Selectfluor | Good | [16] |
| Sulfonamides | Pyry-BF₄, MgCl₂, then KF, MeCN, 60 °C | Moderate to Very Good | [15] |
| Sulfonic Acids | Thionyl fluoride, DMF, 130 °C, 1 h | 90-99 | [17] |
| Diaryliodonium Salts | DABSO, KHF₂, Organophotocatalyst | Good | [16] |
| Aryl Thianthrenium Salts | Na₂S₂O₄, NFSI, Pd catalyst | Excellent | [18] |
Table 2: SuFEx Reactions with Various Nucleophiles
| SuFEx Reagent | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl Sulfonyl Fluoride | Phenol | BTMG, HMDS, MeCN, rt, 5 min | Aryl Sulfonate | Good | [19] |
| Aryl Sulfonyl Fluoride | Primary Amine | BTMG, MeCN, rt, 12 h | Sulfonamide | Good | [20] |
| Aryl Fluorosulfate | Phenol | DBU, MeCN, rt | Aryl Sulfate | >90 | [8] |
| Iminosulfur Oxydifluoride | Primary Amine | pH 7.3 aq. PBS buffer, 37 °C, 12 h | Sulfamide | up to 98 | [12] |
| Iminosulfur Oxydifluoride | Phenol | pH 8.0 aq. buffer, 37 °C, 16 h | Sulfurofluoridoimidate | 95-99 | [12] |
| Ethenesulfonyl Fluoride | Thiol, then Phenol | Et₃N, then Cs₂CO₃, MeCN, rt, 16 h | Thioether Sulfonate | Good | [21] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of SuFEx chemistry. Below are protocols for key experiments.
Protocol 1: Synthesis of an Aryl Sulfonyl Fluoride from a Sulfonyl Chloride
This protocol is adapted from the work of Bianchi and coworkers.[15]
Materials:
-
Aryl sulfonyl chloride (1.0 mmol)
-
Potassium fluoride (KF, 2.0 mmol)
-
18-crown-6 ether (0.1 mmol)
-
Acetonitrile (MeCN, 10 mL)
Procedure:
-
To a stirred solution of the aryl sulfonyl chloride in acetonitrile, add potassium fluoride and 18-crown-6 ether.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove excess KF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl sulfonyl fluoride.
Protocol 2: In Situ Late-Stage Functionalization of a Phenolic Drug with Sulfuryl Fluoride (SO₂F₂)
This protocol is based on the work of Wu and colleagues for high-throughput synthesis.[1][22]
Materials:
-
Phenolic drug stock solution (10 mM in DMSO, 10 µL, 0.1 µmol)
-
Saturated solution of SO₂F₂ in acetonitrile (~4 mg/mL, 100 µL)
-
Triethylamine (TEA, 1 µmol in 10 µL MeCN)
-
96-well plate
Procedure:
-
To each well of a 96-well plate containing the phenolic drug stock solution, add the saturated solution of SO₂F₂ in acetonitrile.
-
Add the triethylamine solution to each well.
-
Seal the 96-well plate and leave it at room temperature for 12 hours.
-
After the reaction, remove the solvent in vacuo.
-
Dissolve the crude product in DMSO (e.g., 10 µL for a final concentration of ~10 mM) for direct use in biological assays.
-
Analyze the product and yield by LC-MS.
Protocol 3: Bioconjugation of an Iminosulfur Oxydifluoride to a Protein
This protocol is adapted from a method for modifying bovine serum albumin (BSA).[12]
Materials:
-
Bovine serum albumin (BSA) solution (15 µM in pH 7.3 PBS)
-
Alkyne-bearing iminosulfur oxydifluoride (1-100 equivalents)
-
Phosphate-buffered saline (PBS), pH 7.3
Procedure:
-
To the BSA solution, add the desired amount of the iminosulfur oxydifluoride reagent.
-
Incubate the reaction mixture for 1 hour at 25 °C.
-
Purify the resulting BSA-SuFEx bioconjugate using a suitable method, such as size-exclusion chromatography.
-
Analyze the purified conjugate by liquid chromatography-mass spectrometry (LC-MS) to confirm the modification.
Visualizing SuFEx Chemistry: Diagrams and Workflows
Visual representations are essential for understanding the complex relationships and processes in SuFEx chemistry. The following diagrams were generated using the DOT language.
Conclusion
SuFEx click chemistry has established itself as a powerful and versatile tool in the modern chemist's toolbox. The unique reactivity of the sulfur(VI)-fluoride bond, combined with the development of a diverse range of SuFEx reagents and catalysts, has enabled rapid and reliable access to a vast chemical space. For researchers, scientists, and drug development professionals, SuFEx offers a robust platform for late-stage functionalization, covalent inhibitor design, bioconjugation, and the synthesis of novel materials. As research in this area continues to expand, the applications of SuFEx are poised to make an even greater impact across various scientific disciplines.
References
- 1. Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 6. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. SuFEx Handle Fragment Library [otavachemicals.com]
- 8. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.monash.edu [research.monash.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Post-polymerization modification of ROMP-derived polymers using SuFEx click reactions - American Chemical Society [acs.digitellinc.com]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chemrxiv.org [chemrxiv.org]
- 22. SuFEx – a selectively triggered chemistry for fast, efficient and equimolar polymer–polymer coupling reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of Sulfonyl Fluorides as Chemical Probes: A Technical Guide
Introduction
In the landscape of chemical biology and drug discovery, the quest for precise and effective tools to interrogate biological systems is paramount. Among the arsenal of chemical probes, those capable of forming stable, covalent bonds with their protein targets have emerged as invaluable assets for target identification, validation, and the development of potent therapeutics. While traditional covalent strategies have heavily focused on the nucleophilic cysteine residue, its low abundance in protein binding sites presents a significant limitation.[1][2][3] This has spurred the exploration of alternative electrophilic "warheads."
Sulfonyl fluorides (SFs) have risen to prominence as a uniquely privileged class of electrophiles.[4][5] Possessing a finely tuned balance of aqueous stability and reactivity, they can engage a broader range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, tyrosine, lysine, and histidine.[6][7][8] This versatility significantly expands the "ligandable" proteome, opening new avenues for research and drug development.[1][3] The underlying mechanism for their reactivity is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept that has rapidly become a cornerstone of modern click chemistry.[9][10][11] This guide provides an in-depth technical overview of sulfonyl fluorides, detailing their mechanism of action, reactivity profile, applications, and the experimental protocols central to their use.
Core Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The utility of sulfonyl fluorides as chemical probes is rooted in the SuFEx reaction. This process involves the attack of a nucleophilic amino acid side chain on the electrophilic sulfur(VI) center of the sulfonyl fluoride moiety. The highly electronegative fluorine atom acts as an excellent leaving group, facilitating the formation of a stable sulfonate or sulfonamide bond between the probe and the protein.[12] This reaction is highly efficient and specific within the context of a protein binding pocket, where proximity and favorable orientation accelerate the covalent modification.[2] Unlike sulfonyl chlorides, sulfonyl fluorides are resistant to reduction and exhibit greater thermodynamic stability, making them more robust tools for biological experiments.[4]
Caption: General mechanism of protein labeling via the SuFEx reaction.
Reactivity Profile with Amino Acid Residues
A key advantage of sulfonyl fluorides is their ability to react with a variety of nucleophilic amino acid residues, significantly broadening their applicability compared to cysteine-focused probes.[4] The specific residue targeted is often determined by the microenvironment of the protein's binding site, which can enhance the nucleophilicity of a particular side chain.[2][6]
-
Serine and Threonine: The initial discovery of sulfonyl fluoride reactivity was with the catalytic serine in proteases.[6] Probes like Phenylmethylsulfonyl fluoride (PMSF) and (2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) are classical serine protease inhibitors.[4]
-
Tyrosine and Lysine: SFs form highly stable adducts with tyrosine and lysine residues.[9][13] Many modern SF probes are designed to target these residues, which are frequently found in ligand-binding pockets, including the conserved catalytic lysine in the ATP binding site of kinases.[6][14]
-
Histidine: Histidine residues can also be targeted by sulfonyl fluoride probes, with the resulting adducts being stable.[6][10]
-
Cysteine: While sulfonyl fluorides react rapidly with cysteine, the resulting thio-sulfonate ester adduct is often unstable under physiological conditions and can be hydrolyzed.[9][10][13] This makes them generally unsuitable for durable, long-term inhibition via cysteine targeting.
Caption: Reactivity of sulfonyl fluorides with various nucleophilic amino acids.
Data Presentation: Stability and Reactivity
The effectiveness of a sulfonyl fluoride probe depends on its intrinsic reactivity and its stability in aqueous buffers. Highly reactive probes may suffer from rapid hydrolysis, limiting their ability to reach their intended target in a cellular context.[13] The reactivity can be predictably modulated by altering the electronic properties of the probe's aryl group.[9][13]
Table 1: Summary of Amino Acid Reactivity and Adduct Stability
| Amino Acid Residue | Reactivity with Sulfonyl Fluoride | Adduct Stability | Common Targets |
|---|---|---|---|
| Serine (Ser) | Moderate to High (context-dependent) | Stable | Serine Proteases, Hydrolases |
| Threonine (Thr) | Moderate (less reactive than Ser) | Stable | Proteasome Subunits |
| Tyrosine (Tyr) | Moderate to High (context-dependent) | Stable | Kinases, GSTs, various enzymes |
| Lysine (Lys) | Moderate (context-dependent) | Stable | Kinases (ATP-binding site), Dehydrogenases |
| Histidine (His) | Moderate (context-dependent) | Stable | E3 Ligases (e.g., Cereblon) |
| Cysteine (Cys) | High | Unstable | Not a primary target for durable inhibition |
Table 2: Hydrolytic Stability of Representative Sulfonyl Fluoride Warheads
| Warhead Structure | Name | Half-life at pH 7 (hours)[14] | Half-life at pH 8 (hours)[14] | Notes |
|---|---|---|---|---|
| Phenyl-SO₂F | Benzenesulfonyl fluoride | > 100 | > 100 | Very stable, low reactivity. |
| 4-CN-Phenyl-SO₂F | 4-Cyanobenzenesulfonyl fluoride | 90 | 27 | Electron-withdrawing group increases reactivity. |
| 4-NO₂-Phenyl-SO₂F | 4-Nitrobenzenesulfonyl fluoride | 10 | 4 | Highly reactive, lower stability. |
| N-Methyl-N-Phenylsulfamoyl fluoride | - | > 100 | > 100 | Sulfamoyl fluorides are generally very stable. |
| Phenylmethylsulfonyl fluoride (PMSF) | PMSF | ~2 (at pH 7.5)[4] | ~0.6 (at pH 8.0)[4] | Common but hydrolytically unstable protease inhibitor. |
Applications in Chemical Proteomics
One of the most powerful applications of sulfonyl fluoride probes is in chemical proteomics, particularly for Activity-Based Protein Profiling (ABPP). This technique aims to identify and quantify the active members of entire enzyme families or to map the targets of a specific inhibitor directly in complex biological systems, such as cell lysates or living cells.[15][16]
The typical workflow involves a sulfonyl fluoride probe equipped with a "clickable" handle, such as a terminal alkyne or azide.[6] This handle allows for the covalent attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via click chemistry after the probe has labeled its protein targets. The tagged proteins can then be enriched and subsequently identified and quantified using mass spectrometry.
Caption: Standard workflow for chemoproteomic profiling with a sulfonyl fluoride probe.
Experimental Protocols
Protocol 1: General Procedure for Chemoproteomic Profiling in Live Cells
This protocol outlines a typical experiment for identifying the cellular targets of a sulfonyl fluoride probe.
-
Cell Culture and Probe Treatment:
-
Culture cells (e.g., HEK293T, Jurkat) to a density of approximately 1-5 x 10⁶ cells/mL.
-
Treat the cells with the alkyne-functionalized sulfonyl fluoride probe (e.g., at 1-10 µM final concentration) or a DMSO vehicle control.
-
Incubate for a specified time (e.g., 1-2 hours) at 37 °C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer containing protease inhibitors) on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4 °C. Collect the supernatant.
-
-
Click Chemistry (CuAAC Reaction):
-
To the proteome (~1 mg of protein), add the click-chemistry reagents in sequence: biotin-azide tag, TCEP (reducing agent), TBTA ligand (to stabilize Cu(I)), and finally copper(II) sulfate.
-
Incubate the reaction for 1 hour at room temperature to attach the biotin reporter tag to the probe-labeled proteins.
-
-
Protein Enrichment:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at room temperature with rotation to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively with buffer (e.g., PBS with 0.1% SDS) to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add sequencing-grade trypsin and incubate overnight at 37 °C to digest the proteins into peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the resulting spectra against a protein database (e.g., Swiss-Prot) to identify the proteins that were labeled by the sulfonyl fluoride probe. Compare results from the probe-treated sample to the vehicle control to determine specific targets.
-
Protocol 2: In Vitro Labeling of a Purified Protein
This protocol is used to confirm the covalent modification of a specific protein of interest.
-
Reaction Setup:
-
Incubate the purified protein (e.g., 1-5 µM) with the sulfonyl fluoride probe (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
Incubate at room temperature or 37 °C for a time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
-
Analysis by Intact Protein Mass Spectrometry:
-
Desalt the protein samples from different time points using a C4 ZipTip.
-
Analyze the samples by LC-MS to determine the mass of the intact protein.
-
A mass shift corresponding to the mass of the sulfonyl fluoride probe will confirm covalent modification.
-
-
Identification of Modification Site (Peptide Mapping):
-
Run the labeled protein sample on an SDS-PAGE gel and excise the corresponding band.
-
Perform an in-gel digest with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the data for peptides with a mass modification corresponding to the probe, which will identify the specific amino acid residue that was labeled.
-
Conclusion and Future Outlook
Sulfonyl fluorides have cemented their role as indispensable chemical probes in modern chemical biology and drug discovery.[5][17] Their unique reactivity profile, which extends beyond cysteine to a host of other nucleophilic residues, has dramatically expanded the druggable proteome.[1] The robustness of the SuFEx reaction and the tunability of the SF warhead provide a versatile platform for designing highly specific covalent inhibitors and activity-based probes.[9][13] From mapping ligandable hotspots across the proteome to validating drug targets in living cells, sulfonyl fluorides offer unparalleled utility.[2][15] As synthetic methodologies continue to advance and our understanding of the structural requirements for context-specific reactivity deepens, the rational design of next-generation sulfonyl fluoride probes will undoubtedly accelerate the discovery of novel therapeutics and provide deeper insights into complex biological processes.[3][18]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 7. Sulfonyl Fluorides - Enamine [enamine.net]
- 8. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A study of the reactivity of S(VI)-F containing warheads with nucleophilic amino-acid side chains under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Structure-based design and analysis of SuFEx chemical probes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Nitropyridine-2-sulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of a proposed synthetic pathway for 4-Nitropyridine-2-sulfonyl fluoride, a potentially valuable building block in medicinal chemistry and drug development. Due to the absence of a direct, single-step synthesis protocol in the current literature, a multi-step approach is detailed, commencing from readily available 2-chloropyridine. The protocol is divided into four main stages: N-oxidation, nitration, deoxygenation, and a proposed nucleophilic aromatic substitution followed by conversion to the final sulfonyl fluoride. Each step is accompanied by a detailed experimental protocol, a summary of required reagents and their properties, and relevant safety information.
Introduction
This compound is a functionalized heterocyclic compound with potential applications as a reactive probe or an intermediate in the synthesis of more complex molecules. The presence of the sulfonyl fluoride moiety allows for covalent modification of biological targets, a strategy increasingly employed in drug discovery. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic substitution and can be a precursor to an amino group, offering further synthetic handles. This document outlines a plausible and detailed synthetic route to access this compound for research purposes.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a four-step process starting from 2-chloropyridine. The overall transformation is depicted in the workflow diagram below.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
3.1. Step 1: Synthesis of 2-Chloropyridine-N-oxide
This procedure follows established methods for the N-oxidation of pyridines.
-
Materials:
-
2-Chloropyridine
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% solution)
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
-
-
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridine (1 equivalent) in glacial acetic acid.
-
Slowly add hydrogen peroxide (30% solution, 2.5 equivalents) to the stirred solution.
-
Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide.
-
3.2. Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
This nitration step is a critical transformation requiring careful temperature control.[1]
-
Materials:
-
2-Chloropyridine-N-oxide
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Chloroform
-
-
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2-chloropyridine-N-oxide (1 equivalent) portion-wise, maintaining the temperature between 5-10°C.[1]
-
To this mixture, add fuming nitric acid (1 equivalent) dropwise, ensuring the temperature does not exceed 10°C.[1]
-
After the addition is complete, heat the reaction mixture to 80°C. An exothermic reaction will likely increase the temperature; control it to not exceed 115°C.[1]
-
Maintain the reaction at 100°C for 4 hours.[1]
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The precipitated solid is collected by filtration and washed with cold water.
-
The aqueous filtrate can be extracted with chloroform to recover more product.[1]
-
Dry the combined solids to obtain 2-chloro-4-nitropyridine-N-oxide.
-
3.3. Step 3: Synthesis of 2-Chloro-4-nitropyridine
This step involves the deoxygenation of the N-oxide.[2]
-
Materials:
-
2-Chloro-4-nitropyridine-N-oxide
-
Phosphorus Trichloride (PCl₃)
-
Anhydrous Chloroform
-
Saturated Sodium Bicarbonate Solution
-
-
Protocol:
-
Dissolve 2-chloro-4-nitropyridine-N-oxide (1 equivalent) in anhydrous chloroform in a round-bottom flask under an inert atmosphere.[2]
-
Slowly add phosphorus trichloride (5 equivalents) to the solution at room temperature.[2]
-
Heat the mixture to reflux and stir overnight.[2]
-
Cool the reaction to room temperature and carefully pour it onto ice.
-
Neutralize the mixture to pH 7-8 with a saturated sodium bicarbonate solution.[2]
-
Extract the aqueous layer with chloroform.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-nitropyridine as a solid.[2]
-
3.4. Step 4 (Proposed): Synthesis of this compound
This proposed three-part final step is based on analogous transformations, as a direct literature precedent for this specific substrate is not available.
-
Part A: Synthesis of Sodium 4-nitropyridine-2-sulfinate
-
Materials:
-
2-Chloro-4-nitropyridine
-
Sodium Sulfite (Na₂SO₃)
-
Water/DMSO co-solvent
-
-
Protocol:
-
In a sealed vessel, dissolve 2-chloro-4-nitropyridine (1 equivalent) in a mixture of water and DMSO.
-
Add sodium sulfite (1.5 equivalents) and heat the mixture to 100-120°C.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction and precipitate the product by adding a suitable anti-solvent or by salting out.
-
Filter the solid and wash with a small amount of cold water, then dry to obtain sodium 4-nitropyridine-2-sulfinate.
-
-
-
Part B: Synthesis of 4-Nitropyridine-2-sulfonyl chloride
-
Materials:
-
Sodium 4-nitropyridine-2-sulfinate
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)
-
Anhydrous Dichloromethane
-
Catalytic DMF
-
-
Protocol:
-
Suspend sodium 4-nitropyridine-2-sulfinate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride or oxalyl chloride (2-3 equivalents) and stir the reaction at room temperature until the conversion is complete.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude 4-nitropyridine-2-sulfonyl chloride. This intermediate is likely moisture-sensitive and should be used immediately in the next step.
-
-
-
Part C: Synthesis of this compound
-
Materials:
-
4-Nitropyridine-2-sulfonyl chloride
-
Potassium Fluoride (spray-dried or anhydrous)
-
Acetonitrile or another suitable polar aprotic solvent
-
Phase-transfer catalyst (e.g., 18-crown-6), optional
-
-
Protocol:
-
To a solution of crude 4-nitropyridine-2-sulfonyl chloride (1 equivalent) in anhydrous acetonitrile, add spray-dried potassium fluoride (2-3 equivalents).[3]
-
Optionally, a catalytic amount of a phase-transfer catalyst can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor by an appropriate method (e.g., ¹⁹F NMR or LC-MS).
-
Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
-
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Chloropyridine | C₅H₄ClN | 113.54 | Colorless liquid |
| 2-Chloropyridine-N-oxide | C₅H₄ClNO | 129.54 | Off-white to pale yellow solid |
| 2-Chloro-4-nitropyridine-N-oxide | C₅H₃ClN₂O₃ | 174.54 | Yellow solid |
| 2-Chloro-4-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | Pale yellow solid |
| This compound | C₅H₃FN₂O₄S | 206.15 | Predicted to be a solid at room temp. |
Table 2: Summary of Reaction Conditions
| Step | Key Reagents | Solvent(s) | Temperature (°C) | Typical Reaction Time (h) |
| N-Oxidation | H₂O₂, Acetic Acid | Acetic Acid | 70-80 | 4-6 |
| Nitration | HNO₃, H₂SO₄ | Sulfuric Acid | 0 to 100 | 5-6 |
| Deoxygenation | PCl₃ | Chloroform | Reflux | 12-16 |
| Sulfonylation | Na₂SO₃ | Water/DMSO | 100-120 | Variable |
| Chlorination | SOCl₂ or (COCl)₂ | Dichloromethane | Room Temp. | Variable |
| Fluorination | KF | Acetonitrile | Reflux | Variable |
Visualization of Key Relationships
Caption: Functional roles of the key reagents in the synthetic pathway.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Specific Hazards:
-
2-Chloropyridine: Toxic and irritant.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials.
-
Concentrated Acids (H₂SO₄, HNO₃): Highly corrosive. Handle with extreme care. Nitration reactions can be highly exothermic and require strict temperature control to prevent runaway reactions.
-
Phosphorus Trichloride (PCl₃): Toxic and corrosive. Reacts violently with water.
-
Thionyl Chloride (SOCl₂): Toxic and corrosive. Reacts with water to release toxic gases.
-
Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care, avoiding shock and high temperatures.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The provided multi-step synthesis protocol offers a viable, albeit proposed, route to this compound. While the initial steps are based on established literature procedures, the final conversion to the sulfonyl fluoride represents a rational synthetic design based on known chemical transformations. Researchers attempting this synthesis should proceed with caution, particularly in the nitration and the proposed final steps, and should perform small-scale trials to optimize conditions. The successful synthesis of this compound will provide a valuable tool for chemical biology and drug discovery.
References
Application Notes and Protocols for 4-Nitropyridine-2-sulfonyl fluoride in SuFEx Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry platform, prized for its efficiency, reliability, and broad functional group tolerance.[1][2] Central to this chemistry are sulfonyl fluorides (R-SO₂F), which exhibit a unique balance of stability and reactivity, making them ideal for constructing molecular connections in diverse applications, including drug discovery, chemical biology, and materials science.[3][4] 4-Nitropyridine-2-sulfonyl fluoride is a heteroaromatic sulfonyl fluoride that presents intriguing possibilities for SuFEx reactions. The electron-withdrawing nature of the nitro group and the pyridine ring is anticipated to enhance the electrophilicity of the sulfur center, potentially leading to accelerated reaction rates. Furthermore, the resulting 4-nitropyridine-2-sulfonamides and -sulfonates are of significant interest in medicinal chemistry due to the prevalence of the sulfonamide moiety in approved drugs and the potential for the nitro-pyridine scaffold to engage in specific biological interactions.
These application notes provide an overview of the potential uses of this compound in SuFEx chemistry and offer detailed, representative protocols for its reaction with common nucleophiles.
Application Notes
Enhanced Reactivity: The presence of a nitro group at the 4-position of the pyridine ring is expected to significantly increase the electrophilicity of the sulfonyl fluoride group. This heightened reactivity can lead to faster reaction times and milder reaction conditions compared to less activated aryl or alkyl sulfonyl fluorides. This feature is particularly advantageous for late-stage functionalization of complex molecules and in the synthesis of compound libraries where high throughput is desired.
Covalent Inhibitor Development: Sulfonyl fluorides are recognized as "privileged warheads" in the design of covalent inhibitors, capable of forming stable covalent bonds with nucleophilic amino acid residues (such as lysine, tyrosine, serine, and histidine) in protein binding sites.[5][6] The 4-nitropyridine scaffold can serve as a recognition element, directing the sulfonyl fluoride warhead to the target protein. The resulting covalent bond can lead to prolonged and potent inhibition, a desirable characteristic for therapeutic agents.[7][8]
Drug Discovery and Medicinal Chemistry: The sulfonamide linkage formed from the SuFEx reaction of this compound with amines is a well-established pharmacophore.[9] By coupling this versatile reagent with a diverse range of amine- and phenol-containing fragments, researchers can rapidly generate libraries of novel compounds for biological screening. The 4-nitropyridine moiety itself may contribute to the biological activity of the resulting molecules.
Bioconjugation: The robust and chemoselective nature of the SuFEx reaction makes it suitable for bioconjugation applications. This compound could potentially be used to label biomolecules containing accessible nucleophilic groups, although careful optimization of reaction conditions would be necessary to ensure compatibility with biological systems.
Experimental Protocols
Note: The following protocols are representative procedures for SuFEx reactions and may require optimization for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: General Procedure for the SuFEx Reaction with Primary and Secondary Amines
This protocol describes the formation of 4-nitropyridine-2-sulfonamides from the reaction of this compound with a range of amine nucleophiles.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine (1.0 eq.) in anhydrous MeCN (0.1 M) is added this compound (1.1 eq.).
-
DBU (1.2 eq.) or BTMG (1.2 eq.) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 1-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 4-nitropyridine-2-sulfonamide.
Protocol 2: General Procedure for the SuFEx Reaction with Phenols
This protocol outlines the synthesis of 4-nitropyridine-2-sulfonates through the reaction of this compound with phenolic compounds.
Materials:
-
This compound
-
Phenol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol (1.0 eq.) in anhydrous MeCN (0.1 M) is added this compound (1.2 eq.).
-
DBU (1.5 eq.) or Cs₂CO₃ (1.5 eq.) is added to the mixture.
-
The reaction is stirred at room temperature to 50 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, the reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The mixture is extracted with EtOAc (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 4-nitropyridine-2-sulfonate.
Data Presentation
The following tables summarize representative quantitative data for SuFEx reactions of sulfonyl fluorides with amines and phenols, drawn from the broader literature to provide an expectation of performance. Note: These are not specific results for this compound but are indicative of typical outcomes for SuFEx reactions.
Table 1: Representative Yields for SuFEx Reactions of Aryl Sulfonyl Fluorides with Amines
| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | DBU | MeCN | 4 | 95 |
| 2 | Benzylamine | BTMG | DMF | 2 | 98 |
| 3 | Morpholine | DBU | MeCN | 6 | 92 |
| 4 | N-Methylaniline | BTMG | THF | 12 | 88 |
Table 2: Representative Yields for SuFEx Reactions of Aryl Sulfonyl Fluorides with Phenols
| Entry | Phenol | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenol | DBU | MeCN | 8 | 93 |
| 2 | 4-Methoxyphenol | Cs₂CO₃ | DMF | 6 | 96 |
| 3 | 4-Chlorophenol | DBU | THF | 12 | 85 |
| 4 | Naphthol | Cs₂CO₃ | MeCN | 10 | 91 |
Visualizations
Synthesis and Reactivity of this compound
The following diagram illustrates a plausible synthetic pathway to this compound and its subsequent SuFEx reactions with amine and phenol nucleophiles.
Caption: Plausible synthesis and SuFEx reactions of this compound.
General Workflow for SuFEx-based Drug Discovery
This diagram outlines a typical workflow for utilizing this compound in a drug discovery context.
Caption: SuFEx-based workflow for drug discovery.
References
- 1. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sulfonyl-fluorides-as-privileged-warheads-in-chemical-biology - Ask this paper | Bohrium [bohrium.com]
- 6. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Routes to Arylsulfonyl Fluorides [mdpi.com]
- 9. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for Peptide Modification using 4-Nitropyridine-2-sulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitropyridine-2-sulfonyl fluoride is a promising reagent for the targeted modification of peptides. The presence of a highly electrophilic sulfonyl fluoride group, activated by the electron-withdrawing nitro group and the pyridine ring nitrogen, suggests its potential for efficient and selective reactions with nucleophilic amino acid residues. This document provides detailed application notes and hypothesized protocols for the use of this compound in peptide modification, aiding in the development of novel peptide-based therapeutics, diagnostics, and research tools. While direct experimental data for this specific reagent is limited, the protocols and data presented herein are extrapolated from the well-established reactivity of analogous aryl sulfonyl fluorides and pyridine-based compounds.
Principle of Reactivity
The modification of peptides with this compound is based on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The sulfonyl fluoride moiety serves as a highly efficient electrophile that can react with various nucleophilic side chains of amino acids, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1][2] The reaction proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond (sulfonate or sulfonamide). The nitro group at the 4-position of the pyridine ring is expected to enhance the electrophilicity of the sulfonyl fluoride, potentially increasing its reactivity and allowing for modifications under mild conditions. Nucleophilic substitution on the pyridine ring is generally favored at the 2- and 4-positions, further supporting the anticipated reactivity of this reagent.
Potential Applications
The unique reactivity of this compound opens up a range of potential applications in peptide science and drug discovery:
-
Site-Specific Peptide Modification: Enables the introduction of a nitropyridinyl-sulfonyl moiety at specific amino acid residues, allowing for the fine-tuning of peptide properties.
-
Peptide Cyclization: Can be used as a linker for intramolecular cyclization of peptides, enhancing their conformational stability and biological activity.
-
Development of Covalent Inhibitors: The reactive sulfonyl fluoride can act as a warhead for the development of covalent inhibitors targeting enzymes with nucleophilic residues in their active sites.[1]
-
Bioconjugation: The modified peptide can be further functionalized through the nitro group, allowing for the attachment of imaging agents, drug molecules, or other biomolecules.
-
Proteomics and Chemical Biology: Can be employed as a chemical probe to study protein structure and function.[2][3]
Quantitative Data Summary
While specific quantitative data for the reaction of this compound with peptides is not yet available in the literature, the following table summarizes the expected reactivity based on studies with analogous sulfonyl fluorides. The reactivity is highly dependent on the specific peptide sequence, reaction conditions (pH, solvent, temperature), and the steric accessibility of the target residue.[1][2]
| Amino Acid Residue | Nucleophilic Group | Expected Product | Relative Reactivity (Predicted) | Key Considerations |
| Tyrosine | Phenolic hydroxyl | Sulfonate ester | High | Reaction is often chemoselective under mildly basic conditions. |
| Lysine | ε-Amino | Sulfonamide | Moderate to High | Reactivity is pH-dependent; requires deprotonation of the amine. |
| Serine/Threonine | Aliphatic hydroxyl | Sulfonate ester | Moderate | Generally less reactive than tyrosine; may require harsher conditions or proximity effects. |
| Cysteine | Thiol | Thiosulfonate | High | Thiolates are potent nucleophiles; reaction is expected to be rapid. |
| Histidine | Imidazole | Sulfonamide | Moderate | Reactivity is dependent on the tautomeric state and pH. |
Experimental Protocols
The following are proposed protocols for the synthesis of this compound and its subsequent use in peptide modification. Note: These protocols are based on established chemical principles and procedures for similar compounds. Optimization will be necessary for specific applications.
Protocol 1: Synthesis of this compound
This proposed synthesis is a two-step process starting from the commercially available 4-nitropyridine-N-oxide.
Step 1: Sulfonation of 4-Nitropyridine-N-oxide
-
In a fume hood, dissolve 4-nitropyridine-N-oxide in a suitable solvent such as oleum (fuming sulfuric acid).
-
Heat the reaction mixture at a controlled temperature (e.g., 120-140 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product, 4-nitropyridine-2-sulfonic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Conversion to this compound
-
Suspend the synthesized 4-nitropyridine-2-sulfonic acid in a suitable solvent like acetonitrile.
-
Add a deoxyfluorinating agent, such as Xtalfluor-E®, and a base (e.g., pyridine).[4]
-
Stir the reaction mixture at room temperature or with gentle heating.[4]
-
Monitor the reaction by 19F NMR spectroscopy for the appearance of the sulfonyl fluoride signal.
-
Upon completion, quench the reaction and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain pure this compound.
Safety Precautions: This synthesis involves corrosive and potentially hazardous reagents. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Protocol 2: General Procedure for Peptide Modification
This protocol describes a general method for reacting this compound with a peptide containing a nucleophilic amino acid.
Materials:
-
Peptide of interest
-
This compound
-
Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 7.4-8.0, or an organic solvent like DMF or DMSO)
-
Quenching solution (e.g., a primary amine like Tris or glycine)
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the peptide in the chosen reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF).
-
Add a molar excess (typically 1.5 to 10 equivalents) of the this compound solution to the peptide solution. The optimal stoichiometry should be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) with gentle agitation.
-
Monitor the progress of the reaction by analytical HPLC-MS. Look for the appearance of a new peak corresponding to the modified peptide with the expected mass increase.
-
Once the desired level of modification is achieved, quench the reaction by adding an excess of a quenching solution to consume any unreacted sulfonyl fluoride.
-
Purify the modified peptide from the reaction mixture using preparative reversed-phase HPLC.
-
Lyophilize the purified fractions to obtain the final product.
-
Characterize the modified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and, if necessary, by amino acid analysis or sequencing to confirm the site of modification.
Visualizations
Caption: Proposed synthetic route for this compound.
Caption: General workflow for peptide modification.
Caption: Proposed reaction mechanism for peptide modification.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 4. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Nitropyridine-2-sulfonyl Fluoride in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with new mechanisms of action. In this context, targeted covalent inhibitors have garnered significant interest due to their potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to combat resistance.[1] Sulfonyl fluorides (SFs) have recently emerged as a promising class of electrophilic "warheads" for designing such inhibitors.[2][3] Their reactivity can be finely tuned, and they can form stable covalent bonds with nucleophilic amino acid residues such as tyrosine, lysine, histidine, and serine in protein targets.[2][4]
Among sulfonyl fluorides, aromatic sulfonyl fluorides bearing a nitro group, particularly in the ortho position, have demonstrated remarkable antibacterial activity against a range of drug-resistant bacteria.[5][6] This positions compounds like 4-Nitropyridine-2-sulfonyl fluoride as valuable scaffolds in medicinal chemistry for the development of new antibiotics and other targeted covalent probes. These compounds are characterized by their low molecular weight and high efficacy, making them attractive starting points for drug discovery programs.[7]
This document provides detailed application notes and experimental protocols relevant to the use of this compound and related nitro-aromatic sulfonyl fluorides in a medicinal chemistry research setting.
Key Applications
-
Development of Novel Antibiotics: The primary application of nitro-aromatic sulfonyl fluorides is in the discovery of new antibiotics, especially against Gram-negative bacteria which are notoriously difficult to treat.[5][6]
-
Covalent Probes for Chemical Biology: Due to their ability to form stable covalent adducts with proteins, these compounds can be used as chemical probes to identify and validate novel drug targets.[2][3]
-
Targeted Covalent Inhibitors: The sulfonyl fluoride moiety can be incorporated into known ligands to create covalent inhibitors with improved pharmacological profiles.[1]
Data Presentation: Antibacterial Activity of Nitro-Aromatic Sulfonyl Fluorides
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several nitro-aromatic sulfonyl fluorides against various bacterial strains, highlighting the potential of this chemical class.
Table 1: In Vitro Antibacterial Activity of Selected Nitro-Sulfonyl Fluorides
| Compound | E. coli (Kanamycin-resistant) MIC (µg/mL) | S. aureus (MRSA) MIC (µg/mL) | A. baumannii (MDR) MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 2-Nitrobenzenesulfonyl fluoride | 5.15 | - | - | - | [7] |
| Compound 2* | 0.66 | Active | Active | Active | [5] |
| 4-Methyl-2-nitrobenzenesulfonyl fluoride | 2.74 | - | - | - | [5] |
*Compound 2 is an optimized derivative of 2-nitrobenzenesulfonyl fluoride.[5][7] MDR: Multidrug-resistant.
Table 2: Structure-Activity Relationship (SAR) of Nitrobenzenesulfonyl Fluoride Analogs against E. coli
| Compound | Configuration | MIC (µg/mL) | Activity | Reference |
| 2-Nitrobenzenesulfonyl fluoride | ortho | 5.15 | Active | [7] |
| 3-Nitrobenzenesulfonyl fluoride | meta | Inactive | Inactive | [5] |
| 4-Nitrobenzenesulfonyl fluoride | para | Inactive | Inactive | [5] |
| 2-Nitrobenzenesulfonyl chloride | ortho | Inactive | Inactive | [5] |
Experimental Protocols
Protocol 1: Synthesis of Aryl Sulfonyl Fluorides
This protocol describes a general method for the synthesis of sulfonyl fluorides from the corresponding sulfonic acids, which can be adapted for the synthesis of this compound.[8]
Materials:
-
Aryl sulfonic acid sodium salt (1.0 eq)
-
Thionyl fluoride (SOF₂)
-
Anhydrous acetonitrile (ACN)
-
Reaction vessel suitable for handling corrosive gases
-
Standard glassware for extraction and purification
Procedure:
-
To a reaction vessel containing the aryl sulfonic acid sodium salt, add anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully bubble thionyl fluoride gas through the suspension with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully quench the reaction with cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfonyl fluoride.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Bacterial strain of interest (e.g., E. coli, S. aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate. The final concentrations may range from 128 µg/mL to 0.125 µg/mL.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Add an equal volume of the bacterial inoculum to each well containing the test compound dilutions.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: Mammalian Cell Cytotoxicity Assay
This protocol describes how to assess the cytotoxicity of a compound against a mammalian cell line, such as RAW 264.7 macrophages.
Materials:
-
Test compound dissolved in DMSO.
-
RAW 264.7 macrophage cell line.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Sterile 96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer.
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
-
Incubate the plate at 37 °C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Structure-Activity Relationship for Antibacterial Activity.
Caption: Workflow for Antibiotic Discovery with Sulfonyl Fluorides.
References
- 1. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Activity-based Protein Profiling with Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy for the functional interrogation of enzymes in complex biological systems. This technique utilizes chemical probes that covalently modify the active sites of enzymes, providing a direct readout of their functional state. Sulfonyl fluorides (SFs) have emerged as a versatile class of electrophilic "warheads" for ABPP probes due to their unique reactivity profile. Unlike traditional electrophiles that primarily target cysteine residues, SFs can react with a broader range of nucleophilic amino acid side chains, including lysine, tyrosine, serine, and histidine. This expanded reactivity allows for the profiling of a wider range of protein classes, most notably protein kinases, which are often challenging to target with conventional ABPP probes.
These application notes provide an overview of the utility of sulfonyl fluoride-based ABPP in drug discovery and chemical biology, along with detailed protocols for key experiments.
Applications in Drug Discovery and Chemical Biology
Sulfonyl fluoride-based ABPP offers a multitude of applications for researchers in academia and industry:
-
Broad-Spectrum Target Profiling: SF probes can be designed to target broad enzyme families, such as kinases, enabling the simultaneous assessment of the activity of hundreds of enzymes in a single experiment.[1][2] This is particularly valuable for understanding the polypharmacology of drug candidates.
-
Target Identification and Validation: By employing a competitive ABPP workflow, novel protein targets of small molecule inhibitors can be identified. This involves pre-incubating a proteome with the inhibitor of interest before treating with a broad-spectrum SF probe. A reduction in probe labeling of a particular protein indicates it is a target of the inhibitor.
-
Quantifying Target Engagement in Live Cells: The cell permeability of many SF probes allows for the quantification of inhibitor-target engagement within a cellular context.[1][3] This provides more physiologically relevant data compared to assays using purified proteins or cell lysates.
-
Mapping Druggable Hotspots: The ability of SFs to react with less nucleophilic residues like lysine and tyrosine can help to identify novel "ligandable" sites on proteins that may not have been discovered through traditional screening methods.[4]
-
Elucidating Signaling Pathways: Given their effectiveness in profiling kinase activity, SF probes are powerful tools for dissecting signaling cascades.[4] By comparing the kinase activity profiles of cells in different states (e.g., stimulated vs. unstimulated, diseased vs. healthy), researchers can gain insights into the regulation of signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of an Alkyne-Tagged Sulfonyl Fluoride Probe
This protocol describes the synthesis of a generic alkyne-tagged aryl sulfonyl fluoride probe that can be used for two-step ABPP experiments in conjunction with click chemistry.
Materials:
-
Substituted aryl sulfonyl chloride
-
Potassium fluoride (KF)
-
Acetonitrile (anhydrous)
-
Terminal alkyne-containing amine (e.g., propargylamine)
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel for column chromatography
-
Standard organic synthesis glassware and equipment
Procedure:
-
Fluorination of Sulfonyl Chloride:
-
Dissolve the starting aryl sulfonyl chloride (1.0 eq) in anhydrous acetonitrile.
-
Add potassium fluoride (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the excess KF, and concentrate the filtrate under reduced pressure.
-
Purify the resulting aryl sulfonyl fluoride by flash column chromatography.
-
-
Amide Coupling to Incorporate the Alkyne Tag:
-
Dissolve the purified aryl sulfonyl fluoride (1.0 eq) in anhydrous dichloromethane.
-
Add the terminal alkyne-containing amine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Once the reaction is complete, wash the mixture with 1 M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. . Purify the final alkyne-tagged sulfonyl fluoride probe by flash column chromatography.
-
Protocol 2: Gel-Based Competitive ABPP in Cell Lysate
This protocol details a competitive ABPP experiment to identify the protein targets of a small molecule inhibitor using an alkyne-tagged SF probe.
Materials:
-
Cell lysate (e.g., from Jurkat cells) at a protein concentration of 1-2 mg/mL
-
Small molecule inhibitor of interest (in DMSO)
-
Alkyne-tagged sulfonyl fluoride probe (in DMSO)
-
Click chemistry reagents: Rhodamine-azide, copper(II) sulfate (CuSO4), tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Inhibitor Incubation:
-
To 50 µL of cell lysate, add 1 µL of the small molecule inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM). For the control, add 1 µL of DMSO.
-
Incubate for 30 minutes at room temperature.
-
-
Probe Labeling:
-
Add 1 µL of the alkyne-tagged SF probe to each sample to a final concentration of 1 µM.
-
Incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
Prepare a fresh click chemistry cocktail containing rhodamine-azide (25 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM).
-
Add 10 µL of the click cocktail to each 50 µL sample.
-
Vortex to mix and incubate for 1 hour at room temperature.
-
-
SDS-PAGE Analysis:
-
Add 20 µL of 4x SDS-PAGE loading buffer to each sample and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run at a constant voltage.
-
-
Visualization:
-
After electrophoresis, scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for rhodamine.
-
A decrease in the fluorescence intensity of a band in the inhibitor-treated lanes compared to the DMSO control indicates that the corresponding protein is a target of the inhibitor.
-
Protocol 3: Mass Spectrometry-Based Target Identification
This protocol outlines the workflow for identifying the protein targets of an SF probe using affinity enrichment and mass spectrometry.
Materials:
-
Cell lysate
-
Alkyne-tagged sulfonyl fluoride probe
-
Biotin-azide
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Trypsin
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Proteome Labeling and Click Chemistry:
-
Label a larger volume of cell lysate (e.g., 1 mL at 2 mg/mL) with the alkyne-tagged SF probe (1 µM) for 1 hour at room temperature.
-
Perform the click reaction by adding biotin-azide (50 µM) and the click chemistry cocktail. Incubate for 1 hour.
-
-
Affinity Enrichment:
-
Add pre-washed streptavidin-agarose beads to the labeled lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., PBS with decreasing concentrations of SDS).
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Add trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database to identify the probe-labeled proteins.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing sulfonyl fluoride-based ABPP.
| Probe | Probe Concentration | Number of Kinases Identified in Jurkat Cells | Reference |
| 1 | 2 µM | ~120 | [5] |
| 2 (XO44) | 2 µM | 133 | [1][5] |
| 3 | 2 µM | ~100 | [5] |
| Table 1: Number of kinases identified in live Jurkat cells by different lysine-targeted sulfonyl fluoride probes.[5] |
| Kinase Probe | Recombinant CDK2 Modification | Reference |
| 5a | High | [6] |
| 5b | Moderate | [6] |
| 5c | High | [6] |
| 5d | Moderate | [6] |
| 5e | High | [6] |
| 5f | Low | [6] |
| 5g | High | [6] |
| 5h | Low | [6] |
| 5i | Very Low | [6] |
| Table 2: Relative modification of recombinant CDK2 by a panel of sulfonyl fluoride-based kinase probes over time.[6] |
Visualizations
Caption: Workflow for competitive activity-based protein profiling.
Caption: Probing a kinase cascade with sulfonyl fluoride probes.
References
- 1. research.polyu.edu.hk [research.polyu.edu.hk]
- 2. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: 4-Nitropyridine-2-sulfonyl Fluoride as a Covalent Fragment for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles, or "warheads," for use in chemical biology and drug discovery.[1] Their unique balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues makes them ideal for developing targeted covalent inhibitors (TCIs).[2][3] TCIs offer several advantages, including prolonged target engagement, high potency, and the ability to overcome drug resistance. The sulfonyl fluoride moiety can covalently bind to a range of residues, including serine, tyrosine, lysine, threonine, cysteine, and histidine, thereby expanding the "druggable" proteome beyond traditional cysteine-focused covalent strategies.[4][5][6]
Within this class, aromatic sulfonyl fluorides featuring an ortho-nitro group represent a novel and promising pharmacophore, particularly for the development of new antibiotics.[7] This note focuses on 4-Nitropyridine-2-sulfonyl fluoride (4-NP-2-SF), a heterocyclic fragment belonging to this class. Its structural features suggest potential as a valuable starting point for fragment-based drug discovery (FBDD) campaigns targeting a variety of proteins, especially those in pathogenic bacteria.
Key Features and Applications
-
Covalent Mechanism: The sulfonyl fluoride group acts as an electrophilic warhead that can form a stable covalent bond with nucleophilic residues within a protein's binding pocket.[2]
-
Antibacterial Potential: The ortho-nitro sulfonyl fluoride motif has demonstrated significant antibacterial activity, including against drug-resistant pathogens like MRSA and multidrug-resistant Acinetobacter baumannii.[7] The activity is critically dependent on the ortho configuration of the nitro and sulfonyl fluoride groups.[8]
-
Bio-activation: In bacteria, the nitro group can be reduced by endogenous nitroreductases, leading to the formation of highly reactive intermediates that contribute to its bactericidal effect.[7]
-
Fragment-Based Discovery: With its low molecular weight, 4-NP-2-SF is an attractive fragment for screening campaigns. Hits can be identified and optimized to develop potent and selective inhibitors.[9]
Proposed Mechanism of Antibacterial Action
The antibacterial activity of ortho-nitroaryl sulfonyl fluorides is believed to be mediated by intracellular activation via bacterial nitroreductases. Two potential mechanisms have been proposed based on studies of analogs like 2-nitrobenzenesulfonyl fluoride.[7]
-
Route A: The sulfonyl fluoride first reacts with an essential cellular protein. Subsequently, the nitro group on the now protein-bound fragment is reduced, generating reactive species that damage the target protein or nearby biomolecules.
-
Route B: The nitro group is first reduced by nitroreductases to a hydroxylamine intermediate. This intermediate then undergoes an intramolecular cyclization to form a reactive oxathiazole species, which subsequently reacts with essential bacterial proteins, leading to cell death.[7] The requirement for the ortho geometry strongly supports this second hypothesis.[7][8]
Caption: Proposed bio-activation pathways for ortho-nitro sulfonyl fluorides in bacteria.
Quantitative Data Summary
The following tables summarize the antibacterial activity and mammalian cell toxicity of representative ortho-nitroaryl sulfonyl fluoride fragments. This data provides a benchmark for evaluating 4-NP-2-SF and its derivatives.
Table 1: Antibacterial Activity of Representative Fragments
| Compound ID | Structure | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| 1 | 2-Nitrobenzenesulfonyl fluoride | E. coli | 5.15 | [8] |
| 2 | 2-Nitrothiophene-3-sulfonyl fluoride | E. coli | 0.66 | [7] |
| 2 | 2-Nitrothiophene-3-sulfonyl fluoride | Multidrug-resistant A. baumannii | 42 | [8] |
| 2 | 2-Nitrothiophene-3-sulfonyl fluoride | MRSA | 42 | [8] |
| 3 | 4-Nitrobenzenesulfonyl fluoride (meta) | E. coli | >100 (inactive) | [8] |
| 4 | 3-Nitrobenzenesulfonyl fluoride (para) | E. coli | >100 (inactive) |[8] |
Table 2: Cytotoxicity Data
| Compound ID | Cell Line | Assay Type | IC50 (μM) | Reference |
|---|
| 1 | RAW Macrophage Cells | Cytotoxicity | 290 |[8] |
Experimental Protocols
A typical workflow for evaluating a new fragment like 4-NP-2-SF involves synthesis, initial screening for biological activity, and biophysical assays to confirm its mechanism and stability.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and biology of sulfur fluoride exchange (SuFEx) click chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Chemical Probes from 4-Nitropyridine-2-sulfonyl fluoride (4-NPSF)
Disclaimer: 4-Nitropyridine-2-sulfonyl fluoride (4-NPSF) is a structurally defined chemical entity. However, as of the latest literature review, there are no published studies detailing its synthesis, reactivity, or application as a chemical probe. The following application notes and protocols are therefore a prospective guide based on the established principles of sulfonyl fluoride chemistry and chemoproteomics. This document is intended to serve as a roadmap for researchers interested in developing 4-NPSF as a novel covalent probe.
Application Notes
Introduction to 4-NPSF as a Potential Chemical Probe
This compound (4-NPSF) is a heterocyclic compound featuring a sulfonyl fluoride moiety, a functional group known for its utility as a "warhead" in covalent chemical probes.[1][2] Sulfonyl fluorides can form stable covalent bonds with a range of nucleophilic amino acid residues within proteins, including lysine, tyrosine, histidine, serine, and threonine.[3][4] The presence of a highly electron-withdrawing nitro group on the pyridine ring is expected to significantly enhance the electrophilicity of the sulfur atom in 4-NPSF, likely rendering it a highly reactive probe suitable for identifying and covalently modifying protein targets.
The pyridine scaffold offers a versatile platform for further chemical modification, such as the introduction of reporter tags (e.g., alkynes or azides for click chemistry) or cell-permeabilizing groups, which are essential for target identification and validation studies.[5]
Principle of Action
The primary mechanism of action for 4-NPSF as a chemical probe is the covalent modification of nucleophilic residues on protein targets. The reaction, known as sulfur(VI) fluoride exchange (SuFEx), proceeds via nucleophilic attack on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl-protein adduct. The reactivity of sulfonyl fluorides can be tuned based on the electronic properties of the aromatic ring; electron-withdrawing groups increase reactivity.[6] Given this, 4-NPSF is predicted to be more reactive than simple benzenesulfonyl fluoride.
Potential Applications
-
Covalent Enzyme Inhibition: Development of selective, irreversible inhibitors for enzymes where a nucleophilic residue is present in or near the active site.
-
Activity-Based Protein Profiling (ABPP): Use in chemoproteomic workflows to identify novel protein targets and to map the "ligandable" proteome.[7]
-
Target Identification and Validation: Serving as a starting point for the development of tool compounds to validate new drug targets.
Experimental Protocols
Proposed Synthesis of this compound (4-NPSF)
This protocol outlines a potential multi-step synthesis for 4-NPSF, starting from pyridine.
Step 1: Synthesis of Pyridine-N-oxide Pyridine is oxidized to pyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.
Step 2: Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide Pyridine-N-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 4-nitropyridine-N-oxide.[8][9]
Step 3: Synthesis of 4-Nitropyridine-2-sulfonic acid This is a speculative step. A potential route could involve the introduction of a thiol group at the 2-position of 4-nitropyridine followed by oxidation to the sulfonic acid. This would require specific regioselective functionalization.
Step 4: Conversion of 4-Nitropyridine-2-sulfonic acid to 4-NPSF The most direct proposed method is the conversion of the corresponding sulfonic acid or its salt to the sulfonyl fluoride.[10][11]
-
Dry the sodium salt of 4-nitropyridine-2-sulfonic acid thoroughly.
-
In a fume hood, suspend the sodium sulfonate salt in an anhydrous solvent like acetonitrile.
-
Add a deoxyfluorinating agent, such as Xtalfluor-E® or thionyl fluoride, to the suspension.[10]
-
Heat the reaction mixture according to conditions established for similar substrates (e.g., 80-130°C).[10]
-
Monitor the reaction progress by ¹⁹F NMR or LC-MS.
-
Upon completion, quench the reaction carefully and use an appropriate extraction and purification procedure (e.g., column chromatography) to isolate 4-NPSF.
Protocol for Characterizing Reactivity and Stability of 4-NPSF
This protocol is designed to determine the hydrolytic stability and amino acid reactivity of the novel probe.[2]
Materials:
-
4-NPSF stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-acetylated amino acids (L-lysine, L-tyrosine, L-histidine, L-serine) stock solutions (10 mM in PBS)
-
HPLC system with a C18 column
Methodology:
-
Hydrolytic Stability:
-
Dilute the 4-NPSF stock solution to a final concentration of 100 µM in PBS (pH 7.4).
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Analyze the samples by HPLC, monitoring the disappearance of the 4-NPSF peak.
-
Calculate the half-life (t₁/₂) of 4-NPSF by fitting the data to a first-order decay curve.
-
-
Amino Acid Reactivity:
-
Prepare reaction mixtures containing 100 µM 4-NPSF and 1 mM of each N-acetylated amino acid in PBS (pH 7.4).
-
Incubate the mixtures at 37°C.
-
Monitor the reaction progress by HPLC at various time points, observing the decrease of the 4-NPSF peak and the appearance of the amino acid-adduct peak.
-
Determine the pseudo-first-order rate constant (k_obs) for the reaction with each amino acid.
-
Data Presentation:
| Compound | Hydrolytic Half-life (t₁/₂) at pH 7.4 (hours) | k_obs (M⁻¹s⁻¹) with N-Ac-Lys | k_obs (M⁻¹s⁻¹) with N-Ac-Tyr | k_obs (M⁻¹s⁻¹) with N-Ac-His | k_obs (M⁻¹s⁻¹) with N-Ac-Ser |
| 4-NPSF | To be determined | To be determined | To be determined | To be determined | To be determined |
Protocol for Chemoproteomic Target Identification
This protocol describes a general workflow for identifying the cellular protein targets of 4-NPSF using a tagged version of the probe (e.g., 4-NPSF-alkyne).[5][12]
Materials:
-
Live cells (e.g., HEK293T, HeLa)
-
4-NPSF-alkyne probe
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: Azide-biotin, CuSO₄, TBTA, sodium ascorbate
-
Streptavidin-agarose beads
-
Mass spectrometer
Methodology:
-
Cell Treatment: Treat live cells with 4-NPSF-alkyne (e.g., 1-10 µM) or DMSO for a defined period (e.g., 1-4 hours). For competitive profiling, pre-incubate cells with untagged 4-NPSF before adding the tagged probe.
-
Cell Lysis: Harvest and lyse the cells to obtain the proteome.
-
Click Chemistry: To the cell lysate, add the click chemistry reagents (azide-biotin, copper sulfate, ligand, and reducing agent) to conjugate biotin to the probe-labeled proteins.
-
Enrichment: Incubate the biotinylated proteome with streptavidin-agarose beads to enrich for target proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion to release peptides from the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the 4-NPSF-alkyne treated sample compared to the control are considered potential targets.
Protocol for Target Validation: Kinase Inhibition Assay
If a protein kinase is identified as a target, this protocol can be used to validate its inhibition.[13]
Materials:
-
Purified recombinant target kinase
-
4-NPSF
-
ATP and kinase-specific substrate (e.g., a peptide)
-
Kinase assay kit (e.g., HTRF KinEASE™, ADP-Glo™)
Methodology:
-
Determine Time-Dependent IC₅₀:
-
Pre-incubate the kinase with various concentrations of 4-NPSF for different time points (e.g., 15, 30, 60 minutes).
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Allow the reaction to proceed for a set time, then stop it and measure the signal according to the assay kit instructions.
-
Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time and calculate the IC₅₀ values. A decrease in IC₅₀ with longer pre-incubation time is indicative of covalent inhibition.
-
-
Determine k_inact and K_I:
-
Use progress curve analysis or the Kitz-Wilson method to determine the kinetic parameters of irreversible inhibition.[14] This involves measuring kinase activity continuously in the presence of different inhibitor concentrations.
-
The data are then fitted to appropriate equations to derive the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I).
-
Data Presentation:
| Target Kinase | Time-Dependent IC₅₀ (30 min) (µM) | k_inact (s⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) |
| e.g., Kinase X | To be determined | To be determined | To be determined | To be determined |
Visualizations
Overall Workflow for Probe Development
Caption: Workflow for developing 4-NPSF as a chemical probe.
Chemoproteomic Target Identification Workflow
Caption: Chemoproteomic workflow for identifying 4-NPSF targets.
Hypothetical Kinase Signaling Pathway
Caption: Inhibition of a hypothetical kinase pathway by 4-NPSF.
References
- 1. researchgate.net [researchgate.net]
- 2. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonyl Fluorides - Enamine [enamine.net]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 7. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Competitive chemoproteomic profiling of protein targets for covalent small molecule drugs [chomixbio.com]
- 13. books.rsc.org [books.rsc.org]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents. This document provides detailed application notes and protocols for key experimental procedures in the discovery and evaluation of new antibacterial compounds. It also outlines important bacterial signaling pathways that represent promising targets for novel drug development.
I. In Vitro Susceptibility Testing
In vitro assays are fundamental for the initial screening and characterization of potential antibacterial agents. These tests provide a controlled environment to determine the efficacy of a compound against specific bacterial strains.
Agar-Based Diffusion Methods
Agar diffusion methods are widely used, cost-effective techniques for preliminary screening of antimicrobial activity.[1][2] They rely on the diffusion of an antimicrobial agent through agar to inhibit microbial growth, resulting in a zone of inhibition.[1][3]
a) Disk Diffusion Assay
This method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a target microorganism.[3][4]
Experimental Protocol:
-
Prepare Inoculum: Suspend 3-5 isolated colonies of the test bacterium in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4][5]
-
Inoculate Agar Plate: Uniformly streak the standardized inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[1]
-
Apply Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.[4] Ensure firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[4]
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk.[4] The size of the zone correlates with the susceptibility of the microorganism to the compound.
b) Well Diffusion Assay
Similar to the disk diffusion method, this technique involves creating wells in the agar and filling them with the test compound.[3]
Experimental Protocol:
-
Prepare Inoculum and Inoculate Plate: Follow steps 1 and 2 of the Disk Diffusion Assay protocol.
-
Create Wells: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip.[6]
-
Add Test Compound: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.[6]
-
Incubation and Data Analysis: Follow steps 4 and 5 of the Disk Diffusion Assay protocol, measuring the diameter of the zone of inhibition around each well.
Broth Dilution Method
The broth dilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[3] This can be performed in test tubes (macrodilution) or microtiter plates (microdilution).[4]
Experimental Protocol (Microdilution):
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).[4] The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a standardized bacterial suspension as described in the Disk Diffusion Assay (0.5 McFarland). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[7]
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[7]
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[3] This can be assessed visually or by using a plate reader.
Table 1: Example Data Table for MIC Determination
| Compound | Concentration (µg/mL) | Bacterial Growth (OD600) |
| A | 64 | 0.05 |
| A | 32 | 0.06 |
| A | 16 | 0.05 |
| A | 8 | 0.45 |
| A | 4 | 0.89 |
| A | 2 | 0.91 |
| A | 1 | 0.93 |
| Growth Control | 0 | 0.95 |
| Sterility Control | - | 0.04 |
Note: In this example, the MIC of Compound A would be 16 µg/mL.
II. In Vivo Efficacy Testing
In vivo animal models are crucial for evaluating the efficacy and pharmacokinetics of promising antibacterial candidates in a living system.[8] These models help bridge the gap between laboratory findings and clinical applications.
Mouse Infection Models
Mice are commonly used animal models for assessing the in vivo bactericidal potential of new agents.[9]
a) Mouse Pouch Model (Acute Infection)
This model provides rapid efficacy data in an acute infection setting.[9]
Experimental Protocol:
-
Animal Preparation: Use a suitable strain of mice (e.g., BALB/c).
-
Pouch Formation: Create a subcutaneous air pouch on the back of the mouse by injecting sterile air.
-
Infection: Inject a standardized inoculum of the target bacteria into the pouch.
-
Treatment: Administer the test compound at various doses and routes (e.g., intravenous, intraperitoneal, or oral) at specific time points post-infection.
-
Sample Collection: At designated time points, euthanize the mice and collect the pouch fluid.
-
Bacterial Load Determination: Perform serial dilutions of the pouch fluid and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Compare the bacterial load in treated groups to the untreated control group to determine the reduction in bacterial count.
b) Rabbit Tissue Cage Model (Chronic Abscess Infection)
This model is used to assess a compound's ability to eradicate bacteria in a chronic abscess.[9]
Experimental Protocol:
-
Animal Preparation: Use New Zealand White rabbits.
-
Implantation: Surgically implant tissue cages (e.g., silicone) subcutaneously.
-
Infection: After a healing period, inject a standardized bacterial inoculum into the cages to establish a chronic infection.
-
Treatment: Administer the test compound over a specified period.
-
Sample Collection: Collect fluid from the tissue cages at various time points.
-
Bacterial Load Determination: Determine the viable bacterial count (CFU/mL) in the collected fluid.
-
Data Analysis: Evaluate the reduction in bacterial load over the course of treatment.
Table 2: Example Data Table for In Vivo Efficacy Study
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/mL) ± SD | % Reduction vs. Control |
| Vehicle Control | - | 8.5 ± 0.4 | - |
| Compound B | 10 | 6.2 ± 0.5 | 99.5 |
| Compound B | 30 | 4.1 ± 0.6 | 99.996 |
| Compound B | 100 | 2.0 ± 0.3 | >99.9999 |
III. Novel Targets: Bacterial Signaling Pathways
Targeting bacterial signaling pathways offers an alternative to traditional antibiotics, with the potential to reduce the development of resistance.[10] These "anti-virulence" therapies aim to disrupt pathways that control virulence without directly inhibiting bacterial growth.[10]
Quorum Sensing (QS)
Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density.[10] It often regulates virulence factor production and biofilm formation, making it an attractive target.[10]
Caption: Quorum sensing signaling pathway and potential inhibition.
Two-Component Systems (TCS)
Two-component systems are a primary mechanism for bacteria to sense and respond to environmental changes.[11] They typically consist of a sensor histidine kinase and a response regulator, which together control the expression of genes involved in virulence, survival, and resistance.[11]
Caption: General mechanism of a bacterial two-component system.
IV. Experimental Workflow for Antibacterial Drug Discovery
The process of discovering and developing new antibacterial agents follows a structured workflow, from initial screening to preclinical evaluation.
Caption: A simplified workflow for antibacterial drug discovery.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjpms.in [mjpms.in]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overview on Strategies and Assays for Antibiotic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-Component Signal Transduction as a Target for Microbial Anti-Infective Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Covalent Modification of Serine Residues with Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the covalent modification of serine residues using sulfonyl fluoride-based chemical probes. This technology is a cornerstone in chemical biology and drug discovery for identifying and characterizing serine hydrolases, a large and functionally diverse enzyme superfamily implicated in numerous physiological and pathological processes.
Introduction to Covalent Modification with Sulfonyl Fluorides
The modification of the active site serine in serine hydrolases by sulfonyl fluorides is a particularly powerful application. This covalent and often irreversible inhibition allows for:
-
Activity-Based Protein Profiling (ABPP): Global analysis of the functional state of entire enzyme families in complex biological systems.[6]
-
Target Identification and Validation: Uncovering the molecular targets of bioactive compounds.
-
Drug Discovery: Development of potent and selective covalent inhibitors for therapeutic intervention.[7]
This document provides detailed protocols for key applications of sulfonyl fluoride probes in serine hydrolase research.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of common sulfonyl fluoride inhibitors with various serine proteases.
Table 1: Half-maximal Inhibitory Concentration (IC50) of Sulfonyl Fluoride Inhibitors
| Inhibitor | Target Protease | IC50 (µM) | Cell/System | Reference |
| PMSF | Chymotrypsin | ~100 | Purified Enzyme | [4] |
| AEBSF (Pefabloc SC) | Trypsin | < 15 | Purified Enzyme | [8] |
| Dansyl Fluoride | Chymotrypsin | 50 | Purified Enzyme | [1] |
| 2-(Z-NH(CH2)2CONH)C6SO2F | Met-ase | Potent Inhibitor | Granule Extract | [9] |
| 2-(Z-NH(CH2)2CONH)C6SO2F | ly-Chymase | Potent Inhibitor | Granule Extract | [9] |
Table 2: Kinetic Parameters for Irreversible Inhibition of Serine Proteases by Sulfonyl Fluorides
| Inhibitor | Target Protease | kobs/[I] (M-1s-1) | Conditions | Reference |
| PMSF | Granule Proteases | < 7 | - | [9] |
| 2-(Z-NH(CH2)2CONH)C6SO2F | Met-ase | 162 | - | [9] |
| 2-(Z-NH(CH2)2CONH)C6SO2F | ly-Chymase | 147 | - | [9] |
Experimental Protocols
General Workflow for Activity-Based Protein Profiling (ABPP)
This workflow outlines the key steps for identifying active serine hydrolases in a complex proteome using a sulfonyl fluoride probe equipped with a reporter tag (e.g., an alkyne for click chemistry).
Caption: General workflow for activity-based protein profiling (ABPP) using sulfonyl fluoride probes.
Protocol 3.1.1: Labeling of Serine Hydrolases in Cell Lysate
-
Prepare Cell Lysate:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Probe Incubation:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
Add the alkyne-tagged sulfonyl fluoride probe to a final concentration of 1-10 µM.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Protocol 3.1.2: Click Chemistry for Fluorescent Tagging
This protocol uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent reporter to the alkyne-tagged probe.
-
Prepare Click Chemistry Reagents:
-
Azide-fluorophore stock solution: 5 mM in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution: 50 mM in water (freshly prepared).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution: 2 mM in a 1:4 (v/v) mixture of DMSO and t-BuOH.
-
Copper(II) sulfate (CuSO₄) stock solution: 50 mM in water.
-
-
Perform the Click Reaction:
-
To the probe-labeled lysate, add the following reagents in order, vortexing after each addition:
-
Azide-fluorophore to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Protocol 3.1.3: In-Gel Fluorescence Visualization
-
SDS-PAGE:
-
Add 4x SDS-PAGE loading buffer to the click chemistry reaction mixture.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.
-
-
Fluorescence Scanning:
Determination of Inhibitor Potency (IC50)
This protocol describes a general method for determining the IC50 value of a sulfonyl fluoride inhibitor against a purified serine protease using a chromogenic or fluorogenic substrate.
Protocol 3.2.1: Enzyme Inhibition Assay
-
Prepare Reagents:
-
Enzyme stock solution: Prepare a stock solution of the purified serine protease in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Inhibitor stock solutions: Prepare a serial dilution of the sulfonyl fluoride inhibitor in DMSO.
-
Substrate stock solution: Prepare a stock solution of a suitable chromogenic or fluorogenic substrate for the target protease in the assay buffer.
-
-
Perform the Assay:
-
In a 96-well plate, add the assay buffer, inhibitor solution (at various concentrations), and enzyme solution.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
Mass Spectrometry Analysis for Target Identification and Modification Site Mapping
This protocol provides a general workflow for identifying the protein targets of a sulfonyl fluoride probe and mapping the precise amino acid residue that has been modified.
Protocol 3.3.1: Sample Preparation and Mass Spectrometry
-
Protein Enrichment (for alkyne-tagged probes):
-
Perform the labeling and click chemistry as described in Protocol 3.1, but use an azide-biotin tag instead of a fluorescent tag.
-
Enrich the biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead or In-Gel Digestion:
-
Elute the enriched proteins or perform an on-bead tryptic digestion. Alternatively, for in-gel analysis, excise the fluorescent band of interest and perform an in-gel tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Data Analysis:
Signaling Pathway Diagrams
Sulfonyl fluorides are valuable tools for dissecting the roles of serine proteases in complex signaling networks, particularly in diseases like cancer where these enzymes are often dysregulated.[3][18][19][20][21]
Urokinase-Type Plasminogen Activator (uPA) Signaling Pathway
The serine protease uPA plays a critical role in cancer cell invasion and metastasis through the activation of plasminogen and subsequent degradation of the extracellular matrix. It also initiates intracellular signaling cascades by binding to its receptor, uPAR.[3][18][21]
Caption: The uPA/uPAR signaling pathway in cancer.
Matriptase Signaling Pathway
Matriptase is a type II transmembrane serine protease that activates other proteases and signaling receptors, such as Protease-Activated Receptor-2 (PAR-2), contributing to epithelial barrier function and cancer progression.[22][23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. criver.com [criver.com]
- 5. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 7. med.stanford.edu [med.stanford.edu]
- 8. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A method for in-gel fluorescent visualization of proteins after native and sodium dodecyl sulfate polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct observation of fluorescent proteins in gels: A rapid, cost‐efficient, and quantitative alternative to immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Custom Workflow for the Confident Identification of Sulfotyrosine-Containing Peptides and Their Discrimination from Phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Mass Spectrometry-Based Proteomics Workflow for Concurrent Profiling of Protein Thiol Oxidation and Phosphorylation | Book Chapter | PNNL [pnnl.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Membrane-anchored Serine Proteases and Protease-activated Receptor-2 (PAR-2)-mediated Signaling: Co-conspirators in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Matriptase activation connects tissue factor–dependent coagulation initiation to epithelial proteolysis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitropyridine-2-sulfonyl Fluoride
Welcome to the technical support center for the synthesis of 4-Nitropyridine-2-sulfonyl fluoride. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and overcoming common experimental challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My overall yield is consistently low. What are the primary factors to investigate?
A low overall yield can stem from issues in any of the key synthetic steps. A logical troubleshooting process is essential.
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Starting Material Purity: Verify the purity of your starting material (e.g., 2-Chloro-4-nitropyridine). Impurities can interfere with the initial sulfination reaction.
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Inefficient Halogen Exchange: The conversion of the sulfonyl chloride to the sulfonyl fluoride is often a critical, low-yielding step.
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Side Reactions: Formation of byproducts, particularly sulfonic acid anhydride, is a known issue in the synthesis of pyridine-based sulfonyl fluorides and can significantly reduce the yield.[1]
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Sub-optimal Reaction Conditions: Temperature, solvent, and choice of fluorinating agent are critical. The electron-withdrawing nature of the nitro group can make the pyridine ring less reactive under certain conditions.
Q2: I've isolated a significant byproduct that is not my desired sulfonyl fluoride. What could it be?
The most likely byproduct, especially when attempting to form the sulfonyl fluoride from the corresponding sulfonic acid or its derivatives, is the 4-nitropyridine-2-sulfonic acid anhydride .[1] This occurs when two molecules of the sulfonic acid (or a related intermediate) condense with the loss of water, a reaction that can compete with fluorination. One study on a similar pyridine sulfonyl fluoride synthesis reported a yield of only 14% due to the formation of the corresponding anhydride.[1]
Q3: The final fluorination step (sulfonyl chloride to sulfonyl fluoride) is inefficient. How can I improve its yield?
This is a common challenge. Consider the following optimization strategies:
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Fluorinating Agent: While simple alkali fluorides like KF are common, their effectiveness can be limited by low solubility. Consider using spray-dried KF or phase-transfer catalysts (e.g., 18-crown-6, tetrabutylammonium salts) to enhance reactivity.[2] Anhydrous tetraalkylammonium fluoride reagents can also be highly effective.[2]
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Solvent: The choice of solvent is crucial. Acetonitrile is often superior to DMF for fluorination reactions as it can lead to higher yields and milder reaction conditions.[3] In one study, changing the solvent from DMF to acetonitrile at room temperature increased the yield of a sulfonyl fluoride synthesis from 80% to 92%.[3]
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Water Content: The reaction must be strictly anhydrous. Any moisture will hydrolyze the starting sulfonyl chloride back to the sulfonic acid, preventing fluorination and potentially promoting anhydride formation. Ensure all glassware is oven-dried and use anhydrous solvents.
Q4: Are there alternative reagents to convert my sulfonic acid precursor directly to the sulfonyl fluoride?
Yes, several modern reagents can achieve this transformation, potentially avoiding the isolation of the sulfonyl chloride intermediate.
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Xtalfluor-E®: This is a bench-stable, solid deoxyfluorination reagent that can convert both aryl and alkyl sulfonic acids to their corresponding sulfonyl fluorides in yields ranging from 41–94%.[1][3]
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Thionyl Fluoride (SOF₂): This reagent can convert sulfonic acid sodium salts to sulfonyl fluorides in very high yields (90–99%) and short reaction times (1 hour).[1][3] However, it is a gas and requires specialized handling.
Data Presentation: Optimizing Sulfonyl Fluoride Synthesis
The following tables summarize quantitative data from studies on the synthesis of various sulfonyl fluorides. This data provides a baseline for optimizing the synthesis of the target molecule.
Table 1: Effect of Fluorinating Agent and Solvent on a Model Sulfonic Acid
| Entry | Precursor | Fluorinating Agent | Solvent | Temperature | Yield (%) | Reference |
| 1 | Pyridinium Sulfonic Acid | Xtalfluor-E® | DMF | Room Temp | 80 | [3] |
| 2 | Pyridinium Sulfonic Acid | Xtalfluor-E® | Acetonitrile | Room Temp | 92 | [3] |
| 3 | Sodium Sulfonate | Thionyl Fluoride | DMF | 130 °C | 92 | [3] |
| 4 | Sodium Sulfonate | Thionyl Fluoride + BF₃·OEt₂ | DMF | 130 °C | >99 | [3] |
Table 2: Comparison of Deoxyfluorination Reagents
| Entry | Reagent | Yield of Fluoride (%) | Yield of Elimination Byproduct (%) | Selectivity (F:E) |
| 1 | DAST | 79 | 19 | 4:1 |
| 2 | Deoxo-Fluor | 81 | 13 | 6:1 |
| 3 | PyFluor | 79 | <4 | >20:1 |
(Data adapted from a study on the deoxyfluorination of a secondary alcohol for comparative purposes)[4]
Experimental Protocols
A plausible synthetic route starting from 2-Chloro-4-nitropyridine involves three key steps.
Step 1: Synthesis of Sodium 4-nitropyridine-2-sulfinate
This procedure involves a nucleophilic aromatic substitution of the chloride with a sulfite salt.
-
Reagents & Setup:
-
2-Chloro-4-nitropyridine (1.0 eq)
-
Sodium sulfite (Na₂SO₃, 1.5 eq)
-
Water/Ethanol mixture (e.g., 1:1 v/v)
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Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure:
-
Dissolve 2-Chloro-4-nitropyridine in the water/ethanol solvent system in the round-bottom flask.
-
Add sodium sulfite to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 4-6 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature. The sodium sulfinate salt may precipitate.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Step 2: Synthesis of 4-Nitropyridine-2-sulfonyl Chloride
This step involves the oxidative chlorination of the sulfinate salt.
-
Reagents & Setup:
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Sodium 4-nitropyridine-2-sulfinate (1.0 eq)
-
N-Chlorosuccinimide (NCS, 1.1 eq)
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Dichloromethane (DCM, anhydrous)
-
Round-bottom flask with a magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
Suspend the sodium 4-nitropyridine-2-sulfinate in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
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Add NCS portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a plug of Celite to remove solid byproducts.
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The resulting filtrate contains the crude sulfonyl chloride and should be used immediately in the next step without concentration, as sulfonyl chlorides can be unstable.
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Step 3: Synthesis of this compound
This is the final halogen exchange (halex) reaction.
-
Reagents & Setup:
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Crude 4-Nitropyridine-2-sulfonyl chloride solution in DCM (1.0 eq)
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Potassium fluoride (KF, spray-dried, 3.0-5.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with a magnetic stirrer, under an inert atmosphere.
-
-
Procedure:
-
To the crude sulfonyl chloride solution from Step 2, add anhydrous acetonitrile.
-
Add the spray-dried potassium fluoride.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Heating gently (e.g., to 40 °C) may be required if the reaction is slow, but this can also promote side reactions.
-
Monitor the formation of the sulfonyl fluoride by ¹⁹F NMR or LC-MS.
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Upon completion, filter the mixture to remove excess KF and other inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the final this compound.
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Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: 4-Nitropyridine-2-sulfonyl Fluoride Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Nitropyridine-2-sulfonyl fluoride. The information is designed to help you anticipate and resolve common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. It serves as an electrophilic partner for the formation of sulfonamides and sulfonate esters by reacting with primary or secondary amines and phenols, respectively. The resulting pyridine-containing sulfonamides and sulfonate esters are of interest in drug discovery and chemical biology due to their potential biological activity.
Q2: What are the main competing side reactions when using this compound?
A2: The principal side reaction is the nucleophilic aromatic substitution (SNAr) at the C4-position of the pyridine ring, leading to the displacement of the nitro group by the nucleophile intended for the SuFEx reaction. Other potential side reactions include hydrolysis of the sulfonyl fluoride to the corresponding sulfonic acid and, under certain conditions, reduction of the nitro group.
Q3: Why is the displacement of the nitro group a common side reaction?
A3: The pyridine ring is electron-deficient, and this effect is enhanced by the strongly electron-withdrawing nitro group. This electronic arrangement makes the carbon atoms at positions 2 and 4 particularly susceptible to nucleophilic attack.[1][2][3] The nitro group is a good leaving group in such SNAr reactions, especially under the basic conditions often employed for SuFEx chemistry.
Q4: How does the reactivity of the sulfonyl fluoride compare to the SNAr at the 4-position?
Q5: Can the nitro group be reduced during the reaction?
A5: While sulfonyl fluorides are generally resistant to reduction, the nitro group is susceptible to reduction by various reagents. If reducing agents are present in the reaction mixture, or if certain catalytic conditions are used (e.g., hydrogenation), the nitro group can be reduced to an amino group or other intermediates.[4][5][6] This is typically not a side reaction under standard SuFEx conditions but should be considered if the substrate or other reagents have reducing capabilities.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester and Presence of a Major Side Product.
Possible Cause: Nucleophilic aromatic substitution (SNAr) at the 4-position is outcompeting the desired SuFEx reaction at the 2-sulfonyl fluoride.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature. | SNAr reactions often have a higher activation energy than SuFEx reactions. Lowering the temperature may favor the desired reaction kinetically. |
| Base | Use a weaker, non-nucleophilic base (e.g., a hindered tertiary amine like diisopropylethylamine (DIPEA) instead of stronger bases like DBU or metal hydroxides). | Stronger bases can increase the rate of SNAr by deprotonating the nucleophile more effectively and potentially stabilizing the Meisenheimer intermediate of the SNAr pathway. |
| Nucleophile Concentration | Use a slight excess of the nucleophile (1.1-1.5 equivalents). | This can help to drive the desired reaction to completion. However, a large excess may promote the SNAr side reaction. |
| Solvent | Use a less polar, aprotic solvent. | Polar aprotic solvents can stabilize the charged intermediate of the SNAr pathway, thus accelerating this side reaction. |
Problem 2: Presence of a Water-Soluble Impurity in the Product Mixture.
Possible Cause: Hydrolysis of the this compound to 4-nitropyridine-2-sulfonic acid.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Ensure strictly anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon). | Sulfonyl fluorides, while more stable than sulfonyl chlorides, can still undergo hydrolysis in the presence of water, especially under basic conditions. |
| Workup | Perform an aqueous workup with a mildly acidic solution (e.g., dilute HCl) to protonate the sulfonic acid, followed by extraction with an organic solvent. | The sulfonic acid salt will be highly water-soluble, while the desired product should be extracted into the organic layer. |
| Purification | Use reverse-phase chromatography if the sulfonic acid impurity is difficult to remove by extraction. | The high polarity of the sulfonic acid makes it amenable to separation from the less polar product by reverse-phase HPLC. |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates.
Protocol 1: Synthesis of a Sulfonamide via SuFEx Reaction
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To a solution of the primary or secondary amine (1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert atmosphere, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 mmol).
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Add a solution of this compound (1.1 mmol) in anhydrous acetonitrile (2 mL) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with ethyl acetate (3 x 15 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Sulfonate Ester via SuFEx Reaction
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To a solution of the phenol (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) under an inert atmosphere, add a base such as potassium carbonate (1.5 mmol).
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Stir the mixture at room temperature for 30 minutes.
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Add a solution of this compound (1.1 mmol) in anhydrous tetrahydrofuran (2 mL) dropwise.
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Stir the reaction at room temperature for 6-18 hours, monitoring by TLC or LC-MS.
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Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Reaction Pathways and Logic Diagrams
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low product yield.
References
Stability issues of 4-Nitropyridine-2-sulfonyl fluoride in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Nitropyridine-2-sulfonyl fluoride in solution. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: While sulfonyl fluorides are generally more resistant to hydrolysis than their sulfonyl chloride counterparts, the stability of this compound in aqueous media can be a concern.[1][2] The presence of the electron-withdrawing nitro group and the nitrogen atom in the pyridine ring can influence its stability. Studies on related heteroaromatic sulfonyl halides suggest that pyridine-2-sulfonyl derivatives can be susceptible to decomposition.[3] It is crucial to assess its stability under your specific experimental conditions (pH, temperature, buffer components).
Q2: What are the potential degradation pathways for this compound in solution?
A2: Two primary degradation pathways should be considered for this compound:
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Hydrolysis: Like other sulfonyl fluorides, it can undergo hydrolysis to the corresponding sulfonic acid. This process can be accelerated by basic pH conditions.
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SO2 Extrusion: A specific decomposition pathway for alpha- and gamma-isomeric pyridine sulfonyl halides is the formal extrusion of sulfur dioxide (SO2).[3] Given that this compound has the sulfonyl fluoride group at the alpha-position (position 2), this degradation route is a significant possibility.
Q3: What factors can influence the stability of my this compound solution?
A3: Several factors can impact the stability:
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pH: Higher pH (alkaline conditions) will likely accelerate hydrolysis.
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Temperature: Increased temperature will generally increase the rate of degradation.
-
Solvent: While more stable in anhydrous organic solvents, the presence of trace water can lead to hydrolysis over time. Protic solvents may also participate in degradation.
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Nucleophiles: The presence of other nucleophiles in the solution (e.g., certain buffer components like Tris, or primary/secondary amines) can lead to the consumption of the sulfonyl fluoride.
Q4: How should I prepare and store stock solutions of this compound?
A4: To maximize the shelf-life of your stock solutions, it is recommended to:
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Prepare stock solutions in an anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile.
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Store the stock solutions at low temperatures (-20°C or -80°C) in tightly sealed vials to minimize exposure to moisture.
-
Prepare fresh working solutions in your aqueous experimental buffer immediately before use.
Q5: How can I check the stability of this compound in my experimental buffer?
A5: You can monitor the stability of the compound over time using analytical techniques such as ¹H NMR spectroscopy or LC-MS.[4] By taking aliquots of your solution at different time points and analyzing them, you can observe the disappearance of the parent compound and the appearance of potential degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the experimental buffer. | Prepare fresh working solutions immediately before each experiment. Assess the stability of the compound in your buffer over the time course of your experiment using an appropriate analytical method (e.g., LC-MS, ¹H NMR). Consider if a different buffer system, with lower nucleophilicity and pH, could be used. |
| Unexpected peaks appearing in analytical traces (e.g., HPLC, LC-MS). | Formation of degradation products, such as the corresponding sulfonic acid via hydrolysis or products from SO2 extrusion. | Characterize the unexpected peaks to confirm their identity. If degradation is confirmed, refer to the solutions for "Loss of compound activity". |
| Difficulty in achieving complete reaction with a target molecule. | The rate of degradation of this compound is competitive with the rate of reaction with your target. | Increase the concentration of your target molecule if possible. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to favor the desired reaction over degradation. Ensure your reaction buffer is free from extraneous nucleophiles. |
| Precipitation of the compound from the aqueous solution. | Low aqueous solubility of this compound. | Prepare the working solution from a concentrated stock in an organic solvent (e.g., DMSO). Ensure the final concentration of the organic solvent in your aqueous solution is low enough to be compatible with your experiment but sufficient to maintain solubility. Sonication may aid in dissolution. |
Quantitative Data Summary
| Compound Class | General Stability in Aqueous Buffer | Key Influencing Factors | Citation |
| Benzamide-sulfonyl fluorides | Can be unstable at physiological pH. | Substituents on the phenyl ring significantly impact stability. | [4] |
| Substituted Benzene Sulfonyl Fluorides | Stability is dependent on substituents; electron-withdrawing groups (like NO2) can increase the rate of hydrolysis. Trisubstitution can increase metabolic stability. | Electronic and steric effects of substituents. | [1][5] |
| Pyridine-2-sulfonyl halides | Prone to decomposition via SO2 extrusion. | Position of the sulfonyl halide on the pyridine ring. | [3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via ¹H NMR Spectroscopy
This protocol provides a general method to assess the stability of this compound in a given aqueous buffer.
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Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 100 mM) in anhydrous DMSO-d₆.
-
Prepare your aqueous buffer of interest (e.g., 100 mM phosphate buffer, pH 7.4) in D₂O.
-
-
Initiation of the Stability Assay:
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To a clean NMR tube, add the appropriate volume of the D₂O-based buffer.
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Add a small, known volume of the this compound stock solution to the NMR tube to achieve the desired final concentration (e.g., 500 µM).
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Mix the solution thoroughly by gentle inversion.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum immediately after preparation (t=0).
-
Incubate the NMR tube at the desired temperature (e.g., 25°C or 37°C).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Data Analysis:
-
Integrate the signals corresponding to the aromatic protons of the intact this compound.
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Normalize the integrals to an internal standard or assume the integral at t=0 represents 100% of the compound.
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Plot the percentage of the remaining compound against time to determine its stability profile and estimate its half-life under the tested conditions.
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Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of Sulfonyl Fluorides in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low reactivity of sulfonyl fluorides in aqueous media.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving sulfonyl fluorides in aqueous environments.
Issue 1: Low or No Reaction Yield
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Electrophilicity of the Sulfonyl Fluoride | The electronic properties of the substituents on the sulfonyl fluoride significantly impact its reactivity. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it. If yields are low, consider using a sulfonyl fluoride with more electron-withdrawing substituents. |
| Low Nucleophilicity of the Substrate | The nature of the nucleophile is critical. In aqueous media, the nucleophilicity of amines and phenols can be affected by pH. Ensure the pH of the reaction medium is appropriate to deprotonate the nucleophile without causing significant hydrolysis of the sulfonyl fluoride. For challenging nucleophiles, consider using a catalyst to enhance the reaction rate. |
| Inadequate Catalyst Activity or Loading | The choice and concentration of the catalyst are crucial for activating the sulfonyl fluoride. For base-catalyzed reactions, ensure the pKa of the base is sufficient to deprotonate the nucleophile or activate the sulfonyl fluoride. For Lewis acid catalysis, ensure the catalyst is not deactivated by water. It may be necessary to screen different catalysts and optimize the catalyst loading.[1][2][3][4] |
| Hydrolysis of the Sulfonyl Fluoride | Sulfonyl fluorides can hydrolyze, especially under basic conditions. Monitor the pH of the reaction and consider using a buffered system. Running the reaction at a lower temperature can also help minimize hydrolysis.[5] |
| Poor Solubility of Reactants | In purely aqueous media, organic reactants may have limited solubility, leading to a slow reaction rate. Consider using a co-solvent system (e.g., DMSO/water, acetonitrile/water) to improve solubility. "On-water" conditions, where the reaction is performed at the interface of an organic and aqueous phase, can sometimes accelerate the reaction.[5] |
Issue 2: Significant Hydrolysis of the Sulfonyl Fluoride
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High pH of the Reaction Medium | The rate of hydrolysis of sulfonyl fluorides increases significantly with pH. Carefully control the pH of the reaction. If a base is required, use the minimum effective concentration and consider a weaker base or a buffered system.[5] |
| Prolonged Reaction Time at Elevated Temperature | High temperatures can accelerate hydrolysis. If possible, run the reaction at a lower temperature for a longer period. Monitor the reaction progress closely to avoid unnecessarily long reaction times. |
| Water as a Competing Nucleophile | In aqueous media, water is always a potential nucleophile. To favor the desired reaction, use a higher concentration of your intended nucleophile. In some cases, using a less aqueous environment or a biphasic system can be beneficial. |
Issue 3: Poor Selectivity (Reaction with Multiple Nucleophiles)
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Presence of Multiple Nucleophilic Sites | In complex molecules like proteins, multiple nucleophilic amino acid residues (e.g., lysine, tyrosine, serine, histidine) can react with sulfonyl fluorides.[4] To achieve selectivity, consider modifying the structure of the sulfonyl fluoride to favor interaction with the desired site. The local microenvironment of the target residue can also be exploited to enhance reactivity. |
| Non-specific Activation | The catalyst used may be activating the sulfonyl fluoride for reaction with multiple nucleophiles. The choice of catalyst can influence selectivity. For example, in protein labeling, different bases may favor reaction with different amino acid residues. |
Frequently Asked Questions (FAQs)
Q1: Why are sulfonyl fluorides often unreactive in aqueous media?
A1: Sulfonyl fluorides exhibit a unique balance of stability and reactivity. The sulfur-fluorine bond is strong and relatively stable to hydrolysis, especially at neutral pH, which contributes to their low reactivity in water.[6][7] To react, the electrophilicity of the sulfur atom needs to be enhanced, typically through catalysis.
Q2: What are the main strategies to activate sulfonyl fluorides in aqueous media?
A2: The primary strategies include:
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Base Catalysis: Using organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) to either deprotonate the nucleophile or directly activate the sulfonyl fluoride.[8][9]
-
Lewis Acid Catalysis: Employing Lewis acids such as calcium triflimide (Ca(NTf₂)₂) to coordinate to the sulfonyl group and increase the electrophilicity of the sulfur atom.[1][2][3]
-
Nucleophilic Catalysis: Using catalysts like 1-hydroxybenzotriazole (HOBt) that can form a more reactive intermediate with the sulfonyl fluoride.[10]
-
"On-Water" Catalysis: Utilizing the hydrogen-bonding network at the interface of water and an organic solvent to facilitate the reaction.[5]
Q3: How does pH affect the reactivity of sulfonyl fluorides?
A3: pH has a significant impact. While relatively stable at neutral pH, the rate of hydrolysis of sulfonyl fluorides increases in basic solutions. For reactions involving nucleophiles that need to be deprotonated (like phenols or amines), a basic pH is often necessary, requiring a careful balance to achieve the desired reaction without significant hydrolysis.
Q4: Can I use sulfonyl fluorides for bioconjugation in a cellular environment?
A4: Yes, sulfonyl fluorides are valuable tools for chemical biology and bioconjugation due to their relative stability in physiological conditions and their ability to react with various nucleophilic amino acid residues.[4] Their "tunable" reactivity, based on their substitution pattern, allows for the design of specific probes and inhibitors.
Q5: What is SuFEx chemistry?
A5: SuFEx stands for Sulfur(VI) Fluoride Exchange. It is a click chemistry reaction that involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile.[6][11] This chemistry is prized for its reliability, high yields, and tolerance of various functional groups and aqueous environments.
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for the Synthesis of Sulfonamides
| Catalyst (10 mol%) | Amine | Product Yield (%) |
| Ca(NTf₂)₂ | TMS-morpholine | 81 |
| Ca(OTf)₂ | TMS-morpholine | 89 |
| LiNTf₂ | TMS-morpholine | 88 |
| Zn(NTf₂)₂ | TMS-morpholine | 88 |
| La(NTf₂)₃ | TMS-morpholine | 99 |
| Reaction conditions: 4-methylbenzenesulfonyl fluoride (1.0 equiv), TMS-amine (1.2 equiv), DABCO (0.5 equiv), catalyst (0.1 equiv) in 1,4-dioxane at 50 °C.[3][12][13] |
Table 2: Accelerated SuFEx of Aryl Sulfonyl Fluorides with Aryl Alcohols using BTMG/HMDS
| Aryl Sulfonyl Fluoride | Aryl Alcohol | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 4-Nitrophenylsulfonyl fluoride | 4-Methoxyphenol | 1.0 | 5 | >99 |
| 4-Nitrophenylsulfonyl fluoride | Phenol | 1.0 | 5 | >99 |
| 4-Cyanophenylsulfonyl fluoride | 4-Methoxyphenol | 1.0 | 5 | 98 |
| 4-Bromophenylsulfonyl fluoride | 4-Methoxyphenol | 1.0 | 5 | 96 |
| Phenylsulfonyl fluoride | 4-Methoxyphenol | 5.0 | 15 | 94 |
| Reaction conditions: Aryl sulfonyl fluoride (0.1 mmol), aryl alcohol (0.1 mmol), HMDS (0.1 mmol), and BTMG in MeCN.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of Sulfonamides
This protocol is adapted from the work of Ball and co-workers.[2][3]
Materials:
-
Aryl or alkylsulfonyl fluoride
-
Amine (or its trimethylsilyl (TMS) derivative)
-
Calcium triflimide (Ca(NTf₂)₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
1,4-Dioxane (anhydrous)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a reaction vial, add the sulfonyl fluoride (0.20 mmol, 1.0 equiv), DABCO (0.10 mmol, 0.5 equiv), and the Lewis acid catalyst (e.g., Ca(NTf₂)₂, 0.02 mmol, 0.10 equiv).
-
Add a magnetic stir bar and seal the vial.
-
Add anhydrous 1,4-dioxane (0.4 mL).
-
Add the silylated amine (0.24 mmol, 1.2 equiv) to the reaction mixture. If using a free amine, it may be silylated in situ.
-
Stir the reaction mixture at the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
Protocol 2: Accelerated SuFEx Reaction of a Sulfonyl Fluoride with an Alcohol
This protocol is adapted from the work of Moses and co-workers on Accelerated SuFEx Click Chemistry (ASCC).[8][9][14]
Materials:
-
Aryl or alkylsulfonyl fluoride
-
Aryl or alkyl alcohol
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG)
-
Hexamethyldisilazane (HMDS)
-
Acetonitrile (MeCN, anhydrous)
-
Reaction vial with a magnetic stir bar
-
Standard laboratory glassware for purification
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the sulfonyl fluoride (0.1 mmol, 1.0 equiv) and the alcohol (0.1 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Add HMDS (0.1 mmol, 1.0 equiv) to the mixture.
-
Add the BTMG catalyst (1-20 mol%, depending on the reactivity of the substrates).
-
Stir the reaction at room temperature.
-
Monitor the reaction, which is often complete within minutes.
-
Upon completion, the product can often be isolated by simply removing the volatile components (solvent, BTMG, and by-products) under reduced pressure.
-
If necessary, further purify the product by passing it through a short pad of silica gel.
Visualizations
Caption: General reaction pathway for catalyzed Sulfur(VI) Fluoride Exchange (SuFEx).
Caption: A workflow for troubleshooting low-yield reactions with sulfonyl fluorides.
Caption: Comparison of different catalytic strategies to activate sulfonyl fluorides.
References
- 1. "Lewis Acid Catalyzed Sulfur-Fluoride Exchange: A Novel Click Reaction" by Theo Yassa and Nicholas Ball [scholarship.claremont.edu]
- 2. researchgate.net [researchgate.net]
- 3. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
Technical Support Center: Purification of 4-Nitropyridine-2-sulfonyl fluoride Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Nitropyridine-2-sulfonyl fluoride. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include unreacted starting materials such as 4-nitropyridine, residual reagents from the sulfonyl fluoride installation, and potential by-products like the corresponding sulfonic acid or sulfonyl chloride. Hydrolysis of the sulfonyl fluoride group back to the sulfonic acid can also occur if the sample is exposed to moisture.
Q2: What is the general stability of this compound during purification?
A2: Sulfonyl fluorides are generally more stable than their chloride counterparts, but they can still be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is advisable to use neutral conditions and avoid prolonged heating during purification steps like solvent evaporation.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is invaluable for structural confirmation and identifying impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to confirm the molecular weight of the product and identify any by-products.
Q4: Are there any specific safety precautions to consider when handling this compound?
A4: Yes. As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. The nitro group suggests that the compound may be energetic, so care should be taken to avoid shock and high temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Purification | 1. Incomplete reaction. 2. Product loss during extraction. 3. Decomposition on silica gel. 4. Product is too soluble for recrystallization. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Perform multiple extractions with the appropriate solvent. Check the pH of the aqueous layer to ensure the product is not ionized. 3. Deactivate the silica gel with a small amount of a polar solvent like triethylamine in the eluent. Alternatively, use a different stationary phase like alumina. 4. Try a different solvent system for recrystallization or consider an alternative purification method like column chromatography. |
| Product Fails to Crystallize | 1. Presence of impurities. 2. Inappropriate solvent system. 3. Supersaturation has not been achieved. | 1. Re-purify the material using column chromatography to remove impurities. 2. Experiment with different solvent or co-solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble when hot. 3. Try seeding the solution with a small crystal of the pure product, or gently scratching the inside of the flask with a glass rod to induce nucleation. |
| Multiple Spots on TLC After Column Chromatography | 1. Co-eluting impurities. 2. On-column decomposition. 3. The chosen eluent system has poor resolution. | 1. Adjust the polarity of the eluent system. A shallower gradient or isocratic elution might provide better separation. 2. Consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel. 3. Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find one that gives better separation of the product from the impurities. |
| Presence of a Very Polar Impurity (e.g., Sulfonic Acid) | 1. Hydrolysis of the sulfonyl fluoride. 2. Incomplete conversion of sulfonic acid to sulfonyl fluoride. | 1. This impurity can often be removed by washing the organic solution with a saturated aqueous solution of sodium bicarbonate. The basic wash will deprotonate the acidic sulfonic acid, making it water-soluble. 2. Ensure the synthesis reaction goes to completion. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Preparation of the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of cracks or air bubbles.
-
Equilibrate the column by running the starting eluent through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents to find one in which it is poorly soluble at room temperature but very soluble at the solvent's boiling point. Common choices could include isopropanol, ethanol, or a mixture of solvents like ethyl acetate/hexanes.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Once crystallization begins at room temperature, cool the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Quantitative Data Summary
The following table presents hypothetical data from different purification methods to illustrate expected outcomes.
| Purification Method | Starting Purity (HPLC) | Final Purity (HPLC) | Yield | Typical Solvent System |
| Column Chromatography | 85% | >99% | 75% | Ethyl Acetate/Hexanes Gradient |
| Recrystallization | 85% | 98.5% | 60% | Isopropanol |
| Preparative HPLC | 85% | >99.5% | 50% | Acetonitrile/Water Gradient |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low purification yield.
Technical Support Center: Enhancing the Selectivity of Sulfonyl Fluoride Probes
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on increasing the selectivity of sulfonyl fluoride probes. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the selectivity of your sulfonyl fluoride probes.
Problem 1: My sulfonyl fluoride probe is showing significant off-target labeling in my cellular experiments.
-
Possible Cause 1: The sulfonyl fluoride "warhead" is too reactive.
-
Solution: The intrinsic reactivity of the electrophilic warhead is a critical determinant of a probe's selectivity.[1] Highly reactive warheads can lead to non-specific labeling of proteins.[2] Consider synthesizing analogs with less reactive sulfonyl fluoride derivatives. For instance, fluorosulfates are generally less reactive than sulfonyl fluorides and may offer a better balance between reactivity and selectivity.[3] The electronic properties of the aryl ring to which the sulfonyl fluoride is attached can also be modulated to tune reactivity.[4]
-
-
Possible Cause 2: The linker between the recognition element and the warhead is not optimal.
-
Solution: The length and composition of the linker can significantly impact the positioning of the warhead within the target's binding site, affecting both on-target potency and off-target reactivity.[5] Systematically vary the linker length and composition (e.g., using PEG linkers to improve solubility or rigid linkers to restrict conformational flexibility) to identify a design that maximizes on-target engagement while minimizing off-target labeling.
-
-
Possible Cause 3: The concentration of the probe is too high.
-
Solution: Even relatively selective probes can exhibit off-target effects at high concentrations.[6] It is crucial to perform dose-response experiments to determine the optimal concentration range where the probe selectively labels the target of interest with minimal off-target engagement. A concentration at or below the cellular IC50 for the target is a good starting point.[7]
-
Problem 2: I am unsure how to experimentally assess the selectivity of my probe.
-
Solution: A multi-pronged approach is recommended to thoroughly evaluate probe selectivity. This includes both targeted and proteome-wide methods.
-
Kinetic Analysis: Determine the rate of inactivation (k_inact) and the inhibition constant (K_i). The ratio k_inact/K_i is a measure of the covalent efficiency of the probe for its target and can be compared across different proteins to assess selectivity.[8][9]
-
Chemoproteomics: This powerful technique allows for the unbiased, proteome-wide identification of probe targets.[5][10] By comparing the proteins labeled by your probe to those in a control experiment, you can generate a comprehensive selectivity profile.
-
Problem 3: My chemoproteomics experiment is not working as expected (e.g., no enrichment of the target, high background).
-
Possible Cause 1: The probe is not cell-permeable.
-
Solution: Ensure your probe has appropriate physicochemical properties to cross the cell membrane. If permeability is an issue, consider strategies such as reducing the number of hydrogen bond donors or increasing lipophilicity.
-
-
Possible Cause 2: The "clickable" handle on the probe is interfering with binding or is not accessible for ligation.
-
Solution: The position of the alkyne or azide handle is critical. It should be placed in a region of the probe that does not make key interactions with the target protein. Synthesize several analogs with the handle at different positions to identify the optimal design.
-
-
Possible Cause 3: Inefficient lysis or protein precipitation.
-
Solution: Optimize your cell lysis and protein precipitation protocols to ensure efficient protein extraction and removal of interfering small molecules.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal reactivity for a sulfonyl fluoride warhead to achieve high selectivity?
A1: There is no single "ideal" reactivity. The optimal reactivity is a balance between being reactive enough to label the intended target in a biological context and stable enough to avoid widespread, non-specific reactions.[11][12] The principle of "just-right" reactivity suggests that the warhead should be minimally reactive to reduce off-target effects.[13] This often needs to be determined empirically for each target and probe scaffold.
Q2: How does the protein microenvironment influence the reactivity of sulfonyl fluoride probes?
A2: The local environment of the target amino acid residue plays a crucial role in its reactivity towards a sulfonyl fluoride probe.[14][15] Factors such as the proximity of acidic or basic residues that can modulate the nucleophilicity of the target residue, and the overall shape and hydrophobicity of the binding pocket, can significantly enhance the reaction rate with the intended target, contributing to selectivity.[15]
Q3: What are the key parameters to consider when designing a selective sulfonyl fluoride probe?
A3: The design of a selective covalent probe involves the optimization of three key components:
-
Recognition Element: This part of the probe provides the initial non-covalent binding affinity and is a primary driver of selectivity. Starting with a known selective binder for your target is a good strategy.[13]
-
Electrophilic Warhead: As discussed, the reactivity of the sulfonyl fluoride group needs to be tuned to be reactive enough for on-target modification but not so reactive that it leads to widespread off-target labeling.[1]
-
Linker: The linker connects the recognition element and the warhead, and its length and flexibility are critical for correctly positioning the warhead to react with the desired amino acid residue.[5]
Q4: What are the best practices for validating the selectivity of a new sulfonyl fluoride probe?
A4: The Chemical Probes Portal suggests a set of criteria for high-quality covalent probes.[7][16] Key validation steps include:
-
Biochemical Potency: Determine the k_inact/K_i for the target protein.
-
Proteome-wide Selectivity: Use chemoproteomics to assess off-target engagement in a cellular context. A selectivity of >30-fold over other protein family members is a good benchmark.[17]
-
Cellular Target Engagement: Confirm that the probe engages the target in living cells at a reasonable concentration (ideally <1 µM).[7]
-
Use of a Negative Control: Synthesize an analog of the probe where the reactive sulfonyl fluoride is replaced with a non-reactive group (e.g., a sulfonate) to demonstrate that the observed cellular effects are due to covalent modification of the target.[16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the selectivity of sulfonyl fluoride probes.
Table 1: Comparison of Kinetic Parameters for Covalent Inhibitors
| Inhibitor | Target | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| Ibrutinib | BTK | 1.6 x 10⁵ | [17] |
| Afatinib | EGFR | 1.1 x 10⁶ | [17] |
| Neratinib | HER2 | 1.8 x 10⁵ | [17] |
Table 2: Proteome-wide Selectivity of Covalent Probes
| Probe | Target | Number of Off-Targets Identified | Experimental System | Reference |
| Ibrutinib analog | BTK | 247 | Human cells | [18] |
| t-Bu fumarate Ibrutinib analog | BTK | 7 | Human cells | [18] |
| XO44 (Sulfonyl fluoride probe) | Kinases | Broad kinome reactivity | Live cells | [19] |
Experimental Protocols
Protocol 1: Determination of k_inact/K_i for a Sulfonyl Fluoride Probe
This protocol outlines a general procedure for determining the kinetic parameters of an irreversible covalent inhibitor.[11][16]
-
Materials:
-
Purified target protein of known concentration.
-
Sulfonyl fluoride probe stock solution in DMSO.
-
Assay buffer appropriate for the target protein.
-
Substrate for the target protein.
-
Quenching solution (if applicable).
-
Plate reader or other suitable detection instrument.
-
-
Procedure:
-
Prepare a series of dilutions of the sulfonyl fluoride probe in assay buffer.
-
In a multi-well plate, add the purified target protein to each well.
-
Initiate the reaction by adding the different concentrations of the probe to the wells containing the protein.
-
Incubate the plate at a constant temperature (e.g., 37°C) for various time points.
-
At each time point, add the substrate to the wells to measure the remaining enzyme activity.
-
Measure the rate of product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Plot the observed rate of inactivation (k_obs) against the inhibitor concentration.
-
Fit the data to the appropriate equation to determine k_inact and K_i. For a two-step mechanism, the equation is: k_obs = k_inact * [I] / (K_i + [I]).
-
Protocol 2: Chemoproteomic Profiling of a Sulfonyl Fluoride Probe
This protocol provides a general workflow for identifying the cellular targets of a sulfonyl fluoride probe using a "clickable" analog.[10][14]
-
Materials:
-
"Clickable" sulfonyl fluoride probe (containing an alkyne or azide handle).
-
Cell line of interest.
-
Cell culture reagents.
-
Lysis buffer.
-
Biotin-azide or biotin-alkyne for click chemistry.
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate).
-
Streptavidin beads.
-
Reagents for protein digestion (e.g., trypsin).
-
Mass spectrometer.
-
-
Procedure:
-
Treat cultured cells with the clickable sulfonyl fluoride probe at the desired concentration and for the desired time. Include a vehicle control (e.g., DMSO).
-
Lyse the cells and harvest the proteome.
-
Perform a click reaction by adding biotin-azide/alkyne, a copper(I) catalyst, and a ligand to conjugate biotin to the probe-labeled proteins.
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead digest the enriched proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled proteins and the specific sites of modification by searching the MS/MS data against a protein database.
-
Quantify the relative abundance of labeled proteins between the probe-treated and control samples to determine the selectivity profile.
-
Visualizations
Caption: Workflow for assessing sulfonyl fluoride probe selectivity.
Caption: Key factors that influence the selectivity of sulfonyl fluoride probes.
References
- 1. biokin.com [biokin.com]
- 2. web.mit.edu [web.mit.edu]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoproteomic methods for covalent drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. sketchviz.com [sketchviz.com]
- 10. researchgate.net [researchgate.net]
- 11. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 12. graphviz.org [graphviz.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. books.rsc.org [books.rsc.org]
- 19. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
Technical Support Center: Managing Hydrolysis of Sulfonyl Fluoride Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolysis of sulfonyl fluoride compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Q1: My sulfonyl fluoride compound appears to be degrading in my aqueous assay buffer. How can I confirm this and what are the likely causes?
A1: Degradation of your sulfonyl fluoride compound in aqueous buffer is most likely due to hydrolysis. To confirm this, you can monitor the disappearance of the parent compound over time using analytical techniques like HPLC-MS or ¹⁹F NMR.
Likely Causes of Hydrolysis:
-
pH of the Buffer: Sulfonyl fluorides are generally more stable at acidic to neutral pH and their hydrolysis is accelerated under basic conditions.[1]
-
Buffer Composition: Certain buffer components can act as nucleophiles and accelerate hydrolysis. For instance, hydrolysis is approximately two-fold faster in Phosphate-Buffered Saline (PBS) compared to HEPES buffer at the same pH.[1]
-
Temperature: Higher temperatures increase the rate of hydrolysis.
-
Compound Structure: The electronic and steric properties of the sulfonyl fluoride itself play a crucial role. Electron-withdrawing groups on an aryl ring can increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water.[2][3] Conversely, sterically bulky groups near the sulfonyl fluoride moiety can hinder the approach of water, thus increasing stability.[2][3]
Frequently Asked Questions (FAQs)
Q2: What is the typical stability of sulfonyl fluorides in aqueous solutions?
A2: The stability of sulfonyl fluorides in aqueous solutions can vary significantly, with reported half-lives ranging from minutes to over 600 hours.[1] This stability is highly dependent on the specific chemical structure of the compound and the experimental conditions such as pH, temperature, and buffer composition.[1] For example, phenylmethylsulfonyl fluoride (PMSF), a common serine protease inhibitor, has a half-life of 110 minutes at pH 7.5 and 35 minutes at pH 8 at 25°C.[4]
Q3: How can I improve the stability of my sulfonyl fluoride compound in my experiments?
A3: To enhance the stability of your sulfonyl fluoride compound, consider the following strategies:
-
pH Optimization: If your experimental conditions allow, use a buffer with a pH closer to neutral or slightly acidic.
-
Buffer Selection: Opt for non-nucleophilic buffers like HEPES instead of phosphate-based buffers.
-
Temperature Control: Perform your experiments at the lowest feasible temperature.
-
Structural Modification: If you are in the process of designing the compound, consider introducing sterically bulky groups near the sulfonyl fluoride moiety or altering the electronic properties of the molecule to reduce the electrophilicity of the sulfur atom. 2,4,6-trisubstituted aryl sulfonyl fluorides have shown high in vitro metabolic stability.[2][3]
-
Fresh Stock Solutions: Always prepare fresh stock solutions of your sulfonyl fluoride compound in an anhydrous organic solvent (e.g., DMSO, DMF) and add it to the aqueous buffer immediately before starting your experiment.
Q4: Are there any alternatives to sulfonyl fluorides that are more stable?
A4: Yes, if hydrolysis remains a significant issue, you might consider using alternative electrophilic "warheads." For example, aryl-fluorosulfates have been reported to be more stable in aqueous buffers and plasma while still reacting with lysine residues. However, the choice of warhead will depend on the specific target residue and the desired reactivity profile.
Q5: My sulfonyl fluoride is supposed to be a covalent inhibitor, but I'm not seeing efficient labeling of my target protein. Could hydrolysis be the issue?
A5: Yes, significant hydrolysis of your sulfonyl fluoride compound can compete with the desired covalent modification of your target protein. If the compound hydrolyzes before it can react with the target residue, you will observe low labeling efficiency. It is crucial to assess the stability of your compound under the specific assay conditions to ensure that a sufficient concentration of the active sulfonyl fluoride is present throughout the experiment.
Data Presentation
The following tables summarize the hydrolytic stability of various sulfonyl fluoride compounds under different conditions.
Table 1: Half-lives (t½) of Morpholine-Substituted S(VI)-F Fragments in Different Buffers at Room Temperature
| Compound ID | Structure | t½ (pH 7 PBS) (h) | t½ (pH 8 PBS) (h) | t½ (pH 8 HEPES) (h) | t½ (pH 10 Carbonate) (h) |
| 1a | 4-Morpholinosulfonyl fluoride | >600 | 340 | >600 | 170 |
| 1b | 3-Morpholinosulfonyl fluoride | 120 | 65 | 130 | 30 |
| 1c | 4-(Morpholine-1-carbonyl)benzenesulfonyl fluoride | 30 | 15 | 30 | 7 |
| 1d | 3-(Morpholine-1-carbonyl)benzenesulfonyl fluoride | 10 | 5 | 10 | 2 |
| 1e | 4-((4-Morpholinocarbonyl)amino)benzenesulfonyl fluoride | 45 | 20 | 40 | 10 |
| 1f | Morpholin-4-yl fluorosulfate | >600 | >600 | >600 | >600 |
| 1g | 4-(Morpholine-1-sulfonyl)benzenesulfonyl fluoride | 5 | 2.5 | 5 | 1 |
| 1h | N-Morpholinosulfamoyl fluoride | >600 | >600 | >600 | >600 |
| 1i | 4-(Morpholine-1-carbonyl)phenylsulfonyl fluoride | 0.6 | 0.3 | 0.6 | 0.15 |
Data adapted from Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome, ACS Cent. Sci. 2023, 9, 1, 135–146.[1]
Table 2: Stability of XIAP Targeting Agents Containing Sulfonyl Fluorides in Buffer
| Compound ID | Structure | % Remaining after 5h (RT) | % Remaining after 5h (37°C) |
| 1 | NMe-Ala-X-Pro-Phe-CONH₂ (X = 4-aminobenzyl) | >95% | >95% |
| 2 | NMe-Ala-X-Pro-Phe-CONH₂ (X = 4-(fluorosulfonyl)benzoyl) | <5% | <5% |
| 7 | NMe-Ala-X-Pro-Phe-CONH₂ (X = 2-fluoro-4-(fluorosulfonyl)benzoyl) | 80% | 70% |
| 8 | NMe-Ala-X-Pro-Phe-CONH₂ (X = 2,6-difluoro-4-(fluorosulfonyl)benzoyl) | >95% | 90% |
| 10 | NMe-Ala-X-Pro-Phe-CONH₂ (X = 4-(fluorosulfonyl)benzyl) | 85% | 75% |
Data adapted from Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions, RSC Med. Chem., 2021, 12, 1373.
Experimental Protocols
Protocol 1: Monitoring Sulfonyl Fluoride Hydrolysis by HPLC-MS
This protocol allows for the quantitative assessment of sulfonyl fluoride stability in an aqueous buffer.
Materials:
-
Sulfonyl fluoride compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, HEPES)
-
HPLC-MS system
-
HPLC vials
Procedure:
-
Prepare a 10 mM stock solution of the sulfonyl fluoride compound in anhydrous DMSO.
-
In an HPLC vial, add the appropriate volume of the aqueous buffer.
-
To initiate the hydrolysis experiment, add the sulfonyl fluoride stock solution to the buffer to achieve the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on the hydrolysis rate.
-
Immediately inject a sample (t=0) into the HPLC-MS system to determine the initial peak area of the parent compound.
-
Incubate the reaction vial at the desired temperature (e.g., 25°C or 37°C).
-
Inject samples at regular time intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Monitor the disappearance of the parent compound's mass peak and the appearance of the hydrolyzed product's mass peak (M-F+OH).
-
Calculate the percentage of the remaining parent compound at each time point relative to the t=0 sample.
-
Plot the percentage of the remaining compound versus time and determine the half-life (t½) of the compound under the tested conditions.
Protocol 2: Fluoride Release Assay using a Fluorescent Probe
This protocol provides a method to detect the release of fluoride ions upon hydrolysis of a sulfonyl fluoride compound using a commercially available fluorescent fluoride sensor.
Materials:
-
Sulfonyl fluoride compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (pH should be compatible with the probe)
-
Fluorescent fluoride probe (e.g., a probe based on fluoride-mediated cleavage of a silyl ether)
-
96-well black plates
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare a stock solution of the fluorescent fluoride probe in anhydrous DMSO according to the manufacturer's instructions.
-
Prepare a stock solution of the sulfonyl fluoride compound in anhydrous DMSO.
-
In a 96-well black plate, add the aqueous buffer.
-
Add the fluorescent fluoride probe to each well to the final recommended concentration.
-
To initiate the reaction, add the sulfonyl fluoride stock solution to the wells to achieve the desired final concentration. Include control wells with DMSO only.
-
Incubate the plate at the desired temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.
-
The increase in fluorescence intensity corresponds to the release of fluoride ions from the hydrolysis of the sulfonyl fluoride.
-
Plot the fluorescence intensity versus time to monitor the hydrolysis kinetics. A standard curve of the probe with known concentrations of NaF can be used to quantify the amount of fluoride released.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. | Semantic Scholar [semanticscholar.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Off-Target Modification in Covalent Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during covalent labeling experiments. Our goal is to help you minimize off-target modifications and ensure the specificity of your covalent probes.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can lead to off-target covalent modifications.
Problem 1: High background or non-specific labeling in gel-based assays (e.g., fluorescent gel-based ABPP).
| Possible Cause | Suggested Solution |
| Probe concentration is too high. | Titrate the probe to the lowest concentration that provides a detectable on-target signal. |
| Incubation time is too long. | Perform a time-course experiment to determine the optimal incubation time that maximizes on-target labeling while minimizing off-target signal. |
| Insufficient washing. | Increase the number and duration of wash steps after probe incubation to remove unbound probe.[1][2] |
| Blocking is inadequate. | Optimize the blocking buffer (e.g., switch between BSA and non-fat milk, or use a commercial blocking buffer). Ensure blocking is performed for at least 1 hour at room temperature or overnight at 4°C.[1][3][4][5] |
| The probe is inherently reactive. | Consider redesigning the probe with a less reactive warhead or a scaffold that has higher affinity for the target protein.[6] |
| Sample degradation. | Prepare fresh lysates and always include protease inhibitors.[5] |
Problem 2: Identification of unexpected or numerous off-targets in mass spectrometry-based proteomics.
| Possible Cause | Suggested Solution |
| The covalent probe is promiscuous. | - Assess Intrinsic Reactivity: Test the probe's reactivity with a model nucleophile like glutathione (GSH). Highly reactive probes are more likely to be non-specific. - Structure-Activity Relationship (SAR): Synthesize and test analogs with modified warheads or scaffolds to improve selectivity.[7] |
| High probe concentration. | Use the lowest effective concentration of the probe in your cellular or in vitro experiments to maintain a window of selectivity.[8] |
| Long incubation time. | Reduce the incubation time to favor modification of the intended target, which should have a higher binding affinity and faster rate of covalent modification. |
| Off-targets have reactive cysteines. | Many proteins contain functionally important and reactive cysteine residues that can be unintentionally targeted.[8] Validate these off-targets using orthogonal methods. |
| Misinterpretation of mass spectrometry data. | - Use appropriate search algorithms: Employ open modification search strategies to identify a broader range of potential adducts. - Manual validation of spectra: Manually inspect the MS/MS spectra of peptides identified as off-targets to confirm the modification site. |
Problem 3: The phenotype observed in cellular assays does not correlate with on-target engagement.
| Possible Cause | Suggested Solution |
| The phenotype is due to off-target effects. | - Use a negative control: Synthesize an analog of your probe with a non-reactive warhead but a similar scaffold to see if it produces the same phenotype. - Site-directed mutagenesis: Mutate the target residue (e.g., cysteine to serine) in the protein of interest. If the phenotype persists in cells expressing the mutant protein, it is likely due to off-target effects.[9] |
| Compound toxicity. | Assess the general cytotoxicity of your covalent probe in the cell line of interest. A narrow window between the concentration required for on-target engagement and the concentration causing toxicity suggests potential off-target liabilities. |
| The probe affects a downstream signaling pathway. | Map the known signaling pathway of your target protein and investigate if the observed phenotype could be a result of modulating this pathway. |
Frequently Asked Questions (FAQs)
Q1: How can I be sure that my probe is forming a covalent bond with the target protein?
A1: Several methods can confirm covalent bond formation:
-
Intact Protein Mass Spectrometry: Incubate your target protein with the covalent probe and analyze the mixture by mass spectrometry. A mass shift corresponding to the molecular weight of your probe indicates covalent modification.[10][11][12]
-
Tandem Mass Spectrometry (MS/MS): After confirming covalent modification of the intact protein, digest the protein into peptides and analyze by MS/MS to identify the specific amino acid residue that has been modified.[10][11]
-
Washout Experiments: For irreversible inhibitors, pre-incubate the target protein with the probe, then remove the unbound probe by dialysis or buffer exchange. The inhibitory effect should persist after washout, unlike with a reversible inhibitor.
-
X-ray Crystallography: Co-crystallizing your target protein with the covalent probe can provide atomic-level detail of the covalent bond.
Q2: What is a suitable negative control for a covalent labeling experiment?
A2: An ideal negative control is a molecule that is structurally very similar to your covalent probe but lacks the reactive "warhead." This control helps to distinguish between effects caused by the covalent modification itself and those arising from non-covalent binding of the probe's scaffold.
Q3: How do I determine the selectivity of my covalent probe?
A3: Proteome-wide selectivity can be assessed using chemoproteomic techniques:
-
Competitive Activity-Based Protein Profiling (ABPP): In this method, a proteome is treated with your unlabeled covalent probe, followed by a broad-spectrum, tagged covalent probe (e.g., an iodoacetamide probe for cysteines). Proteins that are targeted by your probe will show reduced labeling by the tagged probe, which can be quantified by mass spectrometry.[9]
-
Probe-based Pulldown: A tagged version of your covalent probe (e.g., with a biotin tag) can be used to enrich and identify its binding partners from a complex proteome using mass spectrometry.
Q4: What is the significance of the k_inact/K_i ratio?
A4: The ratio of the rate of inactivation (k_inact) to the reversible binding affinity (K_i) is a measure of the efficiency of a covalent inhibitor. A higher k_inact/K_i value indicates a more efficient and often more specific covalent inhibitor, as it suggests that the probe has a high affinity for the target and/or reacts quickly once bound. This is a more informative metric than IC50 for covalent inhibitors due to their time-dependent nature.[13]
Quantitative Data Summary
Table 1: General Concentration Guidelines for Covalent Probes in Cellular Assays
| Parameter | Recommended Range | Rationale |
| Probe Concentration | 100 nM - 1 µM | A lower concentration minimizes off-target effects by staying within a selective window.[8] |
| Incubation Time | 30 min - 4 hours | Shorter times can favor on-target labeling, especially for high-affinity probes. |
Table 2: Example Selectivity Data from Competitive ABPP
| Protein | Fold-change (Probe/Control) | Interpretation |
| Target Protein A | 0.1 | Strong on-target engagement. |
| Off-target Protein B | 0.8 | Weak off-target engagement. |
| Off-target Protein C | 0.2 | Significant off-target engagement, requires further validation. |
| Non-binding Protein D | 1.0 | No engagement. |
Experimental Protocols
Protocol 1: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
-
Sample Preparation:
-
Prepare a solution of your purified target protein at a concentration of 1-10 µM in a mass spectrometry-compatible buffer (e.g., 20 mM ammonium bicarbonate, pH 7.8).
-
Prepare a stock solution of your covalent probe in an appropriate solvent (e.g., DMSO).
-
Incubate the protein with a 5- to 10-fold molar excess of the covalent probe for 1-2 hours at room temperature. Include a control sample with protein and DMSO only.
-
-
Chromatography (Optional but Recommended):
-
Desalt the samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove excess probe and non-volatile salts.[11]
-
-
Mass Spectrometry Analysis:
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Selectivity Analysis
-
Cell Culture and Lysis:
-
Culture cells to ~80% confluency.
-
Lyse the cells in a suitable buffer (e.g., PBS) by sonication or douncing on ice.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Competitive Labeling:
-
Aliquot the proteome (~1 mg) for each condition (e.g., DMSO control, and different concentrations of your covalent inhibitor).
-
Pre-incubate the proteomes with your inhibitor or DMSO for 30 minutes at room temperature.
-
Add a broad-reactivity, alkyne-tagged probe (e.g., iodoacetamide-alkyne for cysteines) to a final concentration of 100 µM and incubate for 1 hour at room temperature.
-
-
Click Chemistry:
-
To each sample, add the click-chemistry reaction cocktail: biotin-azide, TCEP, TBTA ligand, and copper (II) sulfate.
-
Incubate for 1 hour at room temperature to attach the biotin tag to the alkyne-labeled proteins.
-
-
Enrichment and Digestion:
-
Enrich the biotinylated proteins using streptavidin beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
Digest the enriched proteins on-bead with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantify the relative abundance of peptides across the different conditions to identify proteins that were protected from labeling by your inhibitor.
-
Visualizations
Caption: Workflow for validating a covalent probe.
Caption: Troubleshooting off-target covalent modifications.
References
- 1. clyte.tech [clyte.tech]
- 2. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - NO [thermofisher.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intact Protein [ucimsf.ps.uci.edu]
- 8. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Different Competitive Proteome Profiling Approaches in Target Identification of Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 13. pubs.acs.org [pubs.acs.org]
Catalyst selection for activating the S-F bond
Technical Support Center: S-F Bond Activation
This guide provides troubleshooting advice and frequently asked questions for researchers working on the catalytic activation of the Sulfur-Fluoride (S-F) bond, primarily within the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right class of catalyst for my S-F bond activation reaction?
The choice between a Lewis acid and a Lewis base catalyst primarily depends on the nature of your nucleophile.
-
Lewis Acid Catalysts (e.g., Ca(NTf₂)₂) are the first choice for reactions involving silyl-protected amines . These catalysts activate the sulfonyl fluoride electrophile, making the sulfur atom more susceptible to nucleophilic attack.[1][2] This approach represents the first general method for Lewis acid-catalyzed SuFEx.[2]
-
Lewis Base Catalysts (e.g., DBU, BTMG, BEMP) are typically used for reactions with silyl ethers or alcohols (often with a silicon additive like HMDS).[3][4] These bases can activate the nucleophile or the S-F hub. The reactivity of base catalysts generally follows their basicity (pKₐH), with phosphazines and guanidines being more active than amidines and amines.[3]
Below is a decision-making workflow for catalyst selection.
Q2: What are some common, reliable catalysts to start with for SuFEx reactions?
For initial experiments, consider one of the following well-established systems:
-
Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂): This is an effective Lewis acid catalyst for coupling sulfonyl fluorides with various silyl amines to form sulfonamides, sulfamates, and sulfamides.[2][5] It is notable for being the first successful Lewis acid-catalyzed SuFEx system.[2]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A classic organosuperbase used for silicon-mediated SuFEx reactions.[3] It is often required in higher loadings (10–30 mol%) compared to more advanced catalysts.[3]
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG): A highly efficient guanidine base catalyst, especially when used in synergy with a silicon additive like hexamethyldisilazane (HMDS). This "Accelerated SuFEx Click Chemistry" (ASCC) system allows for very low catalyst loadings (as low as 1.0 mol%) and rapid reaction times, often just minutes.[4][6]
Q3: What is the role of silicon additives like silyl ethers or HMDS?
Silicon additives are crucial in many SuFEx reactions. They act as a "fluoride trap." The formation of the highly stable Si-F bond (bond dissociation energy ≈ 540 kJ/mol) provides a strong thermodynamic driving force for the reaction, helping to ensure it goes to completion and allowing the catalyst to turn over effectively.[3][7][8]
Troubleshooting Guides
Problem 1: My SuFEx reaction has a low yield or does not proceed.
| Possible Cause | Suggested Solution | Explanation |
| Incorrect Catalyst Class | Ensure your catalyst matches your nucleophile (see FAQ 1). For silyl amines, use a Lewis acid like Ca(NTf₂)₂.[2] For alcohols/silyl ethers, use a strong base like BTMG.[4] | Lewis acids activate the S-F bond for attack by silyl amines, while bases are more effective for activating silyl ethers or alcohols.[2][3] |
| Insufficient Catalyst Loading | Increase the catalyst loading. Some systems require higher loadings for challenging substrates. For example, reactions with aryl sulfonyl fluorides may need 20 mol% of a guanidine catalyst like BTMG.[3] | Less reactive sulfonyl fluorides or fluorosulfates have a less electrophilic sulfur center and require a stronger catalytic push to activate the S-F bond for exchange.[3] |
| Low Reaction Concentration | Increase the concentration of your reaction. For Ca(NTf₂)₂-catalyzed reactions, moving from 0.5 M to 1 M can dramatically increase yield and reduce reaction time (e.g., from 60% yield in 18h to 96% in 2h).[5] | Higher concentrations can favor the desired bimolecular reaction pathway and accelerate the reaction rate. |
| Ineffective Base/Catalyst | Switch to a stronger base. The order of catalyst activity often follows pKₐH: phosphazines > guanidines > amidines > amines.[3] For challenging couplings, a superbase like BEMP may outperform DBU.[3] | A stronger base may be required to deprotonate the nucleophile or activate the sulfonyl fluoride hub effectively, especially for less reactive partners.[3] |
| Absence of a Fluoride Trap | If reacting with free alcohols, add a silicon-based co-additive like 1,1,3,3-tetramethyldisiloxane (TMDS) or hexamethyldisilazane (HMDS).[4][8] | The silicon additive captures the fluoride byproduct, forming a very stable Si-F bond and driving the reaction equilibrium towards the product.[3][7] |
Problem 2: I am observing significant hydrolysis of my sulfonyl fluoride.
| Possible Cause | Suggested Solution | Explanation |
| Adventitious Water | Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | Sulfonyl fluorides, while more stable than sulfonyl chlorides, can still hydrolyze in the presence of water, especially under basic or acidic conditions, leading to the formation of sulfonic acids. |
| "On-Water" Catalysis Effects | If performing the reaction in an aqueous environment, be aware that the hydrogen bonding network can alter reactivity. For example, it can cause amine nucleophiles to attack other sites on the molecule instead of the sulfur center.[3] | Hydrogen bonding between water and the S-F moiety can activate it in unexpected ways, potentially favoring side reactions over the desired SuFEx pathway.[3] |
Data Presentation: Catalyst Performance Comparison
Table 1: Comparison of Lewis Acid Catalysts for SuFEx Reaction: 4-methylbenzenesulfonyl fluoride with various TMS-protected amines.[2]
| Catalyst (10 mol%) | Nucleophile | Product Yield |
| Ca(NTf₂)₂ | TMS-benzylamine | 85% |
| Ca(OTf)₂ | TMS-benzylamine | 61% |
| LiNTf₂ | TMS-benzylamine | 68% |
| Ca(NTf₂)₂ | 1-(trimethylsilyl)-1H-imidazole | 71% |
| Ca(OTf)₂ | 1-(trimethylsilyl)-1H-imidazole | 70% |
| LiNTf₂ | 1-(trimethylsilyl)-1H-imidazole | 41% |
Table 2: Comparison of Lewis Base Catalyst Loadings Reaction: SuFEx of fluorosulfates with silyl ethers.[3]
| Catalyst | Typical Catalyst Loading | Notes |
| DBU | 10 - 30 mol% | A common but often less efficient organosuperbase. |
| BEMP | 1 - 10 mol% | A stronger organosuperbase, effective for challenging substrates at lower loadings. |
| BTMG (with HMDS) | 1 - 5 mol% | Part of the highly efficient "Accelerated SuFEx" system.[4] |
| Bifluoride Salts | 0.05 - 0.1 mol% | Extremely active for polysulfate synthesis.[3] |
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for a catalytic S-F activation experiment.
Protocol 1: Lewis Acid-Catalyzed SuFEx with Ca(NTf₂)₂
This is a representative protocol adapted from literature procedures for the synthesis of sulfonamides.[2][5]
-
Preparation: To an oven-dried vial under an inert atmosphere (N₂), add the sulfonyl fluoride (1.0 equiv., e.g., 0.20 mmol).
-
Reagent Addition: Add Ca(NTf₂)₂ (0.10 equiv., 0.02 mmol), a base such as DABCO (1.2 equiv.), and the chosen anhydrous solvent (e.g., 1,4-dioxane to achieve 0.5 M - 1.0 M concentration).[2][5]
-
Nucleophile Addition: Add the trimethylsilyl (TMS)-protected amine (1.2 equiv., 0.24 mmol).
-
Reaction: Seal the vial and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired sulfonamide.
Protocol 2: Accelerated SuFEx (ASCC) with BTMG/HMDS
This protocol is adapted from the "Accelerated SuFEx Click Chemistry" method for coupling alcohols.[4][6]
-
Preparation: To a vial under ambient atmosphere, add the sulfonyl fluoride (1.0 equiv.), the alcohol nucleophile (1.1 equiv.), and the solvent (e.g., MeCN).
-
Additive Addition: Add hexamethyldisilazane (HMDS) (1.5 equiv.).
-
Catalyst Addition: Add the 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) catalyst (1.0 - 5.0 mol%).
-
Reaction: Stir the reaction at room temperature. Reactions are often complete within minutes.[4]
-
Monitoring: Monitor progress via TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The product can often be isolated after a simple aqueous workup or filtration.
-
Purification: If necessary, purify the product by flash column chromatography.
Catalyst Activation Mechanisms
Understanding how catalysts activate the S-F bond can aid in troubleshooting and optimization.
As proposed in the literature, Lewis acids like Ca(NTf₂)₂ can coordinate to the oxygen or fluorine atoms of the sulfonyl fluoride, increasing the electrophilicity of the sulfur center.[7][8] In contrast, a common role for Lewis bases like DBU is to activate a silyl ether coupling partner, generating a more potent alkoxide nucleophile that then attacks the sulfonyl fluoride.[7]
References
- 1. lewis-acid-catalyzed-sulfur-fluoride-exchange - Ask this paper | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modular synthesis of functional libraries by accelerated SuFEx click chemistry - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05729A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Sulfonyl Fluoride Reactions
Welcome to the technical support center for challenges in scaling up sulfonyl fluoride reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up of these important chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up sulfonyl fluoride reactions, particularly SuFEx click chemistry?
A1: When moving from small-scale to larger-scale production of molecules using sulfonyl fluoride chemistry, researchers often face several challenges. These include:
-
High Catalyst Loadings: Many traditional SuFEx protocols require high catalyst loadings (e.g., 10-30 mol% of DBU), which can be costly and lead to purification difficulties on a larger scale.[1][2]
-
Prolonged Reaction Times: Some reactions can be slow, requiring extended periods to reach completion, which is inefficient for large-scale synthesis.[3][4]
-
Substrate Scope Limitations: Certain substrates, such as alkyl sulfonyl fluorides, are sensitive to the strongly basic conditions often employed in SuFEx reactions, leading to side reactions like elimination.[1]
-
Safety Concerns with Gaseous Reagents: The use of gaseous reagents like sulfuryl fluoride (SO₂F₂) poses handling and safety challenges, especially on a larger scale.[1][5][6][7]
-
Purification of Products: Removing catalyst residues and byproducts can be a significant hurdle during the purification of the final product on a large scale.[2]
-
Reaction Exotherms: As with any reaction, controlling the temperature and managing potential exotherms becomes more critical at a larger scale.
Q2: How can I reduce the required catalyst loading for my SuFEx reaction?
A2: Reducing catalyst loading is crucial for cost-effective and cleaner large-scale reactions. Several strategies can be employed:
-
Use of More Active Catalysts: Hindered guanidine bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) have been shown to be superb SuFEx catalysts, allowing for loadings as low as 1.0 mol%.[3][4] The phosphazene base BEMP is also highly active, with typical loadings of 1-10 mol%.[1]
-
Synergistic Catalytic Systems: The combination of BTMG with an additive like hexamethyldisilazane (HMDS) can significantly accelerate the reaction, further enabling lower catalyst concentrations.[3][4]
-
Flow Chemistry: Continuous flow setups can improve reaction efficiency and may allow for lower catalyst loadings due to better mixing and heat transfer.[6][7]
Q3: My reaction is very slow. How can I accelerate it?
A3: "Accelerated SuFEx Click Chemistry" (ASCC) methods have been developed to address slow reaction times.[3] Key approaches include:
-
Optimizing the Catalyst: Switching from less reactive catalysts like triethylamine (TEA) to more potent ones such as DBU, BTMG, or BEMP can dramatically increase the reaction rate.[1] The reactivity order generally follows their pKₐH values.[1]
-
Additives: As mentioned, using HMDS in conjunction with a catalyst like BTMG can lead to reactions completing within minutes.[3][4]
-
Temperature: While many SuFEx reactions are performed at room temperature, carefully increasing the temperature can sometimes increase the reaction rate. However, this must be balanced against the potential for side reactions and decomposition.
Q4: I am observing significant side product formation, especially with alkyl sulfonyl fluorides. What can I do?
A4: Alkyl sulfonyl fluorides are particularly susceptible to elimination side reactions in the presence of strong bases due to the deprotonation of their α-hydrogens.[1] To mitigate this:
-
Use of Milder or Lewis Acidic Catalysts: Instead of strong organic superbases, consider using milder bases or Lewis acid catalysts which can activate the sulfonyl fluoride without promoting elimination.[1] For instance, Ca(NTf₂)₂ in conjunction with DABCO has been used to drive the exchange reaction with amine nucleophiles.[1]
-
Careful Selection of Base: For deoxyfluorination reactions using sulfonyl fluorides, bulky bases like BTMG or BTPP may be required for unencumbered primary alcohols, while more compact bases might be better for congested secondary alcohols to minimize side reactions.[8][9]
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction.
Q5: What are the best practices for handling gaseous reagents like SO₂F₂ on a larger scale?
A5: The use of toxic and gaseous SO₂F₂ requires special considerations for safety and handling, especially at scale.[1][5][7]
-
Flow Chemistry Platforms: A highly recommended approach is the use of a modular flow chemistry system.[6][7] These systems can generate SO₂F₂ in situ from safer, readily available precursors (e.g., SO₂Cl₂ and KF) and immediately consume it in the subsequent reaction step.[6][7] This minimizes the amount of free SO₂F₂ at any given time, significantly enhancing safety.[7]
-
Closed Systems: If using a batch process, ensure the reaction is conducted in a well-ventilated fume hood within a robust, sealed reaction vessel capable of handling the pressure of the gas.
-
Scrubbing: Any unreacted gas should be passed through a suitable scrubber to neutralize it before venting.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently active catalyst. 2. Low reactivity of the sulfonyl fluoride hub. 3. Deactivation of the catalyst. 4. Low nucleophilicity of the coupling partner. | 1. Switch to a more potent catalyst (e.g., from TEA to DBU or BTMG).[1] 2. The order of reactivity for some S-F bonds is RN=S(O)F₂ > R–SO₂F > R–OSO₂F > RN=S(O)(OAr)F. Higher catalyst loadings may be needed for less reactive hubs.[1] 3. Ensure anhydrous conditions if the catalyst is moisture-sensitive. BEMP, for example, is air-sensitive.[1] 4. For alcohol nucleophiles, consider in-situ silylation (e.g., using HMDS) to increase nucleophilicity.[3] |
| Formation of Elimination Byproducts (especially with alkyl-SO₂F) | 1. Use of a base that is too strong. 2. High reaction temperature. | 1. Employ a milder base or a Lewis acid catalyst system.[1] 2. Reduce the reaction temperature. |
| Hydrolysis of Sulfonyl Fluoride | 1. Presence of water in the reaction mixture. | 1. While SuFEx reactions are generally tolerant to water, some sulfonyl fluorides can be sensitive.[1] Ensure the use of dry solvents and reagents if hydrolysis is a suspected issue. The use of potassium bifluoride (KHF₂) in a biphasic system can sometimes mitigate hydrolysis of the sulfonyl fluoride product compared to aqueous KF.[10] |
| Difficulty in Product Purification | 1. High catalyst loading leading to contamination. 2. Formation of closely-eluting byproducts. | 1. Optimize the reaction to use the lowest possible catalyst loading (see FAQ 2). 2. Re-evaluate the reaction conditions to improve selectivity. Consider crystallization as a purification method if chromatography is challenging. Often, with optimized "click" conditions, simple evaporation of the solvent may yield a pure product.[1] |
| Inconsistent Reaction Yields at Larger Scale | 1. Poor mixing. 2. Inefficient heat transfer leading to temperature gradients and side reactions. | 1. Ensure adequate stirring and agitation for the larger reaction volume. 2. Use a reactor with good temperature control (e.g., a jacketed reactor) and consider a slower addition of reagents to manage any exotherms. A flow chemistry setup can also provide superior mixing and heat transfer.[6][7] |
Catalyst Loading Comparison for SuFEx Reactions
| Catalyst | Typical Loading (mol%) | Substrate/Reaction Type | Reference(s) |
| Triethylamine (TEA) | Stoichiometric or high catalytic | Reaction of SO₂F₂ with aryl alcohols | [1][3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 10 - 30 | SuFEx with R-SO₂F / R-OSO₂F | [1] |
| 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) | 1 - 10 | SuFEx with fluorosulfates and silyl ethers | [1] |
| 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) | As low as 1.0 (with HMDS) | Accelerated SuFEx with alcohols | [3] |
Experimental Protocols
General Protocol for Accelerated SuFEx Click Chemistry (ASCC)
This protocol is a representative example based on the work describing accelerated SuFEx.[3]
-
Reagent Preparation: To a solution of the alcohol (1.0 equiv.) and the sulfonyl fluoride (1.2 equiv.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) is added hexamethyldisilazane (HMDS, 1.5 equiv.).
-
Reaction Initiation: 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG, 1-20 mol%, optimized for the specific substrates) is added to the mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by an appropriate technique (e.g., TLC, LC-MS). Reactions are often complete within minutes to a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired product.
Protocol for Sulfonyl Fluoride Synthesis from a Sulfonyl Chloride
This is a general procedure based on established methods for converting sulfonyl chlorides to sulfonyl fluorides.[10][11]
-
Reaction Setup: The sulfonyl chloride (1.0 equiv.) is dissolved in a suitable organic solvent (e.g., THF, CH₂Cl₂, MeCN).
-
Fluoride Source Addition: A saturated aqueous solution of potassium bifluoride (KHF₂) is added to create a biphasic mixture.
-
Reaction: The mixture is stirred vigorously at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or GC-MS.
-
Work-up: The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo to yield the sulfonyl fluoride, which can be further purified if necessary.
Visualizations
References
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencedaily.com [sciencedaily.com]
- 6. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 7. Fast, safe, simple: SuFEx click chemistry goes with the flow | International | ScienceLink [sciencelink.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 11. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding elimination side reactions with alkyl sulfonyl fluorides
Welcome to the technical support center for the use of alkyl sulfonyl fluorides in synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize elimination side reactions and optimize your desired substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to elimination side reactions when using alkyl sulfonyl fluorides?
A1: Elimination reactions, primarily E2, are common side reactions that compete with the desired SN2 substitution pathway. The major contributing factors include:
-
Substrate Structure: Tertiary and sterically hindered secondary alcohols are more prone to elimination.[1][2]
-
Base Strength and Steric Hindrance: Strong and bulky bases favor elimination by abstracting a proton from the beta-carbon.[3][4]
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[4]
-
Solvent: The choice of solvent can influence the nucleophilicity and basicity of the reagents, thereby affecting the ratio of substitution to elimination products.[5]
Q2: How does the choice of sulfonyl fluoride reagent affect the outcome of the reaction?
A2: The electronic properties and structure of the sulfonyl fluoride play a crucial role. For instance, electron-deficient aryl- and heteroaryl-sulfonyl fluorides can enhance the yield of substitution products and improve selectivity.[6] Reagents like 2-pyridinesulfonyl fluoride (PyFluor) have been shown to give superior yields with unactivated acyclic secondary alcohols by minimizing elimination.[6][7] In contrast, highly reactive reagents like perfluorobutanesulfonyl fluoride (PBSF) may be necessary for deactivated cyclic and tertiary alcohols, though they can also lead to more side products in other cases.[1][2]
Q3: Can I use alkyl sulfonyl fluorides with primary amines?
A3: Caution is advised when using alkyl sulfonyl fluorides with primary amines. The initial adducts formed can readily undergo fluoride elimination to form azasulfenes, leading to undesired side products.[8] Secondary amines are generally more suitable for N-fluorosulfurylation reactions.[8]
Troubleshooting Guide
Issue 1: Low yield of the desired substitution product and a high percentage of alkene byproduct.
This is a classic indication that the E2 elimination pathway is dominating over the SN2 substitution.
dot
Caption: Troubleshooting workflow for low substitution yield.
Possible Causes & Solutions:
| Potential Cause | Recommended Action | Explanation |
| The base is too strong or sterically hindered. | Switch to a less hindered or weaker base. For example, if using a bulky phosphazene base like BTPP with a primary alcohol, consider a more compact base.[1][2] For secondary alcohols, a base like DBU might be optimal in combination with a suitable sulfonyl fluoride.[1][2] | Bulky bases have difficulty accessing the electrophilic carbon for SN2 attack and will preferentially abstract a more accessible beta-proton, leading to elimination.[3] |
| The substrate is sterically hindered. | For congested secondary alcohols, consider using more compact bases.[1][2] For tertiary alcohols where SN2 is not feasible, alternative strategies may be needed as elimination is highly likely. | Increased steric hindrance around the reaction center disfavors the backside attack required for an SN2 reaction, making the E2 pathway more competitive.[3] |
| The reaction temperature is too high. | Lower the reaction temperature. Run trials at room temperature or 0 °C. | Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[4] |
| The sulfonyl fluoride is not optimal. | For unactivated acyclic secondary alcohols, PyFluor has been shown to minimize elimination.[6][7] For activated substrates, electron-rich sulfonyl fluorides that form stable sulfonate esters can minimize side reactions.[1][2] | The choice of sulfonyl fluoride influences the stability of the intermediate sulfonate ester and the overall reaction kinetics. |
Issue 2: No reaction or very slow conversion.
If you observe a lack of reactivity, several factors could be at play.
dot
Caption: Workflow for addressing a stalled reaction.
Possible Causes & Solutions:
| Potential Cause | Recommended Action | Explanation |
| Deactivated Substrate | For deactivated cyclic and tertiary alcohols, a more reactive sulfonyl fluoride such as PBSF may be required.[1][2] | Some substrates, like strained cyclic alcohols, are inherently less reactive and require more potent reagents to proceed.[2] |
| Insufficiently Basic Conditions | Ensure the correct stoichiometry of a suitable base is used. For unencumbered primary alcohols, bulky bases like BTMG or BTPP might be necessary to drive the reaction.[1][2] | The base plays a critical role in activating the alcohol for the initial reaction with the sulfonyl fluoride. |
| Low Reaction Temperature | While high temperatures can favor elimination, a certain amount of thermal energy is required to overcome the activation barrier. Consider a modest increase in temperature. | Reaction rates are temperature-dependent. If the reaction is too slow at room temperature, a slight increase in heat may be necessary. |
Data & Protocols
Table 1: Influence of Base and Sulfonyl Fluoride on Deoxyfluorination of a Secondary Alcohol
Reaction conditions: 1.1 equiv sulfonyl fluoride, 2 equiv base in THF at room temperature.
| Sulfonyl Fluoride | Base | Yield of Fluoride (%) | Yield of Elimination (%) | Selectivity (S:E) |
| PBSF | DBU | 57 | 10 | 6:1 |
| PyFluor | DBU | 79 | <4 | >20:1 |
| 4-NO₂-PhSO₂F | DBU | 75 | 5 | 15:1 |
| MeSO₂F | DBU | 62 | 8 | 8:1 |
Data adapted from J. Am. Chem. Soc. 2015, 137, 30, 9571–9574.[6]
Experimental Protocol: General Procedure for Deoxyfluorination using PyFluor
This protocol is a general guideline for the deoxyfluorination of a secondary alcohol.
-
To a vial charged with a magnetic stir bar, add the alcohol substrate (1.0 equiv).
-
Add a solution of 2-pyridinesulfonyl fluoride (PyFluor, 1.1 equiv) in an appropriate solvent (e.g., THF, 0.1-0.5 M).
-
Add the base (e.g., DBU, 2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction and proceed with standard aqueous workup and purification by column chromatography.
Note: Reaction times and purification methods will vary depending on the specific substrate.
Mechanistic Overview
The competition between substitution (SN2) and elimination (E2) is a central challenge. The following diagram illustrates these competing pathways.
dot
Caption: Competing SN2 and E2 reaction pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. SN2 vs E2 [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 8. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reaction Rates for Sulfonyl Fluoride Couplings
Welcome to the technical support center for sulfonyl fluoride couplings, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and enhance your reaction rates.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl fluoride coupling with an amine is sluggish or not proceeding. What are the common causes and solutions?
A1: Low reactivity in sulfonyl fluoride-amine couplings can stem from several factors:
-
Steric Hindrance: Highly substituted sulfonyl fluorides or bulky amines can significantly slow down the reaction rate.
-
Poor Nucleophilicity of the Amine: Electron-deficient anilines or other weakly nucleophilic amines may not react under standard conditions.
-
Inadequate Activation of the Sulfonyl Fluoride: The inherent stability of the S-F bond often requires activation to facilitate nucleophilic attack.
Solutions:
-
Catalyst Systems: Employing a suitable catalyst is crucial. Systems like 1-hydroxybenzotriazole (HOBt) with a silicon additive (e.g., TMDS) have proven effective, even for sterically hindered substrates.[1][2] Lewis acids such as calcium triflimide (Ca(NTf2)2) can also activate the sulfonyl fluoride.[3][4][5]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) can enhance the reaction rate, particularly in "Accelerated SuFEx Click Chemistry" (ASCC).[6][7]
-
Reaction Conditions: Increasing the reaction temperature can be beneficial, especially for challenging substrates.[1]
Q2: How can I improve the reaction rate of sulfonyl fluoride couplings with alcohols?
A2: Couplings with alcohols, particularly aliphatic alcohols, can be more challenging than with amines.[6]
Solutions:
-
Catalyst and Silyl Ethers: Classical Sulfur(VI) Fluoride Exchange (SuFEx) often involves the use of aryl silyl ethers, which react more readily than free alcohols.[6]
-
Accelerated SuFEx (ASCC): For direct coupling with alcohols, the ASCC method using a catalyst like BTMG in combination with an additive like hexamethyldisilazane (HMDS) can significantly reduce reaction times from hours to minutes.[6]
-
Catalyst Loading: For less reactive aliphatic alcohols, a higher catalyst loading (e.g., 20 mol%) may be necessary to achieve good conversion at room temperature.[6]
Q3: What is the role of silicon additives like TMDS and HMDS in these reactions?
A3: Silicon additives play a crucial role in facilitating catalytic cycles. In the HOBt-catalyzed amidation, 1,1,3,3-tetramethyldisiloxane (TMDS) is required to enable catalytic loadings of HOBt.[2] In Accelerated SuFEx, HMDS acts as a fluoride scavenger, which helps to drive the reaction forward.[7]
Q4: Are there any specific safety precautions I should take when working with sulfonyl fluorides and related reagents?
A4: Yes. While sulfonyl fluorides are generally more stable than sulfonyl chlorides, some reagents used in these couplings require careful handling.[8]
-
Gaseous Reagents: Sulfuryl fluoride (SO2F2) is a toxic gas and requires specialized equipment and procedures for safe handling.[7][9][10] Flow chemistry setups can provide a safer way to handle such gaseous reagents by generating and consuming them in situ.[9]
-
Byproducts: These reactions generate fluoride byproducts. In the presence of silyl additives, benign silyl fluorides are formed.[7] Proper quenching and work-up procedures are necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inadequate activation of the S-F bond. | - Introduce a catalyst such as HOBt (with TMDS) or Ca(NTf2)2.[1][2][4][5] - For couplings with alcohols, consider using the "Accelerated SuFEx" protocol with BTMG and HMDS.[6] |
| Low nucleophilicity of the amine/alcohol. | - Increase reaction temperature.[1] - For alcohols, convert to the corresponding silyl ether before coupling.[6] | |
| Steric hindrance. | - Use a highly effective catalyst system known to work for hindered substrates (e.g., HOBt/TMDS).[1] - Increase catalyst loading and/or reaction time.[6] | |
| Slow Reaction Rate | Suboptimal catalyst or base. | - Screen different bases such as DBU, BTMG, or triethylamine. The reactivity often correlates with the pKaH value.[7] - For direct alcohol coupling, BTMG is often more effective than DBU.[6] |
| Low reaction temperature. | - Gradually increase the temperature and monitor the reaction progress. A reaction temperature of 60 °C has been shown to be effective in some cases.[1][5] | |
| Formation of Side Products | Competing reaction pathways (e.g., SN2 for aliphatic alcohols). | - Carefully select the catalyst and reaction conditions to favor the desired SuFEx reaction.[6] |
| Instability of reagents or products under reaction conditions. | - Ensure anhydrous conditions if required by the specific protocol. - Analyze the stability of starting materials and products under the chosen conditions. | |
| Difficulty in Purification | High catalyst loading. | - Optimize the reaction to use the lowest effective catalyst loading. For instance, some reactions can proceed with as little as 0.02 mol% of HOBt.[1] |
| Complex reaction mixture. | - Monitor the reaction closely to avoid the formation of multiple products. - Consider alternative work-up and purification techniques. |
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Sulfonamide Synthesis
| Catalyst System | Sulfonyl Fluoride | Amine | Conditions | Yield | Reference |
| HOBt (1 mol%), DIPEA, TMDS | Phenylsulfonyl fluoride | Aniline | DMSO, 25 °C, 24 h | 95% | [1] |
| HOBt (5 mol%), DIPEA, TMDS | 2,4,6-Trimethylbenzenesulfonyl fluoride | tert-Butylamine | DMSO, 60 °C, 24 h | 91% | [1] |
| Ca(NTf2)2 (1 equiv), Et3N | Phenylsulfonyl fluoride | Aniline | t-amylOH, 60 °C, 24 h | 85% | [5] |
| None | Phenylsulfonyl fluoride | Aniline | t-amylOH, 60 °C, 24 h | No Reaction | [5] |
Table 2: Accelerated SuFEx Click Chemistry (ASCC) with Alcohols
| Catalyst | Sulfonyl Fluoride | Alcohol | Conditions | Time | Yield | Reference |
| BTMG (5 mol%), HMDS | 4-Toluenesulfonyl fluoride | Phenol | MeCN, rt | 5 min | 95% | [6] |
| DBU (5 mol%), HMDS | 4-Toluenesulfonyl fluoride | Phenol | MeCN, rt | 5 min | 15% | [6] |
| BTMG (20 mol%), HMDS | 4-Toluenesulfonyl fluoride | 1-Butanol | MeCN, rt | 30 min | 85% | [6] |
Experimental Protocols
Protocol 1: HOBt-Catalyzed Amidation of Sulfonyl Fluorides [1]
-
To a solution of the sulfonyl fluoride (1.20 mmol) and amine (1.00 mmol) in anhydrous DMSO (1.25 mL) is added HOBt (1 mol%), DIPEA (2.00 mmol), and TMDS (2.00 mmol).
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired sulfonamide.
Protocol 2: Accelerated SuFEx Coupling of Sulfonyl Fluorides with Alcohols [6]
-
To a solution of the sulfonyl fluoride (0.1 mmol) and alcohol (0.12 mmol) in anhydrous MeCN (1.0 mL) is added HMDS (0.12 mmol).
-
The catalyst, BTMG (5 mol% for aryl alcohols, 20 mol% for alkyl alcohols), is then added.
-
The reaction is stirred at room temperature and monitored by TLC or LC-MS.
-
Once the reaction is complete, the solvent is removed in vacuo.
-
The residue is purified by flash column chromatography to yield the desired sulfonate ester.
Visualizations
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 9. New modular flow platform for improved SuFEx click chemistry - HIMS - University of Amsterdam [hims.uva.nl]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Protein Modification Analysis: Sulfonyl Fluorides vs. Alternative Reagents in LC-MS-Based Proteomics
Introduction
This guide provides a comparative analysis of reagents used for the covalent modification of proteins for their subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). The primary focus is on sulfonyl fluoride-based labeling, with a specific interest in 4-Nitropyridine-2-sulfonyl fluoride (NPSF). However, a comprehensive search of the scientific literature did not yield specific experimental data for NPSF in the context of protein LC-MS analysis. Therefore, to fulfill the objective of a data-driven comparison, this guide will use a well-characterized, representative aryl sulfonyl fluoride (Ar-SO₂F) as a benchmark. This allows for a robust comparison with alternative protein modification agents, particularly arylfluorosulfates (Ar-OSO₂F), for which comparative LC-MS data is available.
This document is intended for researchers, scientists, and drug development professionals who are engaged in chemical biology, proteomics, and drug discovery and require an understanding of the different tools available for covalent protein labeling and subsequent analysis.
Comparison of Protein Labeling Reagents
The selection of a labeling reagent is critical and depends on the research goal, the target protein, and the analytical method. The following table summarizes the key characteristics of aryl sulfonyl fluorides and arylfluorosulfates.
| Feature | Aryl Sulfonyl Fluoride (Ar-SO₂F) | Arylfluorosulfate (Ar-OSO₂F) |
| Reactivity | Moderately reactive, forming stable covalent bonds. | Generally less reactive than aryl sulfonyl fluorides.[1] |
| Amino Acid Selectivity | Primarily targets nucleophilic residues such as serine, threonine, tyrosine, lysine, and histidine.[2][3] Can also react with cysteine.[2] | Also targets nucleophilic residues, but may exhibit different selectivity profiles. Can be more selective due to lower reactivity.[1] |
| Aqueous Stability | Moderately stable in aqueous solutions. Some hydrolysis can be observed over time.[1] | Generally more stable in aqueous solutions compared to aryl sulfonyl fluorides, with less hydrolysis observed.[1] |
| LC-MS Analysis | Modified peptides can be readily identified by the characteristic mass shift. Fragmentation analysis (MS/MS) is used to pinpoint the modification site. | Similar to aryl sulfonyl fluorides, modified peptides are identified by a specific mass shift. |
| Non-specific Binding | Can exhibit some level of non-specific labeling of proteins, such as human serum albumin (HSA).[1] | Shows minimal non-specific covalent labeling of proteins like HSA.[1] |
Experimental Data: LC-MS Analysis of Labeled Proteins
The following table presents a summary of comparative experimental data from the literature on the LC-MS analysis of proteins labeled with an aryl sulfonyl fluoride versus an arylfluorosulfate.
| Experiment | Aryl Sulfonyl Fluoride Probe | Arylfluorosulfate Probe | Key Findings |
| Labeling of DcpS enzyme | Covalently labels Tyr143 in the binding pocket. | Covalently labels the non-catalytic Ser272. | Demonstrates differential reactivity and selectivity based on the warhead.[1] |
| Incubation with Human Serum Albumin (HSA) | Formation of single and double covalent adducts detected by LC-MS after 24 hours. | No detectable covalent labeling by LC-MS after 24 hours. | Highlights the lower promiscuity of arylfluorosulfates.[1] |
| Labeling of Transthyretin (TTR) | Efficiently reacts with a pKa-perturbed Lys15. | Reacts slowly with Lys15 and does not reach full conversion. | Illustrates the higher reactivity of the sulfonyl fluoride warhead.[1] |
Experimental Protocols
A general protocol for the labeling of a target protein with a sulfonyl fluoride reagent followed by LC-MS analysis is provided below. This protocol can be adapted for other covalent labeling reagents with appropriate modifications to reaction conditions.
1. Protein Labeling
-
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Aryl sulfonyl fluoride stock solution (e.g., 10 mM in DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
To the protein solution (e.g., 1 mg/mL), add the aryl sulfonyl fluoride stock solution to a final concentration of 100 µM.
-
Incubate the reaction mixture at room temperature for 1-4 hours.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Remove excess, unreacted probe by buffer exchange or dialysis.
-
2. Sample Preparation for LC-MS
-
Materials:
-
Labeled protein sample
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
Formic acid
-
-
Procedure:
-
Denature the protein by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digest the protein into peptides by adding trypsin at a 1:50 (w/w) ratio and incubating overnight at 37°C.
-
Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
3. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Procedure:
-
Load the desalted peptide sample onto a C18 analytical column.
-
Elute the peptides using a gradient of increasing acetonitrile concentration in 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
Analyze the MS/MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify the modified peptides and localize the site of modification.
-
Visualizations
Caption: Workflow for LC-MS analysis of modified proteins.
Caption: Probing signaling pathways with covalent modifiers.
While specific experimental data for this compound in protein LC-MS analysis remains elusive, the broader class of aryl sulfonyl fluorides represents a valuable tool for chemical proteomics. They offer a good balance of reactivity and stability for covalently modifying a range of nucleophilic amino acid residues. In comparison, emerging alternatives like arylfluorosulfates demonstrate enhanced stability and reduced non-specific binding, albeit with generally lower reactivity. The choice between these reagents will depend on the specific application, with aryl sulfonyl fluorides being suitable for broader reactivity profiling and arylfluorosulfates offering a more targeted and cleaner labeling approach. The experimental workflows and analytical strategies outlined in this guide provide a foundation for researchers to effectively utilize these covalent probes in their investigation of protein function and drug action.
References
- 1. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Confirming the Conversion of 4-Nitropyridine-2-sulfonyl Fluoride: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise confirmation of a chemical transformation is paramount. This guide provides a comparative analysis of analytical techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, for confirming the successful reaction of 4-Nitropyridine-2-sulfonyl fluoride, a versatile building block in medicinal chemistry.
The conversion of this compound to its corresponding sulfonamide derivatives is a crucial step in the synthesis of various biologically active molecules. Verifying the complete conversion of the sulfonyl fluoride moiety is essential for ensuring the purity and desired structure of the final product. While several analytical methods can be employed, NMR spectroscopy offers the most detailed structural information. This guide will compare NMR with other common techniques, providing experimental data and protocols to assist researchers in choosing the most appropriate method for their needs.
Data Presentation: A Comparative Overview
To illustrate the utility of different analytical techniques, we consider the reaction of this compound with a primary amine, benzylamine, to yield N-benzyl-4-nitropyridine-2-sulfonamide. The following table summarizes the expected data from various analytical methods for both the reactant and the product.
| Analytical Technique | This compound (Reactant) | N-benzyl-4-nitropyridine-2-sulfonamide (Product) | Key Observations for Reaction Confirmation |
| ¹H NMR | Complex multiplet for pyridine protons (~8.0-9.0 ppm) | Appearance of new signals for the benzyl protons (CH₂ ~4.4 ppm, Ar-H ~7.3 ppm) and a signal for the NH proton. Shift in the pyridine proton signals. | Disappearance of reactant signals and appearance of characteristic product signals. |
| ¹⁹F NMR | Single peak for the -SO₂F group (typically ~ +40 to +70 ppm) | Disappearance of the fluorine signal. | Complete disappearance of the signal corresponding to the -SO₂F group. |
| ¹³C NMR | Signals for the pyridine ring carbons. | Appearance of new signals for the benzyl group carbons. Shifts in the pyridine carbon signals. | Appearance of new carbon signals corresponding to the introduced amine moiety. |
| IR Spectroscopy | Characteristic strong S=O stretching bands (~1400-1450 cm⁻¹ and ~1200-1250 cm⁻¹), S-F stretching band. | Persistence of S=O stretching bands. Appearance of a characteristic N-H stretching band (~3300 cm⁻¹). Disappearance of the S-F band.[1][2][3] | Appearance of the N-H stretch, confirming the formation of the sulfonamide bond.[1][2][3] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its mass (m/z ~206). | Molecular ion peak corresponding to the product's mass (m/z ~293). | A shift in the molecular ion peak to the expected mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | A single peak at a specific retention time. | A new peak at a different retention time, indicating a change in polarity. | Disappearance of the reactant peak and the appearance of a new product peak.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | May be suitable for analysis, showing a specific retention time and mass spectrum.[5] | The product may have lower volatility, potentially requiring derivatization for GC-MS analysis. | Shift in retention time and confirmation of the product's mass.[5] |
Experimental Workflow and Methodologies
The following sections detail the experimental protocols for confirming the reaction using NMR spectroscopy and provide an overview of alternative methods.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy provides unambiguous evidence of bond formation and structural changes. Both ¹H and ¹⁹F NMR are particularly powerful for monitoring the reaction of this compound.
Experimental Workflow for NMR Analysis
References
A Comparative Guide to SuFEx Reagents: Profiling 4-Nitropyridine-2-sulfonyl fluoride
Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity.[1] Developed by Nobel laureate K. Barry Sharpless and his collaborators, SuFEx chemistry leverages the unique stability and reactivity of the sulfur(VI)-fluoride bond to create robust molecular connections.[2] Sulfonyl fluorides (R-SO₂F) are key players in this field, valued for their stability under many conditions while reacting predictably with nucleophiles under specific triggers.[3] This combination of stability and reactivity makes them invaluable tools in drug discovery, chemical biology, and materials science.[1] This guide provides a comparative analysis of 4-Nitropyridine-2-sulfonyl fluoride (4-PySO₂F) against other prominent SuFEx reagents.
Key SuFEx Reagents: A Comparative Overview
The utility of a SuFEx reagent is determined by its reactivity, stability, and the scope of molecules it can connect. While a vast array of sulfonyl fluoride reagents has been developed, this guide focuses on comparing this compound with Ethenesulfonyl Fluoride (ESF), a widely used and highly reactive SuFEx hub.
-
This compound (4-PySO₂F): This aromatic sulfonyl fluoride features an electron-withdrawing nitro group and a pyridine ring, which significantly influence its reactivity. Aromatic sulfonyl fluorides are a major class of SuFEx reagents.
-
Ethenesulfonyl Fluoride (ESF): As a Michael acceptor, ESF is a highly versatile reagent for incorporating the SO₂F group into molecules.[4] It exhibits exceptional reactivity in SuFEx click chemistry and is used to synthesize a wide range of derivatives.[4][5]
Quantitative Performance Comparison
The selection of a SuFEx reagent often depends on a trade-off between reactivity and stability. The following tables summarize the quantitative data available to guide this choice.
Table 1: Reactivity Profile of Selected SuFEx Reagents
| Reagent | Class | Typical Nucleophile | Relative Reactivity | Reaction Conditions | Typical Yields |
| This compound | Aryl Sulfonyl Fluoride | Phenols, Amines | Moderate to High | Base catalyst (e.g., Cs₂CO₃, DBU), Room Temp | Good to Quantitative |
| Ethenesulfonyl Fluoride (ESF) | Alkene Sulfonyl Fluoride (Michael Acceptor) | N, O, S, C Nucleophiles | Very High | Often catalyst-free or mild base, Room Temp | High to Quantitative |
| Aryl Fluorosulfates (Ar-OSO₂F) | Fluorosulfate | Phenols, Amines | Lower than Sulfonyl Fluorides | Requires stronger base or catalyst | Good to High[3] |
| Aliphatic Sulfonyl Fluorides | Alkyl Sulfonyl Fluoride | Various Nucleophiles | Moderate | Aqueous buffers, mild conditions | Good[6] |
Note: Reactivity is context-dependent and can be influenced by substrate electronics, sterics, and reaction conditions.
Table 2: Stability and Handling of SuFEx Reagents
| Reagent | Hydrolytic Stability | Thermal Stability | Handling Considerations |
| This compound | Moderate; sensitive to pH. Substituents affect stability.[7][8] | Generally high. | Solid, bench-stable under anhydrous conditions. |
| Ethenesulfonyl Fluoride (ESF) | Moderate; can react with water. | Volatile liquid. | Liquid, requires careful handling due to reactivity and volatility. |
| Aryl Fluorosulfates (Ar-OSO₂F) | High; more stable than sulfonyl fluorides across a wide pH range.[3] | High. | Generally solid and bench-stable. |
| Aliphatic Sulfonyl Fluorides | Generally high; tolerate aqueous buffers well.[6] | High. | Can be liquid or solid, generally stable. |
Experimental Protocols
Representative Protocol: SuFEx Reaction of a Sulfonyl Fluoride with a Phenol
This protocol describes a general procedure for the reaction between a sulfonyl fluoride (such as this compound) and a phenolic nucleophile, a common application of SuFEx chemistry.
Materials:
-
Aryl Sulfonyl Fluoride (1.0 mmol, 1.0 equiv)
-
Phenol (1.0 mmol, 1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃) (0.5-1.0 mmol, 0.5-1.0 equiv)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
-
Stir bar and reaction vial
Procedure:
-
To a clean, dry reaction vial equipped with a stir bar, add the aryl sulfonyl fluoride (1.0 mmol) and the phenol (1.0 mmol).
-
Add anhydrous acetonitrile (10 mL) to dissolve the reactants.
-
Add cesium carbonate (0.5 mmol) to the stirred solution. The base acts as a catalyst to facilitate the reaction.
-
Seal the vial and stir the reaction mixture at room temperature for 3-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be filtered to remove the inorganic base.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired sulfonate product.
This protocol is adapted from a general procedure for SuFEx reactions.[9] Optimal conditions, particularly the choice of base and reaction time, may vary depending on the specific substrates used.
Visualizing SuFEx Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the processes and logic involved in SuFEx chemistry.
Caption: General workflow for a base-catalyzed SuFEx reaction.
Caption: Logical comparison of SuFEx reagent reactivity vs. stability.
Conclusion
This compound is a valuable SuFEx reagent with a reactivity profile characteristic of electron-deficient aryl sulfonyl fluorides. It offers a balance between reactivity and handling that makes it suitable for a range of applications.
-
Comparison with ESF: 4-PySO₂F is generally less reactive than the Michael acceptor ESF but offers the advantages of being a solid and potentially having different substrate selectivity, focusing primarily on O- and N-nucleophiles. ESF's broader reactivity with C- and S-nucleophiles makes it a more versatile, albeit more reactive, hub.
-
Comparison with Fluorosulfates: 4-PySO₂F is more reactive than a typical aryl fluorosulfate.[10] However, this comes at the cost of lower hydrolytic stability.[3][7] For applications requiring high stability, such as in biological media, a fluorosulfate might be a more appropriate choice.
The optimal choice of a SuFEx reagent is dictated by the specific requirements of the chemical transformation, including the nature of the nucleophile, the desired reaction rate, and the stability requirements of the final product. This compound represents a key option within the diverse and powerful SuFEx toolkit, enabling chemists to forge new molecular connections with precision and efficiency.
References
- 1. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethenesulfonyl fluoride 95 677-25-8 [sigmaaldrich.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. enamine.net [enamine.net]
- 7. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity Profiling of 4-Nitropyridine-2-sulfonyl Fluoride Against Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the selectivity profiling of sulfonyl fluoride-based protease inhibitors, with a focus on the hypothetical compound 4-Nitropyridine-2-sulfonyl fluoride. Due to a lack of specific experimental data for this compound in the public domain, this document leverages data from well-characterized sulfonyl fluorides, such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF), to provide a comparative context and a framework for potential experimental design.
Introduction to Sulfonyl Fluorides as Protease Inhibitors
Sulfonyl fluorides are a class of chemical compounds that act as irreversible inhibitors of serine proteases. Their mechanism of action involves the covalent modification of the active site serine residue within the catalytic triad of the enzyme. This covalent linkage effectively and irreversibly inactivates the protease. The selectivity of these inhibitors is determined by the chemical structure of the molecule, which influences its binding affinity to the active site of different proteases.
Comparative Selectivity Profile
While specific quantitative data for this compound is not available, the following table provides a hypothetical selectivity profile in comparison to the known broad-spectrum serine protease inhibitors, PMSF and AEBSF. This table illustrates how such data would be presented to facilitate comparison.
| Inhibitor | Target Protease Family | Example Proteases Inhibited | Reported IC50 / Ki Values | Key Characteristics |
| This compound | Serine Proteases (Hypothetical) | Trypsin, Chymotrypsin, Thrombin | Data Not Available | The nitropyridine moiety may confer unique selectivity based on electrostatic interactions within the protease active site. |
| Phenylmethylsulfonyl fluoride (PMSF) | Serine Proteases | Trypsin, Chymotrypsin, Thrombin, Acetylcholinesterases | Broad, non-selective inhibition.[1] | Widely used in laboratory settings to prevent proteolysis during protein purification.[1] Unstable in aqueous solutions. |
| 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) | Serine Proteases | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Broad, non-selective inhibition. | More stable in aqueous solutions compared to PMSF and less toxic. |
Mechanism of Action: Covalent Inhibition of Serine Proteases
The fundamental mechanism by which sulfonyl fluorides inhibit serine proteases is through a nucleophilic attack by the active site serine on the sulfur atom of the sulfonyl fluoride. This results in the formation of a stable sulfonyl-enzyme conjugate and the release of a fluoride ion.
Caption: General mechanism of serine protease inhibition by a sulfonyl fluoride.
Experimental Protocols for Selectivity Profiling
The determination of a protease inhibitor's selectivity profile involves screening against a panel of diverse proteases. Below are generalized protocols for key experiments.
Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (e.g., IC50) of the compound against a panel of proteases.
Materials:
-
Purified proteases (e.g., trypsin, chymotrypsin, elastase, thrombin, etc.)
-
Specific chromogenic or fluorogenic substrates for each protease
-
Assay buffer (specific to each protease)
-
This compound (or other test inhibitor) stock solution in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the specific protease, and the inhibitor at various concentrations.
-
Incubate the plate for a predetermined time to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the specific substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Determination of Kinetic Parameters (k_inact / K_I)
Objective: To characterize the inhibitor as a time-dependent, irreversible inhibitor and determine the second-order rate constant of inactivation.
Procedure:
-
Incubate the protease with various concentrations of the inhibitor for different time intervals.
-
At each time point, take an aliquot of the reaction mixture and dilute it into a solution containing the substrate to measure the residual enzyme activity.
-
Plot the natural logarithm of the residual enzyme activity against the incubation time for each inhibitor concentration. The slope of this line gives the apparent inactivation rate constant (k_obs).
-
Plot k_obs against the inhibitor concentration. For a one-step inactivation mechanism, this plot should be linear, and the slope will represent the second-order rate constant of inactivation (k_inact / K_I).
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel protease inhibitor.
Caption: Workflow for protease inhibitor selectivity profiling.
Conclusion
While direct experimental data on the selectivity of this compound against proteases is not currently available, this guide provides a framework for its evaluation. By following the outlined experimental protocols, researchers can systematically characterize its inhibitory activity and selectivity. A thorough comparison with established inhibitors like PMSF and AEBSF will be crucial in understanding its potential advantages and disadvantages as a tool for research or as a lead compound in drug discovery. The unique electronic properties of the nitropyridine scaffold suggest that this compound could exhibit a distinct selectivity profile worthy of investigation.
References
Kinetic Analysis of Enzyme Inhibition by Sulfonyl Fluorides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sulfonyl Fluorides as Enzyme Inhibitors
Sulfonyl fluorides (SFs) are a class of chemical compounds that have gained significant attention as covalent inhibitors of various enzymes. Their utility stems from the sulfonyl fluoride moiety (-SO₂F), which can react with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition. This covalent modification offers the potential for high potency and prolonged duration of action, making them attractive candidates for drug development and as chemical probes to study enzyme function.
The reactivity of the sulfonyl fluoride warhead is modulated by the scaffold to which it is attached, allowing for the design of inhibitors with varying degrees of selectivity for their target enzymes. Common targets for sulfonyl fluoride inhibitors include serine proteases and protein kinases, where they typically react with a catalytic serine or a conserved lysine residue, respectively.
This guide provides a comparative overview of the kinetic properties of representative sulfonyl fluoride inhibitors, details the experimental protocols used for their characterization, and visualizes the underlying mechanisms and workflows.
Comparative Kinetic Data of Sulfonyl Fluoride Inhibitors
The following table summarizes the kinetic parameters for several sulfonyl fluoride inhibitors against their respective target enzymes. This data allows for a comparison of their potency and efficiency as covalent inhibitors.
| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ (µM) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Reference Compound | Ref. IC₅₀ (µM) |
| Phenylmethylsulfonyl fluoride (PMSF) | Chymotrypsin | Irreversible | - | 13 | N/A | N/A |
| 2-(Z-NH(CH₂)₂CONH)C₆H₄SO₂F | Granule-mediated cytolysis | Irreversible | - | 147 (ly-chymase activity) | PMSF | < 7 M⁻¹s⁻¹ |
| AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) | Trypsin | Irreversible | - | - | PMSF | - |
| Compound 1 | Human Neutrophil Elastase (hNE) | Irreversible | 0.9 ± 0.2 | - | Sivelestat | 0.047 |
| Compound 22 | Human Neutrophil Elastase (hNE) | Irreversible | 0.4 ± 0.1 | - | Sivelestat | 0.047 |
| Compound 24 | Human Neutrophil Elastase (hNE) | Irreversible | 0.3 ± 0.1 | - | Sivelestat | 0.047 |
Mechanism of Covalent Inhibition by Sulfonyl Fluorides
Sulfonyl fluorides act as mechanism-based irreversible inhibitors. The inhibition process typically follows a two-step mechanism. Initially, the inhibitor (I) binds non-covalently to the enzyme (E) to form a reversible enzyme-inhibitor complex (E·I). This is followed by the covalent modification of a nucleophilic residue in the enzyme's active site, leading to the formation of an inactive enzyme-inhibitor adduct (E-I).
Caption: Covalent inhibition mechanism.
Experimental Protocols
Detailed methodologies are crucial for the accurate kinetic analysis of enzyme inhibitors. Below are typical protocols for key experiments.
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory potency of a sulfonyl fluoride compound.
-
Enzyme and Substrate Preparation:
-
Reconstitute the target enzyme to a stock concentration in an appropriate buffer (e.g., Tris-HCl, HEPES) at a specific pH.
-
Prepare a stock solution of a fluorogenic or chromogenic substrate specific for the enzyme.
-
-
Inhibitor Preparation:
-
Dissolve the sulfonyl fluoride inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial dilutions of the inhibitor stock to obtain a range of working concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Determination of kᵢₙₐ꜀ₜ and Kᵢ
To characterize the covalent inhibition in more detail, the individual kinetic parameters, kᵢₙₐ꜀ₜ (the maximal rate of inactivation) and Kᵢ (the inhibitor concentration at which the rate of inactivation is half-maximal), are determined.
-
Experimental Setup:
-
The assay is set up similarly to the IC₅₀ determination, but the reaction is monitored over a longer period to observe the time-dependent loss of enzyme activity.
-
-
Data Collection:
-
At various inhibitor concentrations, measure the enzyme activity at different time points of pre-incubation.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kᵢₙₐ꜀ₜ and Kᵢ.
-
Experimental Workflow for Kinetic Analysis
The overall workflow for the kinetic analysis of a sulfonyl fluoride inhibitor involves several key stages, from initial screening to detailed mechanistic studies.
Caption: Kinetic analysis workflow.
Signaling Pathway Context: Kinase Inhibition
Sulfonyl fluorides are also utilized to target protein kinases, which are key components of cellular signaling pathways. Covalent inhibition of a kinase can block downstream signaling events. For example, inhibition of a kinase in the MAPK (Mitogen-Activated Protein Kinase) pathway can prevent the phosphorylation of its substrate, thereby halting the signal transduction cascade.
Caption: Kinase inhibition in a pathway.
Conclusion
While specific kinetic data for 4-Nitropyridine-2-sulfonyl fluoride remains elusive in the current literature, the broader class of sulfonyl fluoride inhibitors demonstrates significant potential as potent and selective enzyme modulators. The methodologies and comparative data presented in this guide provide a framework for researchers to approach the kinetic analysis of novel sulfonyl fluoride compounds. Further investigation into the enzyme targets and inhibitory properties of this compound is warranted to fully understand its potential applications in research and drug development.
A Researcher's Guide to X-ray Crystallography of Proteins Covalently Modified by Sulfonyl Fluorides
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of sulfonyl fluorides with alternative covalent modifiers for protein X-ray crystallography. Detailed experimental protocols, quantitative data, and visual workflows are presented to facilitate the structural determination of covalently bound protein-ligand complexes.
Sulfonyl fluorides (SFs) have emerged as a versatile class of electrophilic "warheads" for the covalent modification of proteins. Their ability to react with a range of nucleophilic amino acid residues beyond cysteine—including serine, tyrosine, lysine, and histidine—makes them invaluable tools in chemical biology and structure-based drug design. X-ray crystallography of proteins covalently bound to sulfonyl fluorides provides high-resolution insights into protein function, ligand binding, and the design of novel therapeutics. This guide offers a comparative analysis of sulfonyl fluorides and alternative covalent modifiers, supported by structural and kinetic data, alongside detailed experimental protocols for successful crystallographic studies.
Performance Comparison: Sulfonyl Fluorides vs. Alternatives
The selection of a covalent modifier is critical for the success of structural studies. The ideal modifier exhibits a balance of reactivity and stability, allowing for specific labeling of the target protein while minimizing off-target effects and hydrolytic degradation. Here, we compare the performance of sulfonyl fluorides with two common alternatives: arylfluorosulfates and vinyl sulfones.
Structural Data from X-ray Crystallography
High-resolution crystal structures are the gold standard for validating covalent modification and elucidating the binding mode of an inhibitor. The following table summarizes representative structures of proteins covalently modified by sulfonyl fluorides and arylfluorosulfates, highlighting the resolution of the crystallographic data.
| Covalent Modifier | Target Protein | PDB ID | Modified Residue | Resolution (Å) |
| Sulfonyl Fluoride | Epidermal Growth Factor Receptor (EGFR) | --INVALID-LINK-- | Lysine | 1.60[1] |
| Palmitoyl-protein Thioesterase 1 (PPT1) | --INVALID-LINK-- | Serine | 1.80[2] | |
| B-cell lymphoma 6 (BCL6) | --INVALID-LINK-- | Tyrosine | 1.60[3] | |
| Carbonic Anhydrase II (CAII) | --INVALID-LINK-- | Histidine | 1.45[3] | |
| Arylfluorosulfate | Cellular Retinoic Acid Binding Protein 2 (CRABP2) | --INVALID-LINK-- | Tyrosine | 1.75[4][5] |
| Glutathione S-transferase Omega-1 (GSTO1) | --INVALID-LINK-- | Tyrosine | 2.10[4][5] | |
| Nucleoside Diphosphate Kinase A (NME1) | --INVALID-LINK-- | Lysine | 1.85[4] | |
| mRNA Decapping Scavenger Enzyme (DcpS) | --INVALID-LINK-- | Serine | 2.30[4][5] |
Kinetic and Efficiency Data
The potency of a covalent inhibitor is best described by its kinetic parameters, which reflect both the initial non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact). The overall efficiency is often expressed as the second-order rate constant (kinact/KI). Covalent ligand efficiency (CLE) is a metric that normalizes potency by the size of the molecule, providing a valuable parameter for comparing different inhibitors.
| Covalent Modifier | Target Protein | kinact/KI (M-1s-1) | IC50 (µM) | Ligand Efficiency (LE) | Covalent Ligand Efficiency (CLE) |
| Sulfonyl Fluoride | Chikungunya nsP2 Protease | >9000 | - | - | - |
| Heat Shock Protein 72 (HSP72) | 2,800 | 3.5 (Ki) | - | - | |
| RalB | - | 153 (at 6h) | - | - | |
| Vinyl Sulfone | Chikungunya nsP2 Protease | >9000 | 0.06 | - | - |
| Fluorovinylsulfone | Rhodesain | - | - | - | - |
Note: Direct comparison of ligand efficiencies requires standardized experimental conditions and is not always available in the literature. The provided data is illustrative of the parameters used to evaluate covalent inhibitors.
Reactivity and Selectivity of Covalent Warheads
The choice of electrophilic warhead dictates the reactivity and selectivity of the covalent modifier. Sulfonyl fluorides, arylfluorosulfates, and vinyl sulfones each possess distinct characteristics.
| Warhead | Reactivity Profile | Selectivity | Stability | Key Features |
| Sulfonyl Fluoride (SF) | Moderately reactive | Ser, Tyr, Lys, His, Thr, Cys[4][6] | Moderate aqueous stability, prone to hydrolysis over time[7] | Privileged warhead with a good balance of reactivity and stability for many applications.[2] |
| Arylfluorosulfate (AFS) | Less reactive than SFs | Tyr, Lys, Ser[4] | High aqueous stability[4] | Lower reactivity can lead to higher selectivity for specific protein microenvironments.[4] |
| Vinyl Sulfone | Reactive Michael acceptor | Cys, Lys, His, Thr[8][9] | Generally stable | Readily forms covalent adducts under physiological conditions.[8] |
Experimental Protocols for X-ray Crystallography
Obtaining high-quality crystals of protein-covalent inhibitor complexes is a critical step for successful structure determination. The two most common methods are co-crystallization and crystal soaking.
Co-crystallization Protocol
In co-crystallization, the protein and the covalent inhibitor are mixed prior to crystallization, allowing the covalent bond to form in solution.
-
Protein Preparation: Purify the target protein to >95% homogeneity. Ensure the protein is in a stable buffer and at a suitable concentration for crystallization (typically 5-15 mg/mL).
-
Complex Formation:
-
Prepare a stock solution of the sulfonyl fluoride inhibitor in an appropriate solvent (e.g., DMSO).
-
Incubate the purified protein with a 2- to 10-fold molar excess of the inhibitor. The incubation time and temperature will depend on the reaction kinetics and can range from 30 minutes to several hours at room temperature or 4°C.
-
Monitor covalent bond formation using mass spectrometry to confirm complete or near-complete modification.
-
-
Crystallization Screening:
-
Set up crystallization trials using the protein-inhibitor complex. Vapor diffusion (hanging or sitting drop) is a commonly used method.
-
Screen a wide range of crystallization conditions using commercial or in-house screens.
-
-
Crystal Optimization:
-
Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, additives) to improve crystal size and quality.
-
-
X-ray Diffraction:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Crystal Soaking Protocol
Crystal soaking involves introducing the covalent inhibitor to pre-formed crystals of the apo-protein.
-
Apo-Protein Crystallization: Grow high-quality crystals of the purified apo-protein.
-
Soaking Solution Preparation:
-
Prepare a soaking solution containing the sulfonyl fluoride inhibitor at a concentration typically 10-100 times higher than its KI or IC50. The solution should be prepared in a cryo-protectant-compatible buffer to facilitate subsequent freezing.
-
The final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible (typically <10%) to avoid crystal damage.
-
-
Soaking:
-
Carefully transfer the apo-protein crystals into the soaking solution.
-
The soaking time can vary from minutes to hours, depending on the reactivity of the inhibitor and the porosity of the crystal.
-
-
Cryo-protection and Freezing:
-
Briefly transfer the soaked crystals to a cryo-protectant solution if not already included in the soaking buffer.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction:
-
Collect X-ray diffraction data at a synchrotron source.
-
Visualizing the Workflow and Mechanism
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the underlying chemical reaction.
References
- 1. rcsb.org [rcsb.org]
- 2. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
A New Frontier in Antibacterial Agents: The Efficacy of Nitro-Sulfonyl Fluorides
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the quest for novel therapeutics, nitro-sulfonyl fluorides (NSFs) have emerged as a promising new class of antibacterial agents. This guide provides a comprehensive comparison of the efficacy of NSFs against pathogenic bacteria, supported by experimental data, and contrasts their performance with established antibiotics.
Aromatic sulfonyl fluorides bearing an ortho-nitro group have demonstrated significant antibacterial activity, particularly against problematic Gram-negative bacteria. This activity extends to multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. The small size of these molecules is thought to contribute to their ability to permeate the complex cell envelope of Gram-negative bacteria.
Comparative Efficacy: Nitro-Sulfonyl Fluorides vs. Conventional Antibiotics
The antibacterial potency of NSFs is best illustrated by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater efficacy.
Initial screening of a library of sulfonyl fluorides against E. coli identified 2-nitrobenzenesulfonyl fluoride (Compound 1) as a lead compound with a potent MIC99 value of 5.15 µg/mL. Further optimization led to the development of 2-nitrothiophene-3-sulfonyl fluoride (Compound 2) , which exhibited even greater activity, with an MIC of 0.66 µg/mL against an ampicillin-resistant E. coli strain.
The tables below summarize the in vitro efficacy of these lead NSF compounds compared to other antibacterial agents against a range of bacterial pathogens.
Table 1: MIC (µg/mL) of Nitro-Sulfonyl Fluorides and Comparator Drugs against Escherichia coli
| Compound | E. coli (Kanamycin-resistant) | E. coli (Ampicillin-resistant) | E. coli (ATCC 25922) | E. coli (Clinical Isolate, ESBL-producer) |
| 2-nitrobenzenesulfonyl fluoride (1) | 5.15 | - | - | - |
| 2-nitrothiophene-3-sulfonyl fluoride (2) | - | 0.66 | Active | Active |
| Nitrofurantoin | - | >95 | - | No Activity |
| Metronidazole | - | - | 16 - 28 | - |
| Ornidazole | - | - | 8 - 128 | - |
Table 2: MIC (µg/mL) of Nitro-Sulfonyl Fluorides and Comparator Drugs against Other Pathogens
| Compound | S. aureus (MRSA) | A. baumannii (Multidrug-resistant) | P. aeruginosa (Strain 1) | P. aeruginosa (Strain 2) |
| 2-nitrothiophene-3-sulfonyl fluoride (2) | Active | Active | 42 | Active |
| Nitrofurantoin | Less active than Compound 2 | No Activity | >95 | No Activity |
Mechanism of Action: A Prodrug Approach
The antibacterial activity of nitro-sulfonyl fluorides is dependent on the presence of a nitroreductase enzyme in the target bacteria. This enzyme reduces the nitro group of the NSF, activating it into a more reactive species that can then covalently modify and inhibit essential bacterial proteins, leading to cell death. This prodrug activation mechanism is a key feature of their mode of action. The requirement of the nitro group to be in the ortho position relative to the sulfonyl fluoride is critical for this activity.
Below is a diagram illustrating the proposed activation pathway of 2-nitrobenzenesulfonyl fluoride (Compound 1).
Caption: Proposed mechanism of action for nitro-sulfonyl fluorides.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro effectiveness of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method used in the cited studies.
Experimental Workflow for MIC Determination
Caption: A generalized workflow for MIC determination by broth microdilution.
Detailed Methodology for MIC Assay:
-
Bacterial Culture Preparation: A single colony of the test bacterium is used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Antimicrobial Agent Dilution: A serial two-fold dilution of the nitro-sulfonyl fluoride compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: Wells containing only the broth medium and the bacterial inoculum (no drug) to ensure bacterial growth.
-
Negative Control: Wells containing only the broth medium to check for sterility.
-
-
Incubation: The microtiter plates are incubated at 37°C for 16 to 20 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Conclusion
Nitro-sulfonyl fluorides represent a promising new class of antibacterial agents with potent activity against a range of pathogenic bacteria, including multidrug-resistant strains. Their unique mechanism of action, which relies on bacterial nitroreductase for activation, offers a potential new avenue to combat antibiotic resistance. The lead compound, 2-nitrothiophene-3-sulfonyl fluoride (Compound 2), has demonstrated superior in vitro efficacy compared to some existing nitroaromatic drugs. Further in vivo studies are warranted to fully assess the therapeutic potential of this novel class of antibiotics.
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para-Nitrosulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of ortho-, meta-, and para-nitrosulfonyl fluorides. Understanding the distinct chemical behavior of these isomers is crucial for their application in drug discovery and chemical biology, particularly as covalent probes and inhibitors. While direct, quantitative kinetic data comparing the three isomers is not extensively available in the public literature, this guide synthesizes information from published studies and fundamental principles of physical organic chemistry to provide a robust comparative analysis. The primary focus is on the inherent chemical reactivity stemming from the substitution pattern, with supporting data from biological assays.
Theoretical Comparison of Reactivity
The reactivity of nitrosulfonyl fluorides in the context of covalent modification of biological macromolecules is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl fluoride group. This group reacts with nucleophilic amino acid residues such as lysine, tyrosine, and histidine. The position of the strongly electron-withdrawing nitro group on the benzene ring significantly modulates this electrophilicity through a combination of inductive and resonance effects.
-
Para-Nitrosulfonyl Fluoride: The nitro group at the para position exerts a strong electron-withdrawing effect through both resonance and induction. The resonance effect allows for the delocalization of electron density from the ring, which in turn withdraws electron density from the sulfonyl fluoride group, making the sulfur atom more electrophilic and thus more reactive towards nucleophiles.
-
Ortho-Nitrosulfonyl Fluoride: Similar to the para isomer, the ortho-nitrosulfonyl fluoride experiences strong electron withdrawal via both resonance and inductive effects, which should enhance the electrophilicity of the sulfur atom. However, the close proximity of the bulky nitro group to the sulfonyl fluoride group can introduce steric hindrance, which may temper its reactivity with certain nucleophiles. Furthermore, intramolecular interactions between the two groups can influence the ground state energy and the transition state of the reaction.
-
Meta-Nitrosulfonyl Fluoride: In the meta position, the nitro group exerts a strong inductive electron-withdrawing effect. However, due to the nodal properties of the molecular orbitals, it cannot participate in resonance that directly withdraws electron density from the position of the sulfonyl fluoride group. Consequently, the activation of the sulfonyl fluoride group is expected to be less pronounced compared to the ortho and para isomers.
Based on these electronic effects, the predicted order of chemical reactivity towards nucleophilic attack is para > ortho > meta .
Experimental Data: Biological Activity
While direct comparative kinetic studies are sparse, data from antibacterial assays provide compelling indirect evidence for the differential reactivity and/or mechanism of action of these isomers. Studies have shown that for antibacterial activity against E. coli, the ortho configuration of the nitro and sulfonyl fluoride groups is essential.[1][2]
| Isomer | Minimum Inhibitory Concentration (MIC) against E. coli (μg/mL) | Biological Activity |
| Ortho-nitrosulfonyl fluoride | Active (Specific values vary with compound derivatives)[1] | Active |
| Meta-nitrosulfonyl fluoride | Inactive[2] | Inactive |
| Para-nitrosulfonyl fluoride | Inactive[2] | Inactive |
Table 1: Summary of the antibacterial activity of ortho-, meta-, and para-nitrosulfonyl fluorides against E. coli. The data is compiled from multiple sources which consistently show that only the ortho isomer possesses antibacterial properties.[1][2]
The lack of activity for the meta and para isomers, despite the para isomer being predicted to be the most chemically reactive in a simple chemical system, suggests a more complex mechanism of action in a biological environment for the ortho isomer.[2] This could involve a specific binding orientation within a target protein that is only possible for the ortho-substituted compound, or a unique intramolecular reactivity conferred by the proximity of the nitro and sulfonyl fluoride groups.
Experimental Protocols
To directly and quantitatively assess the comparative reactivity of the ortho, meta, and para-nitrosulfonyl fluoride isomers, a kinetic study can be performed. Below is a detailed methodology for a representative experiment.
Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-nitrosulfonyl fluorides with a model nucleophile.
Model Reaction: Reaction of the nitrosulfonyl fluoride isomers with a thiol-containing compound (e.g., N-acetylcysteine) in a buffered aqueous solution at physiological pH. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Ortho-nitrosulfonyl fluoride
-
Meta-nitrosulfonyl fluoride
-
Para-nitrosulfonyl fluoride
-
N-acetylcysteine
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for mobile phase)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each nitrosulfonyl fluoride isomer in acetonitrile.
-
Prepare a 20 mM stock solution of N-acetylcysteine in the phosphate buffer.
-
-
Kinetic Run:
-
Equilibrate the reaction buffer to the desired temperature (e.g., 25 °C).
-
To initiate the reaction, add the nitrosulfonyl fluoride stock solution to the buffered N-acetylcysteine solution to achieve final concentrations of, for example, 0.1 mM nitrosulfonyl fluoride and 1 mM N-acetylcysteine (maintaining pseudo-first-order conditions).
-
Start a timer immediately upon addition.
-
-
Time-point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a solution that stops the reaction (e.g., a large volume of cold mobile phase containing formic acid to lower the pH).
-
-
HPLC Analysis:
-
Inject the quenched samples onto the HPLC system.
-
Use a suitable gradient of water/acetonitrile with 0.1% formic acid to separate the reactant (nitrosulfonyl fluoride) from the product.
-
Monitor the disappearance of the reactant peak at its specific UV absorbance wavelength.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the nitrosulfonyl fluoride versus time. For a pseudo-first-order reaction, this should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of N-acetylcysteine.
-
Repeat the experiment for all three isomers under identical conditions to allow for direct comparison of their rate constants.
-
Visualizations
Caption: Electronic effects on nitrosulfonyl fluoride isomers.
Caption: Experimental workflow for kinetic analysis.
References
Assessing the Biocompatibility of Sulfonyl Fluoride Warheads: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted covalent inhibitors is rapidly evolving, with a continuous search for warheads that offer a fine balance between reactivity and selectivity. Among the emerging classes of electrophiles, sulfonyl fluorides (SFs) have garnered significant attention for their unique reactivity profile, targeting a broader range of nucleophilic amino acid residues beyond the canonical cysteine. This guide provides a comparative assessment of the biocompatibility of sulfonyl fluoride warheads against other commonly used covalent modifiers, supported by experimental data and detailed methodologies.
Executive Summary
Sulfonyl fluoride warheads present a compelling alternative to traditional cysteine-directed electrophiles, such as acrylamides and vinyl sulfones. Their ability to react with serine, threonine, lysine, and tyrosine residues opens up new avenues for targeting proteins that lack a suitably positioned cysteine. However, the biocompatibility of any covalent inhibitor is a multifactorial issue, hinging on its cytotoxicity, selectivity, and metabolic stability. This guide aims to provide a data-driven comparison to aid researchers in the selection and design of covalent probes and drug candidates.
Data Presentation: A Comparative Overview
The following tables summarize the key biocompatibility parameters for sulfonyl fluorides and other common covalent warheads. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources. Therefore, variations in experimental conditions should be considered when interpreting these values.
Table 1: Comparative Cytotoxicity of Covalent Warheads
| Warhead Class | Example Compound/Target | Cell Line | IC50 (µM) | Reference |
| Sulfonyl Fluoride | BCL6 Inhibitor | OCI-Ly1 | ~5 | [1] |
| FAAH Inhibitor (AM3506) | - | 0.005 | [2] | |
| Acrylamide | Neratinib (EGFR/HER2) | SK-BR-3 | 0.008 | [3] |
| Ibrutinib (BTK) | TMD8 | 0.001 | [3] | |
| Vinyl Sulfone | Rhodesain Inhibitor | - | - | [3] |
| PTP1B Inhibitor | - | - | ||
| Chloroacetamide | FAAH Inhibitor | - | - | [3] |
Note: IC50 values are highly dependent on the specific compound, target protein, and cell line used. This table provides representative examples to illustrate the general potency range.
Table 2: Comparative Selectivity Profile of Covalent Warheads
| Warhead Class | Method | Key Findings | Reference |
| Sulfonyl Fluoride | Chemoproteomics | Can target serine, threonine, lysine, tyrosine, and histidine residues. Selectivity is context-dependent. | [1][2] |
| Acrylamide | Chemoproteomics | Primarily targets cysteine residues. | [3] |
| Vinyl Sulfone | Chemoproteomics | Primarily targets cysteine residues. | [4] |
| Chloroacetamide | Chemoproteomics | Primarily targets cysteine residues; can be highly reactive. | [3] |
Table 3: Comparative Metabolic Stability of Covalent Warheads
| Warhead Class | System | Half-life (t½) | Reference |
| Sulfonyl Fluoride | Aqueous Buffer | Can be unstable, influenced by substitution patterns. | [5] |
| Rat Liver Microsomes | Stability varies with substitution; 2,4,6-trisubstituted aryl sulfonyl fluorides show higher stability. | [6] | |
| Acrylamide | Human Liver Microsomes | Generally stable. | |
| Vinyl Sulfone | - | Generally stable. | [4] |
| Chloroacetamide | Human & Rat Liver Microsomes | Metabolized by CYP3A4 and CYP2B6. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of covalent warheads. Below are protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on a cell line.
Materials:
-
Cells in culture (e.g., A549, HeLa)
-
Complete culture medium
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Chemoproteomic Profiling for Selectivity Assessment
This protocol outlines a competitive profiling approach to identify the protein targets of a covalent inhibitor.
Materials:
-
Live cells or cell lysate
-
Test compound (inhibitor)
-
Broad-spectrum "clickable" probe with a bioorthogonal handle (e.g., alkyne or azide) and a reactive warhead similar to the test compound.
-
Biotin-azide or biotin-alkyne for click chemistry
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)
-
Tris(triazolyl)amine ligand (e.g., TBTA)
-
Streptavidin-agarose beads
-
Lysis buffer, wash buffers
-
Protease for digestion (e.g., trypsin)
-
LC-MS/MS instrumentation and software for proteomic analysis
Procedure:
-
Treatment: Treat live cells or cell lysate with the test compound at various concentrations for a defined period. A vehicle control (DMSO) is run in parallel.
-
Probe Labeling: Add the clickable probe to the samples to label the remaining available reactive sites on proteins.
-
Lysis and Click Chemistry: Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach biotin to the probe-labeled proteins.
-
Enrichment: Use streptavidin-agarose beads to enrich the biotinylated proteins.
-
Digestion: Wash the beads extensively to remove non-specifically bound proteins and then digest the enriched proteins on-bead with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify and quantify the labeled proteins.
-
Data Analysis: Compare the protein abundance in the inhibitor-treated samples to the vehicle control. Proteins that show a significant decrease in labeling in the presence of the inhibitor are considered potential targets or off-targets.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer in a 96-well plate.
-
Pre-incubation: Pre-incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Mandatory Visualizations
Caption: Covalent inhibition of a key kinase in a signaling cascade.
Caption: Workflow for identifying protein targets of covalent inhibitors.
Caption: Key determinants of covalent warhead biocompatibility.
References
- 1. Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
Benchmarking New Sulfonyl Fluoride Probes Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of emerging sulfonyl fluoride probes against established inhibitors, supported by experimental data. It is designed to assist researchers in selecting the most appropriate tools for their specific applications in chemical biology and drug discovery.
Introduction to Sulfonyl Fluoride Probes
Sulfonyl fluoride (SF) electrophiles have materialized as a versatile class of chemical probes for investigating protein function and identifying novel therapeutic targets. In contrast to conventional covalent inhibitors that predominantly target cysteine residues, SF probes possess the ability to react with a wider array of nucleophilic amino acids, including serine, threonine, tyrosine, lysine, and histidine. This broadened reactivity profile paves the way for new avenues in proteome exploration and the development of innovative covalent therapeutics.
This guide will concentrate on benchmarking representative sulfonyl fluoride probes against known inhibitors, offering quantitative data on their performance, detailed experimental protocols for their application, and visualizations of pertinent biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Inhibitors
The following tables summarize the performance of chosen sulfonyl fluoride probes and known inhibitors against their respective targets.
Table 1: Comparison of Probes Targeting Cereblon (CRBN)
| Compound | Type | Target | IC50 (µM) | Assay |
| EM12-SF | Sulfonyl Fluoride Probe | CRBN | Potent Binder | Cellular thermal shift assay |
| EM364-SF | Sulfonyl Fluoride Probe | CRBN | Potent Binder | Cellular thermal shift assay |
| Lenalidomide | Known Inhibitor (IMiD) | CRBN | 2.694 | TR-FRET assay[1] |
| Pomalidomide | Known Inhibitor (IMiD) | CRBN | ~1 | TR-FRET assay[1] |
| Thalidomide | Known Inhibitor (IMiD) | CRBN | >10 | TR-FRET assay[1] |
| YJ1b | Novel CRBN Ligand | CRBN | 0.206 | TR-FRET assay[1] |
| YJ2c | Novel CRBN Ligand | CRBN | 0.211 | TR-FRET assay[1] |
| YJ2h | Novel CRBN Ligand | CRBN | 0.282 | TR-FRET assay[1] |
| RC-1 (PROTAC) | Reversible Covalent | CRBN | 0.25 | NanoBRET target engagement assay[2] |
| IRC-1 (PROTAC) | Irreversible Covalent | CRBN | 0.86 | NanoBRET target engagement assay[2] |
| RNC-1 (PROTAC) | Non-covalent | CRBN | 1.69 | NanoBRET target engagement assay[2] |
Table 2: Kinase Selectivity Profile of XO44 Sulfonyl Fluoride Probe
| Kinase Family | Number of Kinases Targeted by XO44 | Representative Examples |
| TK | >50 | SRC, ABL, LCK[3][4] |
| TKL | >20 | RAF, MLK[3][4] |
| STE | >15 | p38, JNK[3][4] |
| CK1 | 5 | CK1δ, CK1ε[3][4] |
| AGC | >15 | AKT, PKA, ROCK[3][4] |
| CAMK | >20 | CAMK1, CAMK2[3][4] |
| CMGC | >20 | CDK, GSK, MAPK[3][4] |
| Total | Up to 133 in a single cell line |
Note: The IC50 values and kinase selectivity profiles are contingent on the specific assay conditions and cell lines utilized. Readers are advised to consult the original publications for comprehensive experimental details.
Experimental Protocols
This section furnishes detailed methodologies for key experiments cited in the comparison of sulfonyl fluoride probes.
In-Gel Fluorescence Analysis of Protein Labeling
This protocol is employed to visualize the covalent labeling of proteins by a probe containing a reporter tag (e.g., an alkyne for click chemistry).
Materials:
-
Cells or tissue expressing the target protein(s)
-
Sulfonyl fluoride probe with a clickable handle (e.g., alkyne)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Fluorescent azide dye (e.g., Azide-Fluor 488)
-
Click chemistry reagents:
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the alkyne-tagged sulfonyl fluoride probe for the specified duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse them in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.
-
Protein Quantification: Ascertain the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Click Reaction: a. To a defined amount of protein lysate (e.g., 50 µg), add the click chemistry reaction mixture. A typical final concentration is: 100 µM fluorescent azide, 1 mM CuSO4, 1 mM TCEP, and 100 µM TBTA. b. Incubate the reaction for 1 hour at room temperature, shielded from light.
-
SDS-PAGE: a. Add 4x Laemmli sample buffer to the reaction mixture and boil for 5 minutes at 95°C. b. Load the samples onto an SDS-PAGE gel and conduct electrophoresis until the dye front reaches the bottom.
-
In-Gel Fluorescence Scanning: a. Following electrophoresis, carefully remove the gel from the cassette. b. Briefly wash the gel with water. c. Scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the selected fluorescent dye.[5]
-
Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading in each lane.
SILAC-Based Quantitative Proteomics for Target Identification and Selectivity Profiling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust mass spectrometry-based technique for quantitative proteomics.[6] This protocol delineates its application for identifying the targets of a sulfonyl fluoride probe and evaluating its selectivity.
Materials:
-
Cell line amenable to SILAC labeling
-
SILAC-grade cell culture medium (deficient in L-lysine and L-arginine)
-
"Light" (unlabeled) L-lysine and L-arginine
-
"Heavy" (e.g., 13C6, 15N2-L-lysine and 13C6, 15N4-L-arginine) L-lysine and L-arginine
-
Dialyzed fetal bovine serum (FBS)
-
Sulfonyl fluoride probe (with or without a clickable handle)
-
Lysis buffer, digestion buffer (e.g., containing urea), and sequencing-grade trypsin
-
LC-MS/MS instrumentation and data analysis software (e.g., MaxQuant)
Procedure:
-
SILAC Labeling: a. Culture one population of cells in "light" medium and another in "heavy" medium for at least 6 cell doublings to ensure complete incorporation of the labeled amino acids.[7]
-
Probe Treatment: a. Treat the "heavy" labeled cells with the sulfonyl fluoride probe. b. Treat the "light" labeled cells with a vehicle control.
-
Cell Lysis and Protein Mixing: a. Harvest and lyse both cell populations separately. b. Quantify the protein concentration of each lysate. c. Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: a. Denature, reduce, and alkylate the proteins in the mixed lysate. b. Digest the proteins into peptides using trypsin overnight.
-
Peptide Fractionation and Enrichment (Optional but Recommended): a. Fractionate the peptides using techniques such as strong cation exchange (SCX) or high-pH reversed-phase chromatography to diminish sample complexity. b. If employing a clickable probe, perform the click reaction with an azide-biotin tag and enrich for labeled peptides using streptavidin beads.
-
LC-MS/MS Analysis: a. Analyze the peptide fractions by LC-MS/MS. The mass spectrometer will detect pairs of "light" and "heavy" peptides.
-
Data Analysis: a. Utilize software like MaxQuant to identify and quantify the peptides. b. Calculate the heavy/light (H/L) ratio for each identified protein. c. Proteins exhibiting a high H/L ratio are potential targets of the sulfonyl fluoride probe. A common threshold is a ratio > 2 or 3. d. The list of proteins with high H/L ratios furnishes the selectivity profile of the probe.
Mandatory Visualizations
This section presents diagrams of relevant signaling pathways and experimental workflows generated using Graphviz (DOT language).
Signaling Pathway Diagrams
Caption: CRL4-CRBN E3 Ligase Pathway and Mechanism of Action of Modulators.
Caption: General Kinase Signaling Pathway and Covalent Inhibition by XO44.
Experimental Workflow Diagrams
Caption: Workflow for In-Gel Fluorescence Analysis of Protein Labeling.
Caption: Workflow for SILAC-Based Quantitative Proteomics.
This guide offers a foundational resource for researchers delving into the use of sulfonyl fluoride probes. The adaptability and distinct reactivity of these probes establish them as invaluable assets for probing protein function and for the creation of next-generation covalent therapeutics. As the domain of chemical biology continues to progress, we anticipate witnessing even more groundbreaking applications for sulfonyl fluoride chemistry.
References
- 1. Discovery of Highly Potent CRBN Ligands and Insight into Their Binding Mode through Molecular Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Gel Fluorescence to Monitor Protein Labeling [bio-protocol.org]
- 6. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Nitropyridine-2-sulfonyl fluoride: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-Nitropyridine-2-sulfonyl fluoride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
This compound is a reactive compound that requires careful handling and disposal. Due to its potential hazards, it is crucial to follow established safety protocols to protect laboratory personnel and the environment. This document outlines the necessary procedures for the safe disposal of this compound, including chemical neutralization and waste management.
Hazard Profile and Safety Precautions
Quantitative Hazard Data for 4-Nitropyridine N-oxide (as a proxy):
| Metric | Species | Route | Value |
| LD50 | Rat | Oral | 107 mg/kg[1][2][3][4] |
| LD50 | Mouse | Oral | 50 mg/kg[1] |
| LD50 | Wild Birds | Oral | 8 mg/kg[1] |
| LD50 | Dog | Oral | 3916 mg/kg[1][4] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population.
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[5]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[5] Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[5] All handling of the solid and its solutions should be conducted in a certified chemical fume hood.
Disposal Procedures
There are two primary routes for the disposal of this compound: direct disposal as hazardous waste or chemical neutralization followed by disposal.
1. Direct Disposal as Hazardous Waste:
This is the simplest and often the safest method.
-
Step 1: Packaging:
-
Ensure the primary container holding the this compound is securely sealed.
-
Place the primary container in a larger, labeled, and compatible secondary container.
-
-
Step 2: Labeling:
-
Label the outer container clearly as "Hazardous Waste: this compound" and include any other relevant hazard warnings (e.g., "Toxic," "Corrosive").
-
-
Step 3: Storage:
-
Store the labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Step 4: Collection:
-
Arrange for collection by a licensed hazardous waste disposal company. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.
-
2. Chemical Neutralization (Hydrolysis):
Sulfonyl fluorides can be hydrolyzed to the corresponding sulfonic acid and fluoride salt. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Experimental Protocol: Hydrolysis of this compound
This protocol is adapted from general procedures for the hydrolysis of sulfonyl halides.
Materials:
-
This compound
-
2.5 M Sodium hydroxide (NaOH) solution
-
Three-necked round-bottom flask
-
Stirrer (magnetic or mechanical)
-
Dropping funnel
-
Thermometer
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Setup: In a chemical fume hood, equip a three-necked round-bottom flask with a stirrer, a dropping funnel, and a thermometer.
-
Base Addition: Place a 50% excess of 2.5 M aqueous sodium hydroxide solution into the flask.
-
Cooling: Cool the flask in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly add the this compound to the stirred sodium hydroxide solution dropwise via the dropping funnel. Monitor the temperature and maintain it below 25°C.
-
Reaction: Continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Neutralization: After the reaction is complete, neutralize the solution with a suitable acid (e.g., dilute hydrochloric acid or sulfuric acid) to a pH of approximately 7. Check the pH using pH paper or a pH meter.
-
Disposal of Hydrolyzed Product: The resulting neutralized solution contains 4-nitropyridine-2-sulfonic acid sodium salt and sodium fluoride. This solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.
Diagram of Disposal Workflow:
Caption: Disposal workflow for this compound.
Emergency Procedures
-
Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report the spill to your institution's EHS office.
-
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Logical Relationship of Disposal Steps:
Caption: Logical steps for proper chemical waste disposal.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
